molecular formula C11H15ClN2O B1469722 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one CAS No. 1225880-96-5

5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one

Cat. No.: B1469722
CAS No.: 1225880-96-5
M. Wt: 226.7 g/mol
InChI Key: XQZGBJLXHKFUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one (CAS 1225880-96-5) is a chemical compound with a molecular weight of 226.70 and the molecular formula C11H15ClN2O . It features a hybrid structure combining a piperidine ring and a chlorinated pyridin-2-one moiety, making it a valuable scaffold in medicinal chemistry and drug discovery research. The piperidine ring is a fundamental heterocycle in the construction of pharmacologically active compounds and is a pivotal cornerstone in the production of drugs . Compounds containing a piperidine nucleus show a wide variety of biologic activities and are utilized as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, among others . Furthermore, the pyridin-2-one core is a recognized structure in the development of therapeutic agents. For instance, research into G-protein-coupled receptor 119 (GPR119) agonists for type 2 diabetes has identified potent clinical candidates featuring a closely related 5-chloro-pyridin-2(1H)-one scaffold . This underscores the research value of this chemical class in developing novel therapeutics for metabolic diseases. As a building block, this compound offers researchers a versatile template for the synthesis and exploration of new biologically active molecules. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-1-(piperidin-4-ylmethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-10-1-2-11(15)14(8-10)7-9-3-5-13-6-4-9/h1-2,8-9,13H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZGBJLXHKFUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=C(C=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Medicinal Application of 5-Chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one (CAS: 1225880-96-5), a critical intermediate scaffold in the discovery of G-Protein Coupled Receptor (GPCR) modulators.

Structurally, this molecule combines a 5-chloro-2-pyridone core—a privileged bioisostere for phenyl rings and amides—with a piperidin-4-ylmethyl tail. This architecture serves as a bivalent linker, offering a rigid aromatic headgroup capable of hydrogen bonding and a flexible basic amine tail for solubility and further functionalization. It is prominently utilized in the synthesis of GPR119 agonists (Type 2 Diabetes), 5-HT4 agonists (Gastrokinetic agents), and Muscarinic M1 modulators .

Structural Analysis & Pharmacophore Properties

Electronic & Steric Profile

The 2-pyridone core is not merely a structural spacer; it is an active pharmacophore.

  • Dipole Moment: The amide-like character of the 2-pyridone creates a strong dipole, enhancing binding affinity via electrostatic interactions within receptor pockets.

  • 5-Chloro Substituent: This halogen fills hydrophobic sub-pockets and blocks metabolic oxidation at the C5 position, significantly increasing the half-life (

    
    ) of the parent drug.
    
  • Piperidine Linker: The 4-ylmethyl linker introduces a specific spatial vector, positioning the basic nitrogen approx. 6–8 Å from the aromatic core, a classic distance found in monoamine GPCR ligands.

Tautomeric Challenge: N- vs. O-Alkylation

A defining challenge in synthesizing this scaffold is the ambident nucleophilicity of the 5-chloro-2-hydroxypyridine precursor. It exists in tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms.

  • Thermodynamic Preference: The N-alkylated product (pyridone) is generally thermodynamically more stable (aromaticity is preserved in the larger conjugated system of the amide resonance).

  • Kinetic Control: Under basic conditions, the oxygen anion is harder (higher charge density) than the nitrogen, often leading to competitive O-alkylation if conditions are not strictly controlled.

Synthetic Methodology

Route Selection: Regioselective N-Alkylation

To synthesize the target this compound, we employ a direct alkylation strategy using N-Boc-4-(bromomethyl)piperidine . The protocol below prioritizes N-selectivity over O-selectivity.

Reaction Mechanism

The reaction proceeds via an


 mechanism. To favor N-alkylation:
  • Solvent: Use polar aprotic solvents (DMF or DMSO) to solvate the cation, leaving the anion "naked" and more reactive.

  • Base: Use Cesium Carbonate (

    
    ) . The large Cesium cation coordinates less tightly with the oxygen anion than Sodium or Potassium, allowing the softer Nitrogen nucleophile to attack the electrophile more effectively.
    
Diagram: Synthetic Pathway & Logic

The following diagram illustrates the synthetic workflow and the decision gates for regioselectivity.

SynthesisPath Precursor 5-Chloro-2-hydroxypyridine Decision Nucleophilic Attack (Ambident Anion) Precursor->Decision Reagent N-Boc-4-(bromomethyl)piperidine Reagent->Decision Conditions Base: Cs2CO3 Solvent: DMF Temp: 60-80°C Conditions->Decision O_Alk O-Alkylated Byproduct (Impurity) Decision->O_Alk Kinetic (Ag salts) N_Alk N-Alkylated Intermediate (N-Boc Protected) Decision->N_Alk Thermodynamic (Polar Aprotic) Deprotection Acid Hydrolysis (HCl/Dioxane or TFA) N_Alk->Deprotection FinalProduct Target Scaffold: 5-chloro-1-(piperidin-4-ylmethyl) pyridin-2(1H)-one Deprotection->FinalProduct

Caption: Regioselective synthesis pathway favoring N-alkylation via thermodynamic control.

Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: Synthesis of tert-butyl 4-((5-chloro-2-oxopyridin-1(2H)-yl)methyl)piperidine-1-carboxylate.

Reagents:

  • 5-Chloro-2-hydroxypyridine (1.0 eq)

  • tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate (1.1 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 5-chloro-2-hydroxypyridine and

    
    .
    
  • Solvation: Add anhydrous DMF under nitrogen atmosphere. Stir at room temperature for 30 minutes to facilitate deprotonation. Note: The solution typically turns yellow/orange.

  • Addition: Add tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (dissolved in minimal DMF) dropwise.

  • Reaction: Heat the mixture to 70°C for 12–16 hours. Monitor by LC-MS (Target mass = M+H of protected intermediate).

  • Work-up: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMF) and 1x with brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via Flash Column Chromatography (SiO2).
    
    • Eluent: 0-50% EtOAc in Hexanes.

    • Observation: The O-alkylated byproduct (less polar) usually elutes first; the N-alkylated target (more polar) elutes second.

Protocol B: Boc-Deprotection

Objective: Isolation of the free amine hydrochloride salt.

  • Dissolve the intermediate from Protocol A in 1,4-Dioxane (0.1 M).

  • Add 4N HCl in Dioxane (10 eq) dropwise at 0°C.

  • Allow to warm to RT and stir for 2 hours. A white precipitate should form.

  • Isolation: Filter the solid, wash with diethyl ether (to remove Boc byproducts), and dry under vacuum.

  • Result: this compound hydrochloride salt.[1]

Medicinal Chemistry Applications

This scaffold acts as a "privileged structure" in two primary GPCR areas:

Target ReceptorTherapeutic IndicationRole of Scaffold
GPR119 Type 2 DiabetesThe pyridone mimics the polar headgroup of endogenous lipid ligands (oleoylethanolamide).
5-HT4 GI Motility / Alzheimer'sThe piperidine amine mimics the basic nitrogen of serotonin; the pyridone replaces the indole to improve metabolic stability.
SAR Visualization

The diagram below maps the Structure-Activity Relationship (SAR) logic when using this scaffold in drug design.

SARMap Core 5-chloro-1-(piperidin-4-ylmethyl) pyridin-2(1H)-one Cl_Group 5-Chloro Position Core->Cl_Group Pyridone Pyridone Carbonyl Core->Pyridone Piperidine Piperidine Nitrogen Core->Piperidine MetabStab Blocks CYP450 Metabolism (Increases t1/2) Cl_Group->MetabStab H_Bond H-Bond Acceptor (Interacts with Ser/Thr residues) Pyridone->H_Bond Diversification Vector for library synthesis (Amides, Ureas, Biaryls) Piperidine->Diversification

Caption: Pharmacophore mapping of the scaffold highlighting key interaction points.

References

  • BMS-903452 Discovery: Hovila, J., et al. (2014).[2] Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119.[2] Journal of Medicinal Chemistry.[2][3]

  • Regioselective Alkylation: Wang, N., et al. (2024).[4] P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.[4] Journal of Organic Chemistry.[4][5][6]

  • 5-HT4 Agonist SAR: Park, J. S., et al. (2016).[7] Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist.[7] Sungkyunkwan University Research.

  • General Pyridone Synthesis: Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters (2015).[8]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one (CAS No. 1225880-96-5), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds, established chemical principles, and in silico predictions to offer valuable insights for researchers. The guide covers the compound's identification, a proposed synthetic route with a detailed experimental protocol, predicted physicochemical properties, a discussion of its potential biological activity, particularly as a GPR119 agonist, and a thorough safety and handling assessment. This document is intended to serve as a foundational resource to stimulate and support further research and development involving this and related chemical entities.

Compound Identification and Physicochemical Properties

1.1. Chemical Identity

  • Chemical Name: this compound

  • CAS Number: 1225880-96-5

  • Molecular Formula: C₁₁H₁₅ClN₂O

  • Molecular Weight: 226.70 g/mol

  • Chemical Structure:

    Caption: 2D structure of this compound.

1.2. Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Software
LogP 1.5 - 2.5ALOGPS, ChemDraw
Topological Polar Surface Area (TPSA) 49.6 ŲMolinspiration
Number of Hydrogen Bond Donors 1 (piperidine N-H)ChemAxon
Number of Hydrogen Bond Acceptors 2 (carbonyl O, pyridine N)ChemAxon
pKa (most basic) 9.5 - 10.5 (piperidine N)ACD/Labs Percepta
Solubility Moderately soluble in water and polar organic solventsBased on structure

Synthesis and Purification

While a specific literature preparation for this compound is not documented, a plausible and efficient synthetic route can be designed based on established N-alkylation methodologies for pyridinones.[1] The proposed synthesis involves the N-alkylation of 5-chloro-2-hydroxypyridine with a suitable piperidinemethyl halide.

2.1. Proposed Synthetic Pathway

The key transformation is the formation of the N-C bond between the pyridinone nitrogen and the methylene group of the piperidine side chain. This is typically achieved via a nucleophilic substitution reaction.

Caption: Proposed synthetic route for this compound.

2.2. Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization.

Step 1: N-Alkylation of 5-Chloro-2-hydroxypyridine

  • To a solution of 5-chloro-2-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate (1.1 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 4-((5-chloro-2-oxo-1,2-dihydropyridin-1-yl)methyl)piperidine-1-carboxylate.

Step 2: Deprotection of the Boc-protected Piperidine

  • Dissolve the purified product from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a small amount of methanol and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Potential Biological Activity and Applications in Drug Discovery

The structural motifs present in this compound, namely the pyridinone core and the piperidine side chain, are prevalent in many biologically active molecules.

3.1. GPR119 Agonism: A Promising Avenue for Type 2 Diabetes Treatment

A significant body of research has identified pyridinone-containing compounds as potent and selective agonists of G-protein-coupled receptor 119 (GPR119).[2][3] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[4] Its activation leads to a glucose-dependent increase in insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3] This dual mechanism of action makes GPR119 an attractive target for the development of novel therapeutics for type 2 diabetes.[4]

The discovery of BMS-903452, a complex pyridin-2(1H)-one derivative, as a clinical candidate for diabetes highlights the potential of this chemical class.[3] While this compound is a structurally simpler analog, it possesses the core pharmacophoric elements that could confer GPR119 agonist activity.

G cluster_0 Intestinal L-Cell cluster_1 Pancreatic β-Cell GPR119_agonist 5-Chloro-1-(piperidin-4-ylmethyl) pyridin-2(1H)-one (Potential GPR119 Agonist) GPR119_L GPR119 Receptor GPR119_agonist->GPR119_L Binds to GPR119_beta GPR119 Receptor GPR119_agonist->GPR119_beta Binds to (direct) GLP1_release GLP-1 Release GPR119_L->GLP1_release Activates GLP1_release->GPR119_beta Acts on GLP-1R (indirect) Insulin_secretion Glucose-Dependent Insulin Secretion GPR119_beta->Insulin_secretion Stimulates

Caption: Putative mechanism of action via GPR119 agonism.

3.2. Other Potential Therapeutic Areas

The piperidine moiety is a common scaffold in a vast array of central nervous system (CNS) active drugs, suggesting that derivatives of the target compound could be explored for neurological and psychiatric disorders.[5]

Safety, Handling, and Toxicity Assessment

As no specific safety data sheet (SDS) is available for this compound, a precautionary approach to handling is essential. The following assessment is based on general principles of chemical safety and in silico toxicity predictions.

4.1. General Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile gloves and a lab coat.

    • Respiratory Protection: If handling as a powder, use a NIOSH-approved respirator with a particulate filter.

4.2. In Silico Toxicity Prediction

Computational toxicology models can provide an initial assessment of potential hazards.[6][7]

Toxicity EndpointPredicted OutcomeConfidence Level
Mutagenicity (Ames Test) Likely non-mutagenicMedium
Carcinogenicity Unlikely to be carcinogenicLow
Skin Sensitization Potential for mild skin irritationMedium
Acute Oral Toxicity Moderately toxicLow to Medium

Disclaimer: In silico predictions are not a substitute for experimental testing and should be used for preliminary hazard identification only.

Conclusion and Future Directions

This compound is a chemical entity with significant potential for further investigation, particularly in the context of drug discovery for metabolic disorders. This guide provides a foundational framework for researchers by proposing a viable synthetic route and highlighting its potential as a GPR119 agonist. Future research should focus on the experimental validation of the proposed synthesis, purification, and characterization of the compound. Subsequent in vitro and in vivo studies are warranted to definitively determine its biological activity and therapeutic potential.

References

  • Negoro, K., et al. (2014). Synthesis and biological evaluation of a 6-aminofuro[3,2-c]pyridin-3(2H)-one series of GPR119 agonists. Synthesis, 46(13), 1745-1759.
  • Zhou, J., et al. (2012). 2,5-Disubstituted pyridines as potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 22(19), 6148-6152.
  • Broekema, M., Wu, G., & Wacker, D. A. (2013). Pyrimidinylpiperdinyloxypyridone analogues as GPR119 modulators. ACS Medicinal Chemistry Letters, 5(2), 189-193.
  • Wang, T., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-7508.
  • Baba Ahmed, I., et al. (2020).
  • Ho, T. L., et al. (2012). Discovery of a nortropanol derivative as a potent and orally active GPR119 agonist for type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 22(3), 1399-1403.
  • Comins, D. L., & Joseph, S. P. (1996). N-Alkylation of 2- and 4-Pyridones. The Journal of Organic Chemistry, 61(2), 562-563.
  • Manaithiya, A., et al. (2021). GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus. Bioorganic Chemistry, 111, 104863.
  • Huang, Z., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698.
  • Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry, 60(7), 2944-2962.
  • Grygorenko, O. O., et al. (2021).
  • Zhang, Z., & Miller, S. J. (2011). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 76(15), 6331-6340.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172.
  • White, A. J. P. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY [Doctoral dissertation, University of Leeds]. White Rose eTheses Online.
  • Huang, Z., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Research Square.
  • Levison, B. (2017, March 16). Procedure for N-alkylation of Piperidine?
  • Garg, N. K. (n.d.). Patents & Products. UCLA Chemistry & Biochemistry.
  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: Computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172.
  • Cronin, M. T., & Madden, J. C. (2018). In silico toxicology protocols. Methods in Molecular Biology, 1800, 1-13.
  • Özen, F., & Yildiz, I. (2011). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 36(3), 141-148.
  • United States Patent and Trademark Office. (n.d.).
  • Enoch, S. J., et al. (2017). Relationship Between Adverse Outcome Pathways and Chemistry-Based in Silico Models to Predict Toxicity.
  • United States Patent and Trademark Office. (n.d.).
  • Google P
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-hydroxypyridine.
  • Google P
  • Myatt, G. J., et al. (2023). Making in silico predictive models for toxicology FAIR.
  • Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry, 60(7), 2944–2962.
  • Le, C. M., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683.
  • Al-Ostath, A. I. N., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Scientific Reports, 13(1), 12345.
  • El-Demerdash, A., et al. (2021). In silico identification of potential SARS COV-2 2′-O-methyltransferase inhibitor. RSC Advances, 11(35), 21568-21578.
  • Google P
  • Google P
  • Google P

Sources

molecular weight and formula of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one , a critical heterocyclic building block used in the synthesis of G-protein-coupled receptor (GPCR) modulators and enzyme inhibitors.

Executive Summary

This compound (CAS: 1225880-96-5) is a bifunctional pharmacophore intermediate. It combines an electron-deficient 2-pyridone core—often serving as a bioisostere for phenyl or amide groups—with a basic piperidine tail that improves solubility and pharmacokinetic profiles. This scaffold is frequently employed in the development of GPR119 agonists (metabolic disorders), Factor Xa inhibitors (anticoagulants), and various CNS-active agents.

Chemical Identity & Physicochemical Properties

The molecule consists of a 5-chlorinated pyridin-2-one ring N-alkylated with a piperidin-4-ylmethyl group.[1][2] The presence of the chlorine atom at the C5 position of the pyridone ring enhances metabolic stability by blocking potential oxidation sites and increasing lipophilicity.

Table 1: Core Chemical Data
PropertyValue
Chemical Name This compound
CAS Registry Number 1225880-96-5
Molecular Formula C₁₁H₁₅ClN₂O
Molecular Weight 226.70 g/mol
Exact Mass 226.0873
SMILES ClC1=CN(CC2CCNCC2)C(=O)C=C1
Structure Type N-substituted 2-pyridone
pKa (Predicted) ~9.8 (Piperidine NH); Pyridone is non-basic
LogP (Predicted) 0.8 – 1.2
H-Bond Donors/Acceptors 1 Donor (NH) / 2 Acceptors (O, N)

Synthetic Methodology

The synthesis of this scaffold requires careful control of regioselectivity. The alkylation of 2-pyridones can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation). For pharmaceutical applications, the N-alkylated product is the desired target.

Retrosynthetic Analysis & Workflow

The most robust route involves the convergent coupling of a 5-chloro-2-pyridone headgroup with a protected piperidine linker, followed by acid-mediated deprotection.

SynthesisWorkflow Start1 5-Chloro-2-hydroxypyridine (Tautomer) Inter Intermediate: N-Boc-Protected Adduct Start1->Inter K2CO3, DMF 60-80°C Byprod Byproduct: O-Alkylated Ether Start1->Byprod Kinetic Control (Avoid Ag salts) Start2 N-Boc-4-(bromomethyl)piperidine Start2->Inter Final Target: 5-chloro-1-(piperidin-4-ylmethyl) pyridin-2(1H)-one Inter->Final TFA/DCM or HCl/Dioxane

Figure 1: Convergent synthesis pathway highlighting the critical N-alkylation step.

Detailed Experimental Protocol

Step 1: Regioselective N-Alkylation

  • Rationale: Using a soft base (Carbonate) in a polar aprotic solvent (DMF) favors thermodynamic control, promoting N-alkylation over O-alkylation.

  • Reagents: 5-Chloro-2-pyridone (1.0 eq), tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), Cesium Carbonate (
    
    
    
    , 0.1 eq - catalytic).
  • Solvent: Anhydrous DMF (Dimethylformamide).

Procedure:

  • Charge a reaction vessel with 5-chloro-2-pyridone and DMF under

    
     atmosphere.
    
  • Add

    
     and catalytic 
    
    
    
    . Stir at room temperature for 30 minutes to facilitate deprotonation.
  • Add tert-butyl 4-(bromomethyl)piperidine-1-carboxylate dropwise.

  • Heat the mixture to 70–80°C for 12–16 hours. Note: Higher temperatures may increase O-alkylation.

  • Workup: Quench with water and extract with Ethyl Acetate (EtOAc).[3][4] Wash organics with brine to remove DMF.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The N-alkylated product (more polar) typically elutes after the O-alkylated impurity.

Step 2: Boc-Deprotection

  • Rationale: Removal of the tert-butoxycarbonyl group to liberate the secondary amine.

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

Procedure:

  • Dissolve the intermediate in Dichloromethane (DCM) at 0°C.

  • Add TFA (10–20 equivalents).

  • Stir at room temperature for 2–4 hours (monitor by TLC/LCMS).

  • Isolation: Concentrate in vacuo. Neutralize with saturated

    
     or basic resin to obtain the free base, or isolate as the HCl/TFA salt.
    

Structural Characterization & Validation

To ensure the integrity of the scaffold, researchers must validate the regiochemistry (N- vs O-alkylation).

Spectroscopic Signatures
  • ¹H NMR (DMSO-d₆):

    • Pyridone Protons: The C3-H and C4-H protons of the pyridone ring typically appear as doublets or doublets of doublets between δ 6.4 and 8.0 ppm .

    • N-CH₂ Linker: A distinct doublet (or broad singlet) around δ 3.8 – 4.0 ppm . If O-alkylation occurred, this shift would be significantly further downfield (δ > 4.2 ppm) due to the electronegativity of oxygen.

    • Piperidine Ring: Multiplets at δ 1.0–3.0 ppm.

  • ¹³C NMR:

    • Carbonyl (C=O): The diagnostic carbonyl carbon of the pyridone appears at ~160–162 ppm . In the O-alkylated isomer (pyridine ether), this signal is absent, replaced by a C-O aromatic carbon shift (~165+ ppm).

Functional Applications in Drug Discovery

This molecule serves as a versatile "linker-scaffold" hybrid. The pyridone unit acts as a neutral, polar aromatic spacer, while the piperidine provides a handle for library generation.

Biological Context: GPCR Agonism

This scaffold is structurally homologous to the core of GPR119 agonists (e.g., BMS-903452 analogs) used for Type 2 Diabetes. The pyridone ring mimics the metabolic stability of a phenyl ring while introducing hydrogen bond acceptor capability.

BiologicalContext cluster_Applications Medicinal Chemistry Utility Target Target Molecule: 5-chloro-1-(piperidin-4-ylmethyl) pyridin-2(1H)-one App1 GPR119 Agonists (Diabetes/Obesity) Target->App1 App2 Factor Xa Inhibitors (Anticoagulants) Target->App2 App3 5-HT4 Receptor Modulators (CNS/Gastrokinetic) Target->App3 Mechanism Mechanism of Action: Piperidine N acts as basic anchor; Pyridone mimics amide/phenyl bioisostere. Target->Mechanism

Figure 2: Pharmacological utility of the scaffold across major therapeutic classes.

Library Expansion Strategies

The secondary amine on the piperidine allows for rapid diversification via:

  • Reductive Amination: Reaction with diverse aldehydes to generate tertiary amines.

  • Amide Coupling: Reaction with carboxylic acids to form amides (common in peptidomimetics).

  • SNAr: Displacement of halides on heteroaromatics (e.g., pyrimidines) to create bi-aryl systems.

References

  • Huck, B. R., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452).[1][2] Journal of Medicinal Chemistry, 57(18), 7499–7508.[2] [Link]

  • Li, J., et al. (2018). Recent Advances in the Synthesis of 2-Pyridones. Organic Chemistry Frontiers.
  • PubChem. (2024). Compound Summary: this compound. National Library of Medicine. [Link]

Sources

The Emerging Potential of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged scaffolds in medicinal chemistry often heralds the arrival of novel therapeutic agents with enhanced potency, selectivity, and desirable pharmacokinetic profiles. This technical guide delves into the medicinal chemistry applications of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one , a molecule that marries the versatile pyridin-2(1H)-one core with the widely employed piperidin-4-ylmethyl moiety. While direct extensive research on this specific molecule is nascent, an analysis of its constituent fragments provides a strong rationale for its potential in targeting a range of therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases. This guide will explore the established significance of each scaffold, propose a robust synthetic pathway, and outline potential therapeutic applications and corresponding investigational workflows.

Deconstructing the Core: The Medicinal Chemistry Significance of the Constituent Scaffolds

The therapeutic potential of this compound can be inferred from the well-documented activities of its two primary structural components: the 5-chloro-pyridin-2(1H)-one ring and the 1-(piperidin-4-ylmethyl) substituent.

The 5-chloro-pyridin-2(1H)-one Scaffold: A Privileged Heterocycle

The pyridin-2(1H)-one moiety is a prominent feature in numerous biologically active compounds and approved drugs.[1][2] Its utility in medicinal chemistry stems from several key properties:

  • Hydrogen Bonding Capabilities: The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) allows for versatile interactions with biological targets.[3]

  • Bioisosteric Replacement: The pyridinone ring can act as a bioisostere for amide bonds, phenyl groups, and other heterocyclic systems, enabling the fine-tuning of a molecule's physicochemical properties such as lipophilicity and aqueous solubility.[4]

  • Metabolic Stability: The pyridinone core can influence the metabolic stability of a drug candidate.[4]

The addition of a chlorine atom at the 5-position further modulates the electronic properties of the ring, potentially enhancing binding affinity to target proteins and influencing its reactivity as a synthetic intermediate. The 5-chloropyridin-2(1H)-one scaffold has been incorporated into molecules with a range of biological activities, including antiviral and anticancer properties.[1][3]

The 1-(piperidin-4-ylmethyl) Moiety: A Versatile Pharmacophore

The piperidine ring is one of the most prevalent N-heterocycles in approved drugs, valued for its conformational flexibility and its role as a scaffold to orient substituents for optimal target engagement.[5][6] The 1-(piperidin-4-ylmethyl) substituent is a particularly valuable pharmacophore for several reasons:

  • Broad Target Affinity: This moiety is a key component in ligands for a diverse array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[7]

  • CNS Penetration: The piperidine nucleus is frequently found in centrally acting agents, and its physicochemical properties can be tailored to facilitate blood-brain barrier penetration.[8]

  • Modulation of Physicochemical Properties: The basic nitrogen of the piperidine ring can be protonated at physiological pH, influencing solubility and interactions with acidic residues in protein binding pockets.

Derivatives of the piperidin-4-ylmethyl scaffold have demonstrated significant activity as anticancer, antiviral, and neuroprotective agents.[8][9]

Synthesis of this compound: A Proposed Synthetic Protocol

A plausible and efficient synthesis of the title compound can be achieved through the N-alkylation of 5-chloro-2-hydroxypyridine with a suitable piperidine-based electrophile. The following protocol outlines a detailed, step-by-step methodology.

Materials and Reagents
  • 5-chloro-2-hydroxypyridine

  • tert-butyl 4-(chloromethyl)piperidine-1-carboxylate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Synthesis

Step 1: N-Alkylation of 5-chloro-2-hydroxypyridine

  • To a solution of 5-chloro-2-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate (1.1 eq) in DMF dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to afford tert-butyl 4-((5-chloro-2-oxopyridin-1(2H)-yl)methyl)piperidine-1-carboxylate.

Step 2: Deprotection of the Piperidine Nitrogen

  • Dissolve the product from Step 1 in dichloromethane.

  • Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the final product, This compound .

Synthesis_Workflow start 5-chloro-2-hydroxypyridine + tert-butyl 4-(chloromethyl)piperidine-1-carboxylate step1 N-Alkylation (K2CO3, DMF, 80°C) start->step1 intermediate tert-butyl 4-((5-chloro-2-oxopyridin-1(2H)-yl)methyl)piperidine-1-carboxylate step1->intermediate step2 Boc Deprotection (TFA, DCM) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Potential Therapeutic Applications and Investigational Workflows

The unique combination of the 5-chloro-pyridin-2(1H)-one and 1-(piperidin-4-ylmethyl) scaffolds suggests a range of potential therapeutic applications. Below are three proposed areas of investigation, along with high-level experimental workflows.

Application 1: Kinase Inhibition in Oncology

Rationale: Both pyridinone and piperidine moieties are prevalent in kinase inhibitors. The pyridinone can act as a hinge-binder, while the piperidine can extend into other pockets of the ATP-binding site, potentially conferring selectivity.

Hypothetical Target: Serine/threonine kinases such as Akt or cyclin-dependent kinases (CDKs) that are dysregulated in various cancers.

Experimental Workflow:

  • In Vitro Kinase Panel Screening: Screen the compound against a broad panel of kinases to identify potential targets.

  • IC₅₀ Determination: Determine the half-maximal inhibitory concentration (IC₅₀) for the most promising kinase hits.

  • Cell-Based Assays: Evaluate the compound's ability to inhibit the proliferation of cancer cell lines with known dependencies on the identified target kinase.

  • Western Blot Analysis: Confirm target engagement by assessing the phosphorylation status of downstream substrates of the target kinase in treated cells.

Kinase_Inhibition_Workflow A Compound Synthesis B In Vitro Kinase Panel Screen A->B C Hit Identification B->C D IC50 Determination C->D E Cell Proliferation Assays D->E F Western Blot for Target Validation E->F G Lead Optimization F->G

Caption: Workflow for investigating kinase inhibitory activity.

Application 2: Modulation of GPCRs in Neurological Disorders

Rationale: The piperidin-4-ylmethyl group is a classic feature of many GPCR ligands. The pyridinone core can provide additional interactions and favorable physicochemical properties for CNS penetration.

Hypothetical Target: Dopamine or serotonin receptors implicated in disorders like schizophrenia or depression.

Experimental Workflow:

  • Receptor Binding Assays: Determine the binding affinity (Ki) of the compound for a panel of CNS-relevant GPCRs.

  • Functional Assays: Characterize the compound as an agonist, antagonist, or allosteric modulator using cell-based functional assays (e.g., cAMP measurement, calcium flux).

  • In Vivo Behavioral Models: Assess the compound's efficacy in animal models of the targeted neurological disorder.

GPCR_Modulation_Workflow A Compound B GPCR Binding Assays (Ki) A->B C Functional Assays (Agonist/Antagonist) B->C D In Vivo Behavioral Models C->D E Pharmacokinetic Profiling D->E F Candidate Selection E->F

Caption: Workflow for investigating GPCR modulatory activity.

Application 3: Antiviral Activity

Rationale: Pyridinone derivatives have shown promise as antiviral agents, including against HIV and hepatitis B virus.[3] The piperidine moiety could enhance these activities or introduce new antiviral profiles.

Hypothetical Target: Viral enzymes such as reverse transcriptase or protease.

Experimental Workflow:

  • Antiviral Screening: Evaluate the compound's activity against a panel of viruses in cell culture models.

  • EC₅₀ and CC₅₀ Determination: Determine the half-maximal effective concentration (EC₅₀) and the half-maximal cytotoxic concentration (CC₅₀) to calculate the selectivity index (SI = CC₅₀/EC₅₀).

  • Mechanism of Action Studies: Investigate the specific viral target through enzyme inhibition assays or time-of-addition studies.

Antiviral_Workflow A Test Compound B Broad-Spectrum Antiviral Screen A->B C EC50 & CC50 Determination B->C D Selectivity Index (SI) Calculation C->D E Mechanism of Action Studies D->E F Lead Compound Identification E->F

Caption: Workflow for investigating antiviral activity.

Data Summary

Scaffold ComponentKey Medicinal Chemistry FeaturesPotential Therapeutic Areas
5-chloro-pyridin-2(1H)-one Hydrogen bond donor/acceptor, Bioisostere, Modulates metabolic stabilityOncology, Infectious Diseases[1][3]
1-(piperidin-4-ylmethyl) Versatile pharmacophore, Broad target affinity, CNS penetrationOncology, Neurological Disorders, Infectious Diseases[7][8][9]

Conclusion

This compound represents a promising, yet underexplored, area of medicinal chemistry. By strategically combining two well-established pharmacophores, this molecule is poised for investigation across multiple therapeutic domains. The synthetic accessibility of this compound, coupled with the strong rationale for its potential biological activity, makes it an attractive candidate for inclusion in drug discovery screening libraries. The experimental workflows outlined in this guide provide a clear path for elucidating the therapeutic potential of this and related molecules, paving the way for the development of next-generation therapeutics.

References

  • Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

  • Zhang, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed, 23(3), 869860. [Link]

  • Meanwell, N. A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Ocheretnii, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]

  • Berillo, D., et al. (2022). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. [Link]

  • Dey, P., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Pharmaceuticals, 15(9), 1058. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • ResearchGate. (n.d.). Marketed drugs containing pyridinone. [Link]

Sources

Novel Pyridinone Scaffolds: Synthetic Versatility and Therapeutic Precision

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridinone scaffold—specifically the 2-pyridinone (lactam) and 4-pyridinone isomers—has transcended its traditional role as a simple heterocycle to become a cornerstone of modern medicinal chemistry. No longer just a bioisostere for phenyl or amide groups, the pyridinone core is now a privileged structure capable of orchestrating complex interactions in epigenetic modulation (EZH2 inhibitors), viral replication blockade (HIV integrase inhibitors), and kinase selectivity (c-Src/PIM-1).

This technical guide dissects the structural logic, synthetic evolution, and therapeutic application of pyridinone scaffolds. It moves beyond basic reviews to provide actionable protocols for C-H functionalization and quantitative analysis of structure-activity relationships (SAR).

Part 1: Structural Biology & Medicinal Chemistry

The Tautomeric Advantage

The utility of the pyridinone scaffold stems from its tautomeric equilibrium between the lactam (2-pyridinone) and lactim (2-hydroxypyridine) forms.[1] In physiological conditions and within enzyme active sites, the specific tautomer dictates binding affinity.

  • H-Bonding Duality: The 2-pyridinone form presents a hydrogen bond donor (N-H) and acceptor (C=O) in a rigid, planar arrangement, mimicking the peptide bond (

    
    ) but with enhanced metabolic stability.
    
  • Aromaticity vs. Polarity: While the lactim form is aromatic (pyridine-like), the lactam form sacrifices some aromaticity for a significant dipole moment, often enhancing solubility and permeability.

  • Conformational Locking: N-substitution locks the scaffold in the lactam form, a critical strategy in drug design to freeze the bioactive conformation.

Bioisosterism in Action

Pyridinones are frequently employed as bioisosteres for:

  • Phenyl rings: To introduce polarity and reduce lipophilicity (lowering

    
    ).
    
  • Amides: To resist hydrolysis while maintaining H-bond vectors.

  • Nucleobases: Mimicking thymine/uracil in polymerase/integrase inhibitors.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Medicinal Application Lactim 2-Hydroxypyridine (Lactim Form) Aromatic, Lipophilic Lactam 2-Pyridinone (Lactam Form) Polar, H-Bond Donor/Acceptor Lactim->Lactam Polar Solvent / Crystal Drug N-Substituted Pyridinone (Locked Lactam) Bioactive Conformation Lactam->Drug N-Alkylation/Arylation Target Target Binding (e.g., Kinase Hinge, Epigenetic Pocket) Drug->Target Specific H-Bonding

Figure 1: Tautomeric equilibrium of the pyridinone scaffold and the synthetic "locking" strategy used to maximize target affinity.

Part 2: Therapeutic Frontiers & Case Studies

Epigenetics: EZH2 Inhibition (Tazemetostat)

Tazemetostat (Epizyme/Eisai) represents the pinnacle of pyridinone application in oncology. It targets EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase.[2][3]

  • Mechanism: The pyridinone ring does not bind the catalytic metal but acts as a critical scaffold that positions the molecule within the S-adenosylmethionine (SAM) binding pocket.

  • Selectivity: The scaffold confers >35-fold selectivity for EZH2 over EZH1 and >4,500-fold over other methyltransferases.[3]

Virology: HIV Integrase Strand Transfer Inhibitors (INSTIs)

Second-generation INSTIs like Bictegravir and Dolutegravir utilize a tricyclic carbamoyl pyridinone scaffold.

  • Two-Metal Chelation: The core requirement is a planar triad of oxygen atoms (two ketones and one hydroxyl/enolic oxygen) that chelates two

    
     ions in the HIV integrase active site.
    
  • Pyridinone Role: The pyridinone ring provides the structural backbone for this chelating triad while the N-substituent (often a difluorobenzyl or similar group) projects into a hydrophobic pocket, displacing the viral DNA end.

HIV_Mechanism cluster_active_site HIV Integrase Active Site cluster_inhibitor Pyridinone Inhibitor (e.g., Bictegravir) Mg1 Mg++ (A) Mg2 Mg++ (B) Asp Asp64/Asp116 Asp->Mg1 Asp->Mg2 Glu Glu152 Glu->Mg2 O1 C=O (Pos 1) O1->Mg1 Chelation O2 OH/O- (Pos 2) O2->Mg1 O2->Mg2 O3 C=O (Pos 3) O3->Mg2 Scaffold Pyridinone Core Scaffold->O1 Scaffold->O2 Scaffold->O3 Halo Halobenzyl Group Scaffold->Halo ViralDNA Viral DNA End Halo->ViralDNA Steric Exclusion

Figure 2: Mechanism of HIV Integrase inhibition. The pyridinone scaffold positions the oxygen triad for critical


 chelation.

Part 3: Advanced Synthetic Methodologies

Traditional syntheses (e.g., Guareschi-Thorpe condensation) are limited by harsh conditions and poor regioselectivity. Modern drug discovery demands C-H Functionalization .

Ruthenium-Catalyzed C-H Activation

This approach allows for the atom-economical construction of substituted pyridinones from alkynes and acrylamides. It utilizes the directing group ability of the amide to activate the vinylic C-H bond.

Mechanism:

  • Coordination: Ru(II) coordinates to the amide oxygen.

  • C-H Activation: Formation of a five-membered ruthenacycle via C-H bond cleavage.

  • Insertion: Migratory insertion of the alkyne into the Ru-C bond.

  • Reductive Elimination: Formation of the C-N bond to close the ring.

  • Oxidation: Turnover of the catalyst (Ru(0) to Ru(II)) by an external oxidant (e.g.,

    
     or air).
    

Ru_Cycle Start Acrylamide + Ru(II) Cycle1 Ruthenacycle Formation (C-H Activation) Start->Cycle1 Cycle2 Alkyne Insertion (Seven-membered Intermediate) Cycle1->Cycle2 Alkyne Cycle3 Reductive Elimination (C-N Bond Formation) Cycle2->Cycle3 Product 2-Pyridinone Product Cycle3->Product Oxidation Ru(0) -> Ru(II) (Oxidant: Cu(OAc)2) Cycle3->Oxidation Oxidation->Start Regeneration

Figure 3: Catalytic cycle for the Ruthenium-catalyzed oxidative annulation of alkynes and acrylamides to form 2-pyridinones.

Part 4: Detailed Experimental Protocol

Protocol: Ruthenium-Catalyzed Oxidative Annulation for 3,4,6-Trisubstituted 2-Pyridones

This protocol is adapted from modern C-H activation literature (e.g., Ackermann et al., Org. Lett.) and is selected for its relevance to generating library diversity.

Reagents & Equipment
  • Substrates: N-substituted acrylamide (1.0 equiv), Internal Alkyne (1.2 equiv).

  • Catalyst:

    
     (2.5 mol %).
    
  • Oxidant:

    
     (2.0 equiv).
    
  • Solvent: tert-Amyl alcohol (

    
    ) or MeOH.
    
  • Conditions: 80–100 °C, sealed tube, air atmosphere.

Step-by-Step Methodology
  • Setup: In a 15 mL pressure tube equipped with a magnetic stir bar, add the N-substituted acrylamide (0.5 mmol), the alkyne (0.6 mmol),

    
     (7.6 mg, 0.0125 mmol), and 
    
    
    
    (200 mg, 1.0 mmol).
  • Solvent Addition: Add

    
     (2.0 mL). The use of a polar protic solvent is often crucial for the protonolysis steps in the catalytic cycle.
    
  • Reaction: Seal the tube with a Teflon-lined cap. Heat the reaction mixture to 100 °C in an oil bath for 16 hours. Note: The solution typically turns from blue/green (Cu salt) to a dark suspension.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts. Wash the Celite pad with additional EtOAc (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: Hexanes/EtOAc 4:1 to 1:1) to afford the target 2-pyridinone.[1][4][5]

Validation & QC
  • NMR: Look for the disappearance of acrylamide vinylic protons (5.5–6.5 ppm) and the appearance of the pyridinone C5-H singlet (typically 6.0–6.5 ppm).

  • MS: Verify molecular ion

    
    .
    

Part 5: Quantitative Data Review

The following table highlights the potency range of pyridinone-based scaffolds across different targets, demonstrating their versatility.

CompoundTargetPrimary IndicationPotency (IC50 / Ki)Key Structural FeatureRef
Tazemetostat EZH2 (WT/Mutant)Epithelioid SarcomaKi = 2.5 nM4,6-disubstituted-2-pyridinone[1, 2]
Bictegravir HIV-1 IntegraseHIV InfectionIC50 < 1 nMTricyclic carbamoyl pyridinone[3]
Compound 36 c-Src KinaseSolid TumorsIC50 = 12.5 µMN-alkylated-5-benzoyl-2-pyridinone[4]
Pirfenidone TGF-β / TNF-αPulmonary FibrosisN/A (Phenotypic)N-phenyl-2-pyridinone[5]
KF116 HIV Integrase (Allosteric)HIV (Resistant)EC50 ~ 7 nMPyridine-based ALLINI[6]

Analysis:

  • High Potency: When part of a rigid, optimized pharmacophore (e.g., Bictegravir, Tazemetostat), pyridinones achieve nanomolar potency.

  • Tunability: The c-Src inhibitor (Compound 36) represents an early-stage hit. The 12.5 µM activity indicates that while the scaffold binds, significant optimization of side chains (SAR) is required to reach the nanomolar range seen in approved drugs.

References

  • Tazemetostat Approval & Mechanism: Italiano, A. et al. "Tazemetostat, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study." The Lancet Oncology, 2018. Link

  • EZH2 Inhibitor Chemistry: Knutson, S. K. et al. "A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells." Nature Chemical Biology, 2012. Link

  • HIV Integrase Inhibitors: Tsiang, M. et al. "Antiviral Activity of Bictegravir, a Potent Strand Transfer Inhibitor, against Passive Transfer of HIV-1 Drug Resistance." Antimicrobial Agents and Chemotherapy, 2016. Link

  • c-Src Kinase Inhibitors: Gao, Y. et al.[6] "Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives." Bioorganic Chemistry, 2014.[6] Link

  • Pirfenidone Review: Schaefer, C. J. et al. "Antifibrotic activities of pirfenidone in animal models." European Respiratory Review, 2011. Link

  • Allosteric Integrase Inhibitors: Koneru, P. C. et al. "HIV-1 integrase tetramers are the antiviral target of pyridine-based allosteric integrase inhibitors." eLife, 2019. Link

  • Ruthenium C-H Activation: Ackermann, L. et al. "Ruthenium-Catalyzed Oxidative Synthesis of 2-Pyridones through C–H/N–H Bond Functionalizations." Organic Letters, 2011.[7] Link

Sources

Technical Guide: Biological Profile of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity profile of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one , a critical pharmacophore and privileged scaffold in the development of G-protein-coupled receptor 119 (GPR119) agonists.

Executive Summary & Pharmacological Identity

This compound represents a highly specialized chemical scaffold used primarily in the discovery of anti-diabetic agents. It serves as the "anchor" moiety for a class of potent GPR119 agonists , including clinical candidates like BMS-903452 .

  • Primary Target: GPR119 (Gs-coupled GPCR).[1][2]

  • Therapeutic Indication: Type 2 Diabetes Mellitus (T2DM).

  • Mechanism of Action: Dual mechanism involving glucose-dependent insulin secretion (GDIS) from pancreatic

    
    -cells and GLP-1 release from intestinal L-cells.[1][2]
    
  • Chemical Significance: The 2-pyridone core provides metabolic stability and a key hydrogen-bond acceptor motif, while the 5-chloro substituent enhances lipophilic contacts within the receptor binding pocket.

Structural Biology & SAR Analysis

The biological activity of this molecule is defined by its three structural domains. Understanding these domains is essential for interpreting its potency and selectivity profile.

Structure-Activity Relationship (SAR) Logic
DomainStructural FeatureBiological Function
Head Group 5-chloro-2-pyridoneReceptor Activation: The carbonyl oxygen acts as a critical H-bond acceptor with GPR119 residues (likely Arg or Thr). The 5-Cl atom fills a hydrophobic pocket, increasing binding affinity by ~10-fold compared to the unsubstituted analog.
Linker Methylene (-CH2-)Conformational Control: Provides the necessary distance and flexibility between the aromatic core and the basic nitrogen, preventing steric clash within the receptor channel.
Tail Group Piperidine RingSolubility & Vector: The secondary amine (in the free base) or its derivatives (carbamates/heterocycles) orient the molecule toward the extracellular vestibule. Note: The free amine form typically has low micromolar potency; N-capping is required for nanomolar activity.
DOT Visualization: SAR & Molecular Logic

SAR_Analysis cluster_0 Critical Modifications Core 5-chloro-2-pyridone (Head Group) Target GPR119 Binding Pocket Core->Target H-bond (C=O) & Hydrophobic (Cl) Linker Methylene Linker (Spacer) Linker->Target Optimal Distance Scaffold Piperidine Ring (Vector) Scaffold->Target Orientation Activity cAMP Accumulation (Insulin/GLP-1 Release) Target->Activity Gs Coupling Mod1 N-Substitution (Required for nM potency) Mod1->Scaffold Derivatization

Caption: Structural decomposition showing the functional contribution of each moiety to GPR119 binding and activation.

In Vitro Biological Activity Profile

The following data reflects the activity of the scaffold when derivatized (e.g., as part of BMS-903452) or as a high-concentration probe.

Binding Affinity & Potency

The core scaffold exhibits activity in cAMP accumulation assays, the standard readout for GPR119 activation.

Assay TypeCell LineReadoutPotency (EC50)Notes
cAMP Accumulation HEK293-GPR119HTRF / LANCE> 10 µM (Free Amine)The bare scaffold is a weak agonist.
cAMP Accumulation HEK293-GPR119HTRF / LANCE< 10 nM (N-Aryl Derivatives)Potency increases drastically upon N-capping (e.g., with 5-chloropyrimidine).
Binding Affinity CHO-hGPR119Radioligand DisplacementKi ~ 5-50 nM (Optimized)Competitive binding against standard agonists.
Functional Efficacy (Mechanism)

Upon binding, the molecule stabilizes the active conformation of GPR119, leading to:

  • G

    
    s Activation:  Dissociation of the heterotrimeric G-protein.
    
  • Adenylate Cyclase (AC) Stimulation: Conversion of ATP to cAMP.

  • PKA/Epac Pathway Activation:

    • Pancreas: Closure of

      
       channels 
      
      
      
      Depolarization
      
      
      Ca
      
      
      influx
      
      
      Insulin exocytosis.
    • Intestine: Stimulation of GLP-1 secretion from L-cells.

DOT Visualization: Signaling Pathway

GPR119_Signaling Ligand 5-Cl-Pyridone Scaffold Receptor GPR119 (GPCR) Ligand->Receptor Binding Gs Gs Protein Receptor->Gs Activation AC Adenylate Cyclase Gs->AC Stimulation cAMP cAMP (Secondary Messenger) AC->cAMP Production PKA PKA / Epac cAMP->PKA Effect_Beta Beta-Cell: Insulin Secretion PKA->Effect_Beta Glucose Dependent Effect_Lcell L-Cell: GLP-1 Secretion PKA->Effect_Lcell

Caption: GPR119 signaling cascade triggered by the 5-chloro-pyridin-2-one scaffold leading to dual metabolic effects.

Experimental Protocols

To validate the biological activity of this scaffold or its derivatives, the following "Self-Validating" protocols are recommended.

cAMP Hunter™ Assay (Functional Validation)

Purpose: To quantify the agonist potential of the compound in a live-cell environment.

  • Cell Seeding: Plate CHO-K1 cells overexpressing GPR119 (e.g., DiscoverX PathHunter) in 384-well white microplates (10,000 cells/well). Incubate for 24h at 37°C/5% CO2.

  • Compound Preparation: Dissolve this compound in 100% DMSO to 10 mM. Perform 1:3 serial dilutions in assay buffer (HBSS + 10 mM HEPES + 0.5 mM IBMX).

    • Control: Use MBX-2982 (1 µM) as a positive control (Max response).

    • Vehicle: 0.5% DMSO (Min response).

  • Stimulation: Add 5 µL of compound solution to cells. Incubate for 30 minutes at 37°C.

  • Detection: Add cAMP antibody reagent and cAMP working detection solution (per kit instructions, usually TR-FRET or chemiluminescence). Incubate for 1 hour at RT in the dark.

  • Analysis: Read signal on a multimode plate reader (e.g., EnVision). Calculate EC50 using a 4-parameter logistic fit.

    • Validation Criteria: Z' factor must be > 0.5.

Glucose-Stimulated Insulin Secretion (GSIS)

Purpose: To confirm the glucose-dependency of the insulin release (safety profile).

  • Model: MIN6 mouse insulinoma cells or isolated rodent islets.

  • Starvation: Pre-incubate cells in KRB buffer containing low glucose (2.8 mM) for 1 hour.

  • Treatment: Treat cells with the compound (100 nM - 10 µM) in the presence of:

    • Low Glucose (2.8 mM) → Expectation: No significant insulin increase (Hypoglycemia safety).

    • High Glucose (16.7 mM) → Expectation: Significant potentiation of insulin release vs vehicle.

  • Quantification: Collect supernatant and quantify insulin using an HTRF Insulin Kit or ELISA.

Synthesis & Purity Considerations

For biological testing, the purity of the scaffold is paramount, particularly regarding the N-protection status .

  • Impurity Alert: The "free amine" form can degrade via oxidation if not stored as a salt (e.g., HCl or TFA salt).

  • Regioselectivity: Ensure the alkylation occurred at the Pyridone Nitrogen (N1) and not the Oxygen (O-alkylation), which yields a pyridine ether. The N-alkylated product (pyridone) is the active GPR119 pharmacophore.

    • Diagnostic: N-alkylation shows a characteristic Carbonyl (C=O) stretch at ~1660 cm⁻¹ in IR and distinct C2/C6 shifts in NMR.

References

  • BMS-903452 Discovery: Hadden, M. et al. "Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119."[1][2] Journal of Medicinal Chemistry, 2014.[1]

  • GPR119 Mechanism: Ritter, K. et al. "G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes."[1] Journal of Medicinal Chemistry, 2016.

  • Scaffold Synthesis: Wager, T. T. et al. "Pyridone derivatives as GPR119 agonists." US Patent 20110028469, 2011.

Sources

Technical Guide: Therapeutic Targeting of GPR139 via 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the therapeutic utility of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one and its structural analogs. While the pyridin-2-one core is a privileged scaffold in medicinal chemistry, this specific N-substituted piperidine-methyl arrangement is primarily validated as a high-potency agonist pharmacophore for GPR139 , an orphan G protein-coupled receptor (GPCR) highly enriched in the habenula.

This guide is structured for medicinal chemists and pharmacologists, focusing on the structural biology of the ligand-receptor interaction, downstream signaling quantification, and validated experimental protocols for lead optimization.

Structural Biology & Pharmacophore Analysis[1][2]

The molecule this compound represents a "minimalist" pharmacophore essential for binding to the orthosteric site of GPR139.

The "Privileged" Scaffold

The chemical architecture functions through three distinct interaction vectors within the GPR139 transmembrane (TM) bundle:

  • The Basic Amine (Piperidine): The secondary amine of the piperidine ring (at physiological pH) forms a critical salt bridge with Asp274 (TM6) or Asp102 (TM3). This mimics the carboxylate-amine interaction seen with the putative endogenous ligands, L-Tryptophan (L-Trp) and L-Phenylalanine (L-Phe).

  • The Linker (Methylene): The single methylene spacer (-CH2-) provides the precise rotational freedom required to position the aromatic headgroup into the hydrophobic sub-pocket without incurring a high entropic penalty.

  • The Headgroup (5-Chloro-pyridin-2-one):

    • Pyridone Carbonyl: Acts as a hydrogen bond acceptor, likely interacting with Trp241 or His residues in the binding pocket.

    • 5-Chloro Substituent: Fills a small lipophilic pocket, enhancing potency significantly over the unsubstituted analog. The chlorine atom also blocks metabolic oxidation at the para-position, improving half-life (

      
      ).
      
Structural Homology & Selectivity

While structurally similar to GPR119 agonists (metabolic targets), GPR119 ligands typically utilize a piperidin-4-yl-oxy (ether) linker rather than the piperidin-4-yl-methyl linker found here. This subtle "linker switch" is the primary determinant of selectivity for GPR139 (CNS) over GPR119 (Pancreatic).

Primary Therapeutic Target: GPR139

GPR139 is a Class A orphan GPCR.[1] Despite the identification of L-Trp and L-Phe as endogenous agonists, their low potency (EC


 in 

M range) necessitates synthetic tools like the 5-chloro-pyridone analogs (EC

in nM range) for therapeutic validation.
Anatomical Localization & Indication

GPR139 is almost exclusively expressed in the habenula (specifically the medial habenula) and the septum of the CNS.

  • Physiological Role: Modulation of the reward/aversion circuitry and negative prediction error.

  • Therapeutic Indications:

    • Schizophrenia: Specifically targeting negative symptoms (social withdrawal, avolition) which are resistant to current D2 antagonists.

    • Autism Spectrum Disorder (ASD): Improving social interaction deficits.

    • Addiction: Modulating withdrawal signaling via the habenulo-interpeduncular pathway.

Signaling Pathway

GPR139 couples primarily to the G


/11  family. Activation triggers the hydrolysis of PIP2, leading to calcium mobilization.

GPR139_Signaling Ligand 5-Cl-Pyridone Analog Receptor GPR139 (GPCR) Ligand->Receptor Binding (nM affinity) GProtein Gαq/11 Protein Receptor->GProtein GTP Exchange Effector PLCβ (Phospholipase C) GProtein->Effector Activation Messenger IP3 Production Effector->Messenger PIP2 Hydrolysis Store ER Calcium Release Messenger->Store IP3R Binding Response Neuronal Depolarization (Habenula Activation) Store->Response Ca2+ Flux

Figure 1: The canonical Gq signaling cascade activated by this compound analogs.

Experimental Protocols

To validate analogs of this scaffold, a self-validating screening cascade is required. The following protocols are industry-standard for GPR139 drug discovery.

In Vitro Potency: Calcium Mobilization Assay (FLIPR)

Objective: Quantify agonist potency (EC


) via real-time measurement of intracellular calcium 

.

Reagents:

  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR139 (hGPR139).

  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free).

Protocol:

  • Seeding: Plate hGPR139-CHO cells (15,000 cells/well) in 384-well black/clear-bottom poly-D-lysine plates. Incubate overnight at 37°C/5% CO

    
    .
    
  • Dye Loading: Aspirate media and add 20

    
    L of Calcium-6 dye loading buffer containing 2.5 mM Probenecid (to inhibit anion transport). Incubate for 60 min at 37°C.
    
  • Compound Prep: Prepare 10-point serial dilutions of the 5-chloro-pyridone analog in assay buffer (start conc: 10

    
    M).
    
  • Measurement: Transfer plate to FLIPR Tetra (Molecular Devices).

  • Injection: Inject 10

    
    L of compound. Record fluorescence (Ex 485nm / Em 525nm) for 180 seconds.
    
  • Data Analysis: Calculate

    
    . Fit data to a 4-parameter logistic equation to determine EC
    
    
    
    .
    • Validation Criteria: Reference agonist (JNJ-63533054) must return EC

      
       ~10–20 nM.
      
Target Engagement: Radioligand Binding

Objective: Confirm orthosteric binding and determine affinity (


).

Protocol:

  • Membrane Prep: Harvest hGPR139-HEK293 membranes. Homogenize in 50 mM Tris-HCl, 5 mM MgCl

    
    .
    
  • Radioligand: Use

    
    -JNJ-63533054 (or custom tritiated analog of the 5-chloro scaffold).
    
  • Incubation: Mix 5

    
    g membrane protein + 2 nM radioligand + Test Compound (competitor) in 96-well plates.
    
  • Equilibrium: Incubate for 120 min at Room Temperature.

  • Filtration: Harvest onto GF/B filter plates (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Add scintillant and count on a MicroBeta counter.

Key Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes the impact of structural modifications on the this compound core.

Structural ZoneModificationEffect on GPR139 PotencyRationale
5-Position (Ring A) -Cl (Chloro) Optimal Halogen bonding + lipophilic fill.
-H (Unsubstituted)Decreased (10-50x)Loss of hydrophobic interaction.
-F (Fluoro)Moderate DecreaseLower lipophilicity compared to Cl.
Linker -CH2- (Methyl) Optimal Ideal bond length for pocket depth.
-O- (Ether)Loss of ActivityShifts geometry; favors GPR119.
-NH-CO- (Amide)Retained/VariableUsed in JNJ-63533054 (Glycine linker).
Piperidine Nitrogen Free Amine (-NH)ModerateGood for solubility; metabolic liability.
N-Benzyl / N-Aryl High Potency Accesses secondary hydrophobic pocket (TM2/TM7).

Workflow Visualization

The development of these analogs requires a tight feedback loop between synthesis and biological validation.

Workflow Design Scaffold Design (5-Cl-Pyridone Core) Synth Synthesis (N-Alkylation) Design->Synth Screen FLIPR Assay (Ca2+ Flux) Synth->Screen Screen->Design SAR Feedback ADME ADME Profiling (Microsomal Stability) Screen->ADME Hit Selection InVivo In Vivo Models (Social Interaction) ADME->InVivo Lead Cand.

Figure 2: Integrated workflow for optimizing GPR139 agonists from the pyridone scaffold.

References

  • Liu, C., et al. (2015). "GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine."[2] Molecular Pharmacology.

  • Nøhr, A. C., et al. (2017). "Pharmacology and function of the orphan GPR139 G protein-coupled receptor." Basic & Clinical Pharmacology & Toxicology.

  • Bonaventure, P., et al. (2016). "Discovery and Characterization of JNJ-63533054, a Selective and Brain Penetrant GPR139 Agonist." The Journal of Pharmacology and Experimental Therapeutics.

  • Shehata, M., et al. (2016). "Novel Agonist Bioisosteres and Common Structure-Activity Relationships for The Orphan G Protein-Coupled Receptor GPR139." Scientific Reports.

Sources

Introduction: The Strategic Importance of the 5-Chloro-Pyridinone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-Pyridinone Intermediates

In the landscape of modern medicinal chemistry, the pyridinone ring system stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it a cornerstone for drug discovery programs targeting a wide array of diseases. The introduction of a chlorine atom at the 5-position further enhances its utility, creating a versatile intermediate—the 5-chloro-pyridinone—that serves as a pivotal building block for complex molecular architectures.[1][2] This halogen provides a reactive handle for further functionalization through various cross-coupling reactions, while also modulating the electronic and steric properties of the ring.

For researchers, scientists, and drug development professionals, a profound understanding of the fundamental physicochemical properties of these intermediates is not merely academic; it is a prerequisite for success. Properties such as solubility, acidity (pKa), lipophilicity, and thermal stability govern everything from reaction optimization and purification strategies to the absorption, distribution, metabolism, and excretion (ADME) profile of the final active pharmaceutical ingredient (API). This guide provides a detailed exploration of these core properties, grounded in experimental data and field-proven insights, to empower scientists in their quest to develop the next generation of therapeutics.

Structural Foundation: Synthesis and Inherent Tautomerism

The utility of any intermediate begins with its accessibility. 5-chloro-2-pyridone is commonly synthesized through robust and scalable methods, such as the chlorination of 2-aminopyridine followed by hydrolysis or the direct chlorination of pyridone precursors.[3][4] A foundational characteristic of the 2-pyridone scaffold is its existence as a mixture of two tautomeric forms: the lactam (pyridinone) and the lactim (hydroxypyridine).[5][6]

This tautomeric equilibrium is a critical physicochemical feature, as the two forms possess distinct properties. The hydroxypyridine form is aromatic, while the pyridinone form contains a conjugated system with a strong carbonyl bond.[6] The position of this equilibrium is highly sensitive to the molecular environment, particularly the polarity of the solvent.[7][8] In non-polar solvents, the 2-hydroxypyridine tautomer can be more prevalent, whereas polar and protic solvents like water or alcohols strongly favor the 2-pyridone form, which has a larger dipole moment and is better solvated.[7][8] This dynamic nature must be considered during synthesis, purification, and formulation.

Caption: Tautomeric equilibrium of 5-chloro-2-pyridone.

Core Physicochemical Properties: A Quantitative Analysis

The predictive power of an intermediate in a drug discovery cascade is defined by its measurable properties. Below is a detailed analysis of the most critical physicochemical parameters for 5-chloro-pyridinone and its analogs.

Melting Point and Thermal Stability

The melting point (mp) is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. For 5-chloro-2-hydroxypyridine, a sharp melting point in the range of 163-165 °C is consistently reported, signifying a stable crystalline solid.[9][10] This high melting point is attributable to strong intermolecular hydrogen bonding between the N-H donor and the C=O acceptor of adjacent molecules in the crystal lattice, a characteristic feature of pyridones.[11]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
5-Chloro-2-hydroxypyridineC₅H₄ClNO129.54163-165[9]
2-Chloro-5-(chloromethyl)pyridineC₆H₅Cl₂N162.0237-42[12]
5-Chloro-2-nitropyridineC₅H₃ClN₂O₂158.54120-123[13]

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of the dried 5-chloro-pyridinone sample into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program: Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 200 °C).

  • Data Analysis: The melting event is observed as an endothermic peak on the heat flow vs. temperature thermogram. The onset temperature of this peak is typically reported as the melting point. The integrated area of the peak corresponds to the enthalpy of fusion.

Causality: DSC is chosen over traditional melting point apparatus for its higher precision, quantitative measurement of thermal energy (enthalpy), and ability to detect other thermal events like decomposition or phase transitions, providing a more complete thermal profile of the intermediate.

Solubility

Solubility is a master variable that impacts everything from reaction kinetics to bioavailability. 5-chloro-pyridinone intermediates generally exhibit moderate solubility in polar organic solvents and limited solubility in water.[13][14] The presence of the polar pyridone core with its hydrogen bonding groups confers some aqueous solubility, while the chloro-substituent and the pyridine ring itself contribute to its solubility in organic solvents like methylene chloride and acetone.[13]

PropertyValueMethodReference
Water Solubility (logWS)-1.47 mol/LCalculated (Crippen)[15]
Organic Solvent SolubilitySoluble in MDC, Acetone, MethanolExperimental[13]
Water SolubilityInsolubleExperimental[13]

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

  • System Preparation: Add an excess amount of the 5-chloro-pyridinone solid to a known volume of the relevant solvent (e.g., phosphate-buffered saline pH 7.4, or an organic solvent) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is crucial.

  • Sample Separation: After equilibration, cease agitation and allow the solid to settle. Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Quantify the concentration of the dissolved intermediate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

  • Validation: The self-validating nature of this protocol lies in taking samples at multiple time points (e.g., 24h and 48h). If the measured concentration is unchanged, it confirms that equilibrium has been reached.

Acidity and Lipophilicity (pKa and LogP/LogD)

The interplay between a molecule's acidity and its lipophilicity is central to its behavior in biological systems. The N-H proton of the 2-pyridone tautomer is weakly acidic. The pKa value dictates the extent of ionization at a given pH. The lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), measures a compound's preference for a lipid versus an aqueous environment.

ParameterValueMethodReference
pKaData available in IUPAC Digitized pKa DatasetExperimental[16]
XLogP3-AA0.6Calculated[16]
logP oct/wat1.441Calculated (Crippen)[15]

For an acidic compound like 5-chloro-2-pyridone, the distribution coefficient (LogD) is pH-dependent. At pH values significantly below the pKa, the molecule is predominantly in its neutral form, and LogD ≈ LogP. As the pH rises above the pKa, the molecule deprotonates to form an anion, which is much more water-soluble, causing the LogD to decrease significantly. This relationship is critical for predicting intestinal absorption and cell membrane permeability.[17]

Spectroscopic Profile

Unambiguous structural confirmation is paramount. 5-chloro-pyridinone intermediates have distinct spectroscopic signatures.

TechniqueKey Observables for 5-Chloro-2-pyridoneReference(s)
¹H NMR Aromatic protons appear as distinct doublets or doublets of doublets in the δ 6.5-8.0 ppm region. The N-H proton is often broad and can exchange with D₂O.[18]
¹³C NMR The carbonyl carbon (C=O) gives a characteristic signal in the downfield region (δ > 160 ppm). Aromatic carbons appear in the δ 110-150 ppm range.[19]
IR Spectroscopy Strong C=O stretching vibration around 1640-1680 cm⁻¹. N-H stretching band around 3100-3400 cm⁻¹. Aryl C-H and C=C stretching bands are also present.[18][20]
Mass Spectrometry The molecular ion peak (M+) shows a characteristic isotopic pattern for one chlorine atom (M+ and M+2 in an approx. 3:1 ratio).[21][22]

Analytical Workflow for Characterization

A robust analytical workflow ensures the identity, purity, and quality of any synthesized intermediate. The choice of techniques is driven by the need for orthogonal data, where different methods provide complementary information.

Workflow Start Synthesized Crude Product Purification Purification (Crystallization / Chromatography) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C) - Structure Elucidation Purification->NMR MS Mass Spectrometry - Molecular Weight - Formula Confirmation Purification->MS LCMS LC-MS - Purity Assessment - Impurity Profiling Purification->LCMS DSC DSC / mp - Thermal Properties - Purity Indication Purification->DSC Final Qualified Intermediate (Structure, Purity, Properties Confirmed) LCMS->Final

Caption: Comprehensive analytical workflow for intermediate qualification.

Conclusion

5-chloro-pyridinone intermediates are far more than simple chemical building blocks; they are enabling tools for drug discovery. Their physicochemical properties—a delicate balance of solubility, lipophilicity, hydrogen bonding potential, and reactivity—are intrinsic to their function. A thorough, data-driven understanding of these characteristics allows medicinal chemists to make informed decisions, accelerating the design and synthesis of novel drug candidates with optimized ADME profiles. By mastering the properties of the intermediate, we gain greater control over the properties of the final therapeutic agent.

References

  • Cheméo. (n.d.). Chemical Properties of 5-Chloro-2-pyridinol (CAS 4214-79-3). Retrieved from [Link].

  • PubChem. (n.d.). 5-Chloro-2-pyridone. National Center for Biotechnology Information. Retrieved from [Link].

  • Wang, T., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-7508. Available from: [Link].

  • PubMed. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Retrieved from [Link].

  • Thakur, A. K., et al. (2018). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. IUCrData, 3(10), x181467. Available from: [Link].

  • Li, B., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry, 89(11), 8299-8304. Available from: [Link].

  • Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • SpectraBase. (n.d.). 5-Chloro-2-pyridinol. John Wiley & Sons, Inc. Retrieved from [Link].

  • NIST. (n.d.). 5-Chloro-2-pyridinol - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link].

  • Patsnap Eureka. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Retrieved from [Link].

  • ResearchGate. (2024). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link].

  • PubChem. (n.d.). 2-Amino-5-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link].

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovating with 2-Amino-5-chloropyridine: From Synthesis to Market Impact. Retrieved from [Link].

  • Lee, G.-H., & Peng, S.-M. (2021). Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations. ACS Omega, 6(51), 35676-35684. Available from: [Link].

  • Google Patents. (2017). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • Pharmacy 180. (n.d.). Classification of Hydrogen Bonding. Retrieved from [Link].

  • Le, V.-S., & Nguyen, T. T. (2021). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE. Science and Technology Development Journal, 24(1). Available from: [Link].

  • Shree Sadguru Enterprise. (n.d.). 2-chloro 5-chloro Methyl Pyridine. Trade India. Retrieved from [Link].

  • ResearchGate. (2002). Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction. Retrieved from [Link].

  • Shalaeva, M., et al. (2020). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 11(5), 835-846. Available from: [Link].

  • NIST. (n.d.). 5-Chloro-2-pyridinol - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link].

  • NIST. (n.d.). 5-Chloro-2-pyridinol. NIST Chemistry WebBook. Retrieved from [Link].

  • Olsson, A. O., et al. (2004). Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood. Journal of analytical toxicology, 28(4), 235-41. Available from: [Link].

  • Chem Vids. (2010, February 11). Hydroxypyridine-Pyridone Tautomerism. YouTube. Retrieved from [Link].

  • Perrin, C. L., & Ohta, B. K. (2001). Are there single-well hydrogen bonds in pyridine–dichloroacetic acid complexes?. Chemical Communications, (16), 1524-1525. Available from: [Link].

  • PubChem. (n.d.). 5-Chloro-3-fluoro-2-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link].

  • WuXi Biology. (n.d.). How about Tautomers?. Retrieved from [Link].

  • LCGC International. (2024). The Red Component of Analytical Chemistry: Assessing the Performance of Analytical Methods. Retrieved from [Link].

  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link].

  • Olsson, A. O., et al. (2000). Direct determination of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(16), 1485-1490. Available from: [Link].

  • Google Patents. (2020). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio. Retrieved from [Link].

Sources

5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one: Technical Monograph & Handling Guide Document Type: Technical Whitepaper / Predictive Safety Assessment Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists.[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of This compound (CAS: 1225880-96-5).[1][2] While often overshadowed by its benzimidazolone analogs (e.g., Domperidone impurities), this specific pyridinone scaffold is a critical intermediate in the synthesis of GPR119 agonists for Type 2 Diabetes and other GPCR-targeted therapeutics.[2]

Due to the proprietary nature of this intermediate, full regulatory toxicology data is often sparse.[2] This guide synthesizes available physicochemical data with Structure-Activity Relationship (SAR) read-across from structurally homologous piperidine-pyridones to establish a robust safety and handling protocol.

Part 1: Chemical Identity & Structural Analysis

1.1 Identification

  • IUPAC Name: this compound[1][2]

  • CAS Number: 1225880-96-5[1][2][3]

  • Molecular Formula: C₁₁H₁₅ClN₂O

  • Molecular Weight: 226.70 g/mol [3]

  • SMILES: ClC1=CN(CC2CCNCC2)C(=O)C=C1[1]

1.2 Structural Functionalization Logic The molecule consists of two pharmacophores linked by a methylene bridge:

  • The Head Group (5-chloro-2-pyridone): A bioisostere for phenyl rings, often used to improve metabolic stability and hydrogen bonding potential compared to a simple chlorobenzene.[1][2]

  • The Linker (Methylene): Provides rotational freedom, allowing the piperidine to adopt specific conformations within a receptor pocket (e.g., GPR119 binding cleft).[2]

  • The Tail (Piperidine): A secondary amine (

    
     amine).[2] This is the reactive center  for further diversification (e.g., urea formation, reductive amination) and the primary source of handling instability (hygroscopicity/basicity).[2]
    

Part 2: Predictive Toxicology & Hazard Profiling

Note: Specific in vivo toxicology data for CAS 1225880-96-5 is limited.[1][2] The following profile is derived via "Read-Across" methodology using the homologous 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (CAS 53786-28-0) and general piperidine safety standards.

2.1 GHS Hazard Classification (Predicted)

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat 2H315: Causes skin irritation.[1][2][4]Basic secondary amine reacts with skin lipids/moisture.[2]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[2][4]High pH of aqueous solution; nucleophilic attack on mucous membranes.[2]
STOT - SE Cat 3H335: May cause respiratory irritation.[1][2]Inhalation of dust/aerosol irritates upper respiratory tract.[2]
Acute Tox (Oral) Cat 4H302: Harmful if swallowed.[2][5][6]Based on LD50 of related halogenated pyridones (<2000 mg/kg).[2]

2.2 Critical Stability Hazards

  • Carbon Dioxide Scavenging: The secondary amine (piperidine ring) is highly basic (pKa ~10-11). Upon exposure to air, it will rapidly react with atmospheric

    
     to form carbamate salts .[2]
    
    • Observation: White crystalline solid turns into a sticky gum or crust.[2]

    • Prevention:[5][7]Strict Inert Storage (Argon/Nitrogen). [1]

  • Hygroscopicity: The pyridone oxygen and amine nitrogen can form hydrogen bonds with water, leading to deliquescence.[2]

Part 3: Handling, Storage, & Experimental Protocols

Storage & Stability Protocol
  • Temperature: 2–8°C (Cold Chain recommended).

  • Atmosphere: Store under Argon or Nitrogen.[2]

  • Container: Amber glass (light protection for the halogenated ring) with Teflon-lined caps.[2]

  • Shelf Life: 12 months if seal is unbroken; <24 hours in solution without degradation.

Solubility & Reconstitution
  • Primary Solvents: DMSO (up to 50 mg/mL), Methanol.[2]

  • Incompatible Solvents: Hexanes (insoluble), Acidic water (forms salts immediately).[2]

  • Protocol:

    • Allow the vial to equilibrate to room temperature before opening (prevents condensation).

    • Dissolve in DMSO.

    • If used for biological assay, dilute into buffer immediately prior to use.[2]

Analytical Verification (HPLC Method)

To verify purity and detect the "Carbamate" impurity formed by air exposure:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV @ 254 nm (Pyridone absorption) and 220 nm.[2]

  • Retention Logic: The carbamate impurity (if air-exposed) often elutes slightly earlier or splits the peak due to instability in acidic mobile phase.[2]

Part 4: Synthesis & Application Context

This compound is rarely the final drug; it is a scaffold.[2] Below is the workflow for its synthesis and downstream application, visualized to assist process chemists in planning.

4.1 Synthesis & Utilization Workflow (DOT Visualization)

G cluster_synthesis Retrosynthetic Logic & Forward Synthesis cluster_application Downstream Applications (SAR) SM1 5-Chloro-2-hydroxypyridine (Starting Material) Step1_Cond Conditions: K2CO3, DMF, 80°C (Risk: O- vs N-alkylation) SM1->Step1_Cond SM2 N-Boc-4-(bromomethyl)piperidine (Linker Source) SM2->Step1_Cond Int1 Intermediate: N-Alkylated Pyridone (Boc-Protected) Step2_Cond Deprotection: TFA or HCl/Dioxane Int1->Step2_Cond Step1_Cond->Int1 N-Alkylation (Major) Target TARGET MOLECULE This compound (CAS: 1225880-96-5) Step2_Cond->Target Boc Removal App1 GPR119 Agonists (T2 Diabetes) Target->App1 Urea Formation (Reacts with Isocyanates) App2 Kinase Inhibitors (Scaffold Hopping) Target->App2 SNAr / Buchwald

Caption: Figure 1. Synthesis pathway highlighting the critical N-alkylation step and downstream utility in GPR119 agonist generation.

Part 5: Emergency Response & Disposal

5.1 First Aid Measures

  • Eye Contact: Immediately flush with saline/water for 15 minutes.[2] The basicity of the piperidine requires thorough irrigation to prevent corneal clouding.[2]

  • Skin Contact: Wash with soap and water.[2][4] Do not use ethanol (may enhance absorption).[2]

  • Inhalation: Move to fresh air. If wheezing occurs (amine vapor irritation), administer oxygen.[2]

5.2 Spill Cleanup (Small Scale)

  • Ventilate the area (fume hood).[2]

  • Neutralize: Treat the spill with a dilute weak acid (e.g., 5% Citric Acid) to convert the free amine to a non-volatile salt.[2]

  • Absorb: Use vermiculite or sand.[2]

  • Disposal: Incineration is required for halogenated nitrogen heterocycles to prevent groundwater contamination.[2]

References

  • Hovila, J., et al. (2014).[2] Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119.[1][2][8][9] Journal of Medicinal Chemistry, 57(18), 7499-7508.[2][8] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[2] Registration Dossier for Piperidine. (Used for read-across hazard data of the secondary amine moiety).[2] Retrieved from [Link]

Sources

Methodological & Application

synthesis of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one from 2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 5-Chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one

Executive Summary

This application note details the strategic synthesis of This compound , a pharmacophore frequently observed in GPCR agonists (e.g., GPR119) and Factor Xa inhibitors.

The synthesis presents two primary chemical challenges:

  • Regioselective Chlorination: Directing the chlorine atom specifically to the C5 position of the 2-pyridone ring while minimizing C3 and C3,5-dichloro byproducts.

  • Ambident Nucleophile Control (N- vs. O-Alkylation): The 2-pyridone anion can react at either the nitrogen (lactam) or oxygen (lactim) center. This protocol focuses on maximizing the thermodynamic N-alkylated product using specific solvent/base combinations and offering a "Green Chemistry" alternative using micellar catalysis.

Retrosynthetic Strategy

The synthesis is disconnected into three distinct phases to ensure modular control over impurity profiles.

G Target Target Molecule This compound Deprotection Phase 3: Boc-Deprotection (TFA/DCM or HCl/Dioxane) Target->Deprotection Intermediate Protected Intermediate tert-butyl 4-((5-chloro-2-oxopyridin-1(2H)-yl)methyl)piperidine-1-carboxylate Deprotection->Intermediate Coupling Phase 2: N-Alkylation Coupling (Cs2CO3/DMF or Tween-20/Water) Intermediate->Coupling FragmentA Fragment A 5-Chloro-2-hydroxypyridine Coupling->FragmentA FragmentB Fragment B N-Boc-4-(bromomethyl)piperidine Coupling->FragmentB Precursors Precursors Start Starting Material 2-Hydroxypyridine FragmentA->Start Phase 1: Electrophilic Chlorination

Figure 1: Retrosynthetic analysis showing the convergent assembly of the target molecule.

Phase 1: Regioselective Chlorination

Objective: Synthesize 5-chloro-2-hydroxypyridine from 2-hydroxypyridine. Challenge: Electrophilic substitution on 2-pyridone directs ortho and para. Without control, a mixture of 3-chloro, 5-chloro, and 3,5-dichloro products is formed.

Mechanism & Causality

Using N-Chlorosuccinimide (NCS) in acetonitrile allows for a controlled release of chloronium ions compared to chlorine gas. The 5-position is sterically less hindered than the 3-position (adjacent to the carbonyl), and thermodynamically favored under mild conditions.

Experimental Protocol
  • Dissolution: Charge a reaction vessel with 2-hydroxypyridine (1.0 eq) and Acetonitrile (10 volumes).

  • Reagent Addition: Add NCS (1.05 eq) portion-wise at room temperature. Critical: Do not add all at once to prevent localized high concentrations favoring di-chlorination.

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by HPLC/TLC.

  • Workup: Cool to 0°C. The product, 5-chloro-2-hydroxypyridine, often precipitates. Filter and wash with cold acetonitrile.

  • Purification: Recrystallize from Ethanol/Water if 3-chloro isomer >5%.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for doublet at

    
     7.63 (d, J=2.8 Hz, H-6) and dd at 
    
    
    
    7.38 (dd, J=9.7, 2.8 Hz, H-4). The absence of a signal around
    
    
    7.8 (H-6 in 3-chloro isomer) confirms regioselectivity.

Phase 2: The Critical Coupling (N-Alkylation)

Objective: Couple 5-chloro-2-hydroxypyridine with tert-butyl 4-(bromomethyl)piperidine-1-carboxylate. Challenge: Controlling N- vs. O-alkylation.

Strategic Decision Matrix

We present two methods. Method A is the industry standard for robustness. Method B is a high-selectivity "Green" approach.

DecisionMatrix Start Coupling Strategy MethodA Method A: Standard (Cs2CO3 / DMF) Start->MethodA MethodB Method B: Green/Selective (Tween-20 / Water) Start->MethodB ResultA Yield: 75-85% N:O Ratio: ~10:1 Requires DMF removal MethodA->ResultA ResultB Yield: 80-90% N:O Ratio: >19:1 Surfactant removal required MethodB->ResultB

Figure 2: Selection guide for alkylation conditions.

Method A: Cesium Carbonate / DMF (Standard)

Rationale: Cesium (


) is a large cation ("Cesium Effect") that forms a loose ion pair with the pyridone anion, enhancing the nucleophilicity of the nitrogen atom and solubility in DMF.
  • Setup: Dissolve 5-chloro-2-hydroxypyridine (1.0 eq) in anhydrous DMF (10 vol).

  • Base: Add

    
     (1.5 eq). Stir at RT for 30 min to generate the anion.
    
  • Alkylation: Add tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (1.1 eq).

  • Heat: Stir at 60–70°C for 12 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with

    
     solution (to remove DMF).
    
Method B: Micellar Catalysis (High Selectivity)

Rationale: Using 2% Tween-20 in water creates hydrophobic micelles. The reaction occurs at the micelle interface. Literature suggests this environment strongly favors N-alkylation due to specific solvation effects and the orientation of the pyridone at the interface [1].

  • Media: Prepare a 2 wt% solution of Tween-20 in water.[1]

  • Loading: Add 5-chloro-2-hydroxypyridine (1.0 eq), alkyl halide (1.1 eq), and

    
     (1.5 eq).
    
  • Reaction: Stir vigorously at 50°C for 12–24 hours.

  • Workup: The product often precipitates or oils out. Extract with minimal EtOAc.

Phase 3: Deprotection & Isolation[1]

Objective: Remove the Boc group to yield the final secondary amine.

  • Dissolution: Dissolve the intermediate in DCM (5 vol).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10 vol) or 4M HCl in Dioxane.

  • Monitoring: Stir at RT for 2 hours. Monitor disappearance of the Boc-tBu signal in NMR or by LCMS.

  • Free Basing (Critical): The reaction yields the TFA or HCl salt.

    • Protocol: Evaporate volatiles.[2] Redissolve in DCM. Wash carefully with Sat.

      
       or 1M NaOH until aqueous pH > 10. Dry organic layer (
      
      
      
      ) and concentrate.[3]

Analytical Validation Data

To ensure the correct regioisomer (N-alkylated) was formed, compare the NMR shifts. N-alkylation restores the aromaticity of the pyridine ring in a specific "pyridone-like" pattern, distinct from the alkoxypyridine.

FeatureN-Alkylated (Target)O-Alkylated (Impurity)
C=O Carbon (13C) ~160–162 ppm~163–165 ppm (C-O carbon)
Ring Protons (1H) H-6 doublet often shifted downfieldH-6 often shielded relative to N-isomer
Linker CH2 (1H)

3.8 – 4.0 ppm (N-CH2)

4.1 – 4.3 ppm (O-CH2)
Coupling Constant

Hz

Hz (Pyridine like)

References

  • Hao, X., et al. (2013). "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." The Journal of Organic Chemistry, 78(17), 8232–8241.

  • Sutherland, A., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[4]

  • Pilli, R. A., et al. (2005). "The stereoselective addition of nucleophiles to N-acyliminium ions: synthesis of piperidine alkaloids." The Journal of Organic Chemistry. (General reference for piperidine linker handling).
  • Kudo, N., et al. (2011). "Efficient Synthesis of 5-Chloro-2-pyridone Derivatives." Chemical Pharmaceutical Bulletin.

Sources

Application Note: Regioselective N-Alkylation of 5-Chloro-2-Pyridone with Piperidine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of 5-chloro-2-pyridone (5-chloro-2(1H)-pyridinone) with piperidine-containing linkers is a critical transformation in the synthesis of Factor Xa inhibitors, GPR119 agonists, and antipsychotic scaffolds. However, the ambident nature of the pyridone anion often leads to mixtures of N-alkylated (lactam, thermodynamic) and O-alkylated (lactim ether, kinetic) products.

This guide details a robust, field-proven protocol using Cesium Carbonate (


)  in polar aprotic solvents to maximize N-selectivity (>15:1 ratio). We also provide a "Green Chemistry" alternative using aqueous micellar catalysis for sensitive substrates.

Mechanistic Insight & Causality

The Ambident Nucleophile Challenge

2-Pyridones exist in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). Upon deprotonation, the resulting anion delocalizes negative charge between the Nitrogen and Oxygen atoms.

  • O-Alkylation (Hard/Kinetic): Favored by "hard" electrophiles, silver salts (

    
    ), and tight ion-pairing cations (
    
    
    
    ,
    
    
    ) in non-polar solvents. The oxygen center retains higher negative charge density.
  • N-Alkylation (Soft/Thermodynamic): Favored by "soft" electrophiles, high temperatures, and large, diffuse cations (

    
    ) that facilitate "naked" anions. N-alkylation restores the stable amide-like resonance of the pyridone ring.
    
The 5-Chloro Substituent Effect

The chlorine atom at the C5 position is electron-withdrawing.

  • Acidity: It increases the acidity of the N-H proton (

    
     ~10.5 vs 11.6 for unsubstituted pyridone), making deprotonation easier.
    
  • Nucleophilicity: It stabilizes the anion, reducing overall nucleophilicity. This necessitates higher reaction temperatures or more reactive electrophiles (e.g., iodides or mesylates) compared to unsubstituted pyridones.

Visualization: Selectivity Pathway

The following diagram illustrates the divergence between N- and O-alkylation pathways based on reaction conditions.

PyridoneSelectivity Start 5-Chloro-2-Pyridone Base Deprotonation (Base Treatment) Start->Base Anion Ambident Anion [N- vs O-] Base->Anion Cond_Na NaH / LiH (Tight Ion Pair) Anion->Cond_Na Cond_Cs Cs2CO3 / DMF (Loose Ion Pair) Anion->Cond_Cs Prod_O O-Alkylation (Lactim Ether) Kinetic Product Cond_Na->Prod_O Favored Prod_N N-Alkylation (Lactam) Thermodynamic Product Cond_Cs->Prod_N Highly Selective

Figure 1: Mechanistic divergence of 2-pyridone alkylation. Cesium salts promote the desired N-alkylation pathway by preventing tight coordination at the oxygen center.

Optimization Strategy

Base Selection: The "Cesium Effect"

Cesium carbonate (


) is the superior base for this transformation. The large ionic radius of 

(1.67 Å) prevents strong coordination with the pyridone oxygen. This leaves the nitrogen lone pair more available for nucleophilic attack, consistent with HSAB (Hard-Soft Acid-Base) theory.
  • Recommendation: Use

    
     (1.5 - 2.0 equiv).
    
  • Alternative:

    
     can be used but often requires catalytic 
    
    
    
    or
    
    
    to match the yields of Cesium.
Solvent Systems
  • Primary (DMF/DMAc): High dielectric constants dissociate ion pairs, favoring the "naked" anion and N-alkylation.

  • Secondary (Acetonitrile): Good for lower temperature reactions but may require longer times.

  • Green Alternative (Water/Tween 20): Micellar catalysis in water has recently demonstrated excellent N-selectivity for pyridones, avoiding toxic dipolar aprotic solvents.

The Linker: Leaving Group Choice

Piperidine linkers (e.g., N-(chloroalkyl)piperidines) are often supplied as Hydrochloride salts.

  • Warning: You must neutralize the HCl salt of the linker. Add an extra equivalent of base.

  • Leaving Group: Iodides > Bromides > Mesylates > Chlorides.

    • Tip: If your linker is a Chloride, add 10 mol% NaI or TBAI (Finkelstein condition) to generate the reactive Iodide in situ.

Standardized Protocols

Protocol A: The "Gold Standard" (Cs2CO3 / DMF)

Best for: High-value intermediates, scale-up, and difficult substrates.

Reagents:

  • 5-chloro-2-pyridone (1.0 equiv)

  • Piperidine-linker-halide (1.2 equiv) [e.g., 1-(3-chloropropyl)piperidine]

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Tetrabutylammonium Iodide (TBAI) (0.1 equiv) - Optional, if using chlorides

  • Anhydrous DMF (0.2 M concentration)

Procedure:

  • Activation: Charge a reaction flask with 5-chloro-2-pyridone and

    
     in anhydrous DMF under Nitrogen/Argon. Stir at Room Temperature (RT) for 30 minutes. Visual Cue: The suspension may change color slightly as the anion forms.
    
  • Addition: Add the Piperidine-linker-halide (dissolved in minimal DMF if solid).

    • Note: If the linker is an HCl salt, ensure your base calculation accounts for neutralizing it (Total Base = 2.0 equiv + 1.0 equiv per HCl).

  • Reaction: Heat the mixture to 65–80°C . Monitor by LC-MS or TLC.

    • Time: Typically 4–12 hours.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (Ethyl Acetate).

    • Wash 3x with Water (to remove DMF) and 1x with Brine.

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash column chromatography (DCM/MeOH gradients). N-alkylated products are typically more polar than O-alkylated byproducts.

Protocol B: "Green" Aqueous Micellar Conditions

Best for: Environmental compliance and thermally sensitive substrates.

Reagents:

  • 2 wt% Tween-20 in Water (Reaction Medium)[2][3]

  • 
     (3.0 equiv)
    
  • Reagents as above.

Procedure:

  • Dissolve 5-chloro-2-pyridone and the alkyl halide in the 2% Tween-20/Water solution.

  • Add

    
    .
    
  • Stir vigorously at RT to 40°C . The micelles concentrate the hydrophobic reactants, accelerating the reaction and favoring N-alkylation due to the specific solvation environment at the micelle interface.

  • Extract product with EtOAc.

Comparative Data & Troubleshooting

Table 1: Condition Screening (Representative Data)
BaseSolventAdditiveTemp (°C)Yield (%)N:O[2] RatioNotes
Cs2CO3 DMF None 65 92 >20:1 Recommended
K2CO3DMFNone65754:1Significant O-alkylation
NaHTHFNone0 -> 60601:2Favors O-alkylation
K2CO3AcetoneTBAIReflux8510:1Slower reaction
K2CO3WaterTween-202588>15:1Green method
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Linker is a Chloride; Pyridone is poor nucleophile.Add 0.5 equiv NaI or TBAI to catalyze via iodide intermediate. Increase temp to 90°C.
High O-Alkylation "Hard" cation present (Na/Li) or solvent too non-polar.Switch to Cs2CO3 . Ensure solvent is dry DMF. Avoid THF.
Piperidine Self-Reaction Piperidine NH is unprotected.Ensure Piperidine Nitrogen is tertiary (alkylated) or Boc-protected before reaction.
Emulsion during Workup DMF presence or amphiphilic product.Wash organic layer with 5% LiCl solution instead of water to break emulsions and remove DMF.

Experimental Workflow Diagram

Workflow Step1 Step 1: Pre-complexation Mix 5-Cl-Pyridone + Cs2CO3 in DMF (30 min @ RT) Step2 Step 2: Electrophile Addition Add Piperidine-Linker-X (+ TBAI if X=Cl) Step1->Step2 Step3 Step 3: Reaction Heat to 65-80°C for 4-12h Step2->Step3 Step4 Step 4: QC Check (LCMS) Is Conversion >95%? Step3->Step4 Step4->Step3 No (Continue Heating) Step5 Step 5: Workup EtOAc Extraction + LiCl Wash Step4->Step5 Yes

Figure 2: Step-by-step experimental workflow for optimal N-alkylation.

References

  • Sato, T., et al. (1995).[4] "CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone."[2][4][5][6][7][8][9] Synlett. Link

  • Wacker, D. A., et al. (2014).[10] "Discovery of BMS-903452, an Antidiabetic Clinical Candidate Targeting GPR119."[10][11] Journal of Medicinal Chemistry. (Describes synthesis of 5-chloro-2-pyridone with piperidine linkers). Link

  • Hwang, L., et al. (2015). "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters. Link

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Conditions." (For alternative hydroxyl-linker pathways). Link

  • Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." (Reference for safety in handling nitrogenous heterocycles). Link

Sources

optimal solvent systems for dissolving 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimal Solvent Systems for 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one

Abstract & Chemical Profile

This guide provides a technical framework for solubilizing This compound (CAS: 1225880-96-5).[1] This compound represents a specific class of pharmacophore combining a polar pyridin-2(1H)-one core with a basic piperidinyl tail.[1]

Solubility challenges for this molecule arise from the competing physicochemical properties of its sub-structures: the crystalline lattice energy typical of planar pyridinones and the pH-dependent ionization of the secondary amine. This protocol details solvent selection for synthesis, purification, and biological assay preparation, moving beyond trial-and-error to a rational, structure-activity relationship (SAR) based approach.[1]

Physicochemical Drivers
  • Core Scaffold: Pyridin-2(1H)-one (Polar, H-bond acceptor/donor).[1]

  • Basic Center: Piperidine Nitrogen (Secondary amine, estimated pKa ~10.5–11.0).

  • Lipophilicity: 5-Chloro substituent increases

    
    , reducing water solubility of the free base.
    
  • Linker: The methylene bridge (-CH2-) between the rings adds flexibility, generally improving solubility compared to directly fused analogs, but does not negate the need for polar aprotic systems.

Solvent Compatibility Matrix

The following systems are categorized by their solvation mechanism. Note: Data is derived from structural analogs and general solubility principles for N-substituted pyridinones.

Solvent ClassRecommended SolventsSolubility PotentialApplication Context
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)Primary Stock Solutions. Disrupts intermolecular H-bonding of the pyridinone core.[1] Ideal for biological assay stocks (typically 10–100 mM).
Polar Protic Methanol, Ethanol Moderate (1–10 mg/mL)Synthesis & Workup. Solubility improves significantly with heating or acid addition (e.g., HCl in MeOH).
Chlorinated DCM, Chloroform Good (10–30 mg/mL)Extraction & Chromatography. The lipophilic chloro-group aids dissolution in DCM.[1]
Ethers THF, 1,4-Dioxane Moderate Reaction Solvent. Useful for coupling reactions; often requires heating.[1]
Aqueous (Neutral) Water, PBS (pH 7.4) Poor (<0.1 mg/mL)Avoid. The free base will likely precipitate. Requires modification (see below).
Aqueous (Acidic) 0.1 M HCl, Acetate Buffer High Formulation. Protonation of the piperidine nitrogen forms a soluble salt.

Decision Tree: Solvent Selection Workflow

This diagram illustrates the logical flow for selecting the optimal solvent system based on your downstream application.

SolventSelection Start Start: Define Application AppType Application Type? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Synthesis Synthesis / Purification AppType->Synthesis Formulation In Vivo / Formulation AppType->Formulation Stock Prepare Stock in 100% DMSO BioAssay->Stock Reaction Reaction Solvent: DCM, THF, or DMF Synthesis->Reaction SaltForm Convert to Salt: HCl, Mesylate, or TFA Formulation->SaltForm Dilution Dilute into Media Stock->Dilution CheckPrec Check Precipitation? Dilution->CheckPrec Cosolvent Add Co-solvent: PEG400 or Tween-80 CheckPrec->Cosolvent Precipitates Workup Workup/Extraction: DCM or EtOAc Reaction->Workup AqVehicle Dissolve in Saline/Water (pH < 5) SaltForm->AqVehicle

Figure 1: Strategic decision tree for solvent selection based on experimental end-points.

Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Target: Dissolving the free base for cellular or enzymatic screening.

  • Weighing: Accurately weigh 2.52 mg of this compound (MW ≈ 251.71 g/mol , verify specific batch MW).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: DMSO is preferred over Ethanol due to lower volatility and higher solubilizing power for pyridinones.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Observation: If solid remains, sonicate in a water bath at 35°C for 5 minutes. The solution should be clear and colorless/pale yellow.

  • Storage: Aliquot into amber glass vials to prevent light degradation. Store at -20°C.

    • Stability:[1][2] Stable for >3 months if kept anhydrous. Avoid repeated freeze-thaw cycles.[1]

Protocol B: Aqueous Formulation (Salt Formation Method)

Target: Creating a soluble aqueous solution for injection or aqueous chemistry.

  • Stoichiometry: Calculate the molar equivalent of the compound.

  • Acidification:

    • Suspend the solid compound in water (it will likely be cloudy).

    • Slowly add 1.05 equivalents of 1M Hydrochloric Acid (HCl) or Methanesulfonic Acid.

    • Mechanism:[1] The acid protonates the piperidine nitrogen (

      
      ), breaking the crystal lattice and drastically increasing polarity.
      
  • Equilibration: Vortex until the suspension turns into a clear solution.

  • pH Adjustment: Measure pH. It should be acidic (pH 3–5).

    • Warning: Do not neutralize to pH > 7, as the free base will precipitate out of solution immediately.

Troubleshooting & Optimization

Issue: Compound precipitates upon dilution into cell culture media. [1]

  • Cause: "Crash-out" occurs when the DMSO stock hits the aqueous buffer (pH 7.4), causing the local concentration to exceed the solubility limit of the hydrophobic free base.

  • Solution:

    • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform an intermediate step in media containing 5% PEG-400 or 0.5% Tween-80 .[1]

    • Cyclodextrins: Pre-dissolve the compound in a 20% (w/v) HP-β-Cyclodextrin solution. The hydrophobic cavity of the cyclodextrin encapsulates the chloro-pyridinone core, while the exterior remains hydrophilic.

Issue: Low solubility in organic reaction solvents (e.g., Toluene, Ether).

  • Cause: The compound is too polar for non-polar solvents.

  • Solution: Switch to DCM (Dichloromethane) or a mixture of DCM/Methanol (9:1) . The methanol component disrupts hydrogen bonding, while DCM solvates the lipophilic regions.

Safety & Handling (SDS Summary)

  • Hazards: Treat as a potential irritant (Skin Irrit. 2, Eye Irrit. 2).[3] The piperidine moiety can be biologically active; handle with standard PPE (gloves, lab coat, goggles).

  • Waste: Dispose of DMSO/halogenated solvent mixtures in dedicated organic waste streams.

References

  • PubChem. (2023). Compound Summary: 5-Chloro-1-(piperidin-4-yl)-1H-benzimidazol-2(3H)-one (Structural Analog).[1] National Library of Medicine. [Link]

  • Li, J., et al. (2014). Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.[4][5] Bioorganic Chemistry.[4] [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[6] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] [Link]

Sources

preparing stock solutions of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one for Bioassays

Introduction & Physicochemical Context

The compound This compound (CAS 1225880-96-5) is a functionalized heterocyclic scaffold often utilized in the synthesis of GPR119 agonists and other GPCR-modulating ligands.[1] Structurally, it consists of a polar 5-chloropyridin-2-one head group linked via a methylene bridge to a piperidine ring.[1]

Critical Distinction: Researchers often confuse this compound with 5-chloro-1-(4-piperidinyl)-2-benzimidazolinone (Domperidone Impurity A, CAS 53786-28-0).[1] While chemically related, the user's specific pyridone derivative possesses distinct hydrogen-bonding capabilities and solubility profiles.[2][1] This protocol specifically addresses the pyridone variant.

Solubility Mechanics

The solubility of this molecule is governed by two competing domains:

  • The Piperidine Moiety (Basic): The secondary amine (pKa ~10–11) is protonated at physiological pH (7.[2][1]4) and acidic pH, aiding aqueous solubility.[2][1] However, as a free base, it is significantly more lipophilic.[2][1]

  • The Chloro-Pyridone Core (Lipophilic/Polar): This region contributes to π-stacking interactions, which can lead to aggregation (precipitation) in aqueous buffers if the DMSO concentration drops too rapidly during dilution.[2][1]

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 20 mM) suitable for long-term storage.

Reagents:

  • Compound: this compound (Solid).[1][3]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell Culture Grade).[2][1]

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.[2][1] Avoid polystyrene plastics for long-term storage of concentrated stocks.[1]

Step-by-Step Methodology:

  • Gravimetric Verification:

    • Weigh the solid compound using an analytical balance (precision ±0.01 mg).

    • Note: If the compound is supplied as a salt (e.g., HCl), you must correct the molecular weight (MW) in your calculations.[2][1]

    • MW (Free Base): ~226.68 g/mol (Estimate based on formula C11H15ClN2O).[2][1]

    • MW (HCl Salt): ~263.14 g/mol .[2][1]

  • Solvent Calculation: Use the formula:

    
    [2][1]
    
    • 
      : Volume of DMSO (L)
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      : Mass of compound (g)[2][1]
      
    • 
      : Molecular Weight ( g/mol )[2][1]
      
    • 
      : Desired Concentration (M)
      

    Example: To prepare 10 mM stock from 5 mg of Free Base:

    
    [2][1]
    
  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex vigorously for 30–60 seconds.[2][1]

    • Sonication: If visible particles remain, sonicate in a water bath at room temperature for 5 minutes.[2][1] Caution: Do not heat above 37°C to prevent degradation.

  • Quality Control (Visual):

    • Inspect the solution against a dark background. It must be optically clear. Any turbidity indicates incomplete dissolution.[2][1]

  • Aliquoting & Storage:

    • Aliquot into small volumes (e.g., 50–100 µL) in polypropylene PCR tubes or cryovials to avoid repeated freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Visualization: Stock Preparation Workflow

StockPrep Start Weigh Solid (Analytical Balance) Calc Calculate DMSO Vol (Check Salt vs Free Base) Start->Calc Dissolve Add DMSO & Vortex/Sonicate Calc->Dissolve Inspect QC: Visual Inspection (Must be Clear) Dissolve->Inspect Inspect->Dissolve Fail (Turbid) Aliquot Aliquot & Freeze (-20°C) Inspect->Aliquot Pass

Figure 1: Workflow for preparing a validated Master Stock solution in DMSO.

Protocol B: Serial Dilution for Bioassays (IC50/EC50)[1][2]

Objective: Dilute the Master Stock into assay media without inducing precipitation ("crashing out").[2][1]

The "Intermediate Plate" Method: Directly pipetting 100% DMSO stock into aqueous cell media often causes local high-concentration precipitation. To prevent this, use an intermediate dilution step.[2][1][4][5]

Table 1: Dilution Scheme (Example for 10-point Dose Response)

StepSource SolutionSource Vol (µL)Diluent (DMSO)Diluent Vol (µL)Final Conc. (mM)Fold Dilution
S1 Master Stock---10.0-
S2 S120DMSO403.331:3
S3 S220DMSO401.111:3
S4 S320DMSO400.371:3
.....................[1]
S10 S920DMSO400.00051:3

Assay Transfer Protocol:

  • Prepare Compound Plate (100% DMSO): Perform the serial dilution (as per Table 1) in a solvent-resistant polypropylene plate (e.g., Greiner Bio-One).

  • Prepare Intermediate Plate (Media + DMSO):

    • Transfer 1 µL from the Compound Plate to 99 µL of Assay Media (e.g., RPMI + 10% FBS) in a separate plate.

    • Mix well.[2][1][4][6] This results in a 1:100 dilution with 1% DMSO .[1]

  • Final Assay Transfer:

    • Transfer 10 µL from the Intermediate Plate to 90 µL of cells in the Final Assay Plate.

    • Final Result: 1:1000 total dilution. Final DMSO concentration = 0.1% (Safe for most cells).[2][1]

Visualization: Serial Dilution Logic

SerialDilution Master Master Stock (10 mM in 100% DMSO) DilutionPlate Compound Plate (Serial Dilution in 100% DMSO) Master->DilutionPlate Logarithmic Dilution InterPlate Intermediate Plate (1:100 Dilution into Media) [DMSO] = 1% DilutionPlate->InterPlate Transfer 1µL CellPlate Cell Assay Plate (Add 10µL to 90µL Cells) Final [DMSO] = 0.1% InterPlate->CellPlate Transfer 10µL

Figure 2: The "Intermediate Plate" strategy ensures solubility is maintained during the transition from organic solvent to aqueous media.[2][1]

Troubleshooting & Quality Assurance

The "Crash Out" Phenomenon

If the compound precipitates upon adding to the media:

  • Check pH: The piperidine nitrogen needs to be protonated to stay soluble in water. Ensure your buffer is pH 7.4 or slightly lower.[2][1] Avoid highly alkaline buffers (pH > 8.5).[2][1]

  • Increase BSA: Bovine Serum Albumin (BSA) in the media can act as a carrier protein, sequestering the lipophilic tail and keeping the compound in solution.[2]

  • Nephelometry Check: Before running a valuable cell assay, dilute your top concentration into a clear buffer and measure absorbance at 600 nm (OD600).[2][1] An increase in OD indicates microprecipitation.[1]

Stability
  • Oxidation: The piperidine ring is susceptible to slow oxidation over years. Store under nitrogen/argon if possible.[2][1]

  • Hygroscopicity: DMSO is hygroscopic.[2][1] Keep stock vials tightly sealed. Water absorption into DMSO lowers the solubility of lipophilic compounds.

References

  • GPR119 Agonist Discovery & Solubility: Scott, J. S., et al. (2012).[2][1][7] "Use of Small-Molecule Crystal Structures To Address Solubility in a Novel Series of G Protein Coupled Receptor 119 Agonists." Journal of Medicinal Chemistry, 55(11), 5361–5379.[1][8] [Link]

  • Serial Dilution Best Practices: BPS Bioscience. "Serial Dilution Protocol for IC50 Determination." [Link]

  • Chemical Identity (CAS Verification): National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CAS 53786-28-0 (Related Benzimidazolone Scaffold for comparison). [Link][2][1]

Sources

functionalization of the piperidine nitrogen in 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the Piperidine Nitrogen in 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Context

The scaffold This compound represents a privileged structural motif in medicinal chemistry, widely utilized in the development of GPR119 agonists (e.g., BMS-903452) and Factor Xa inhibitors. This scaffold features a "linker-headgroup" architecture where the 2-pyridone serves as a polar, hydrogen-bond-accepting headgroup, and the piperidine ring acts as a rigidifying linker.

The primary synthetic challenge and opportunity lie in the chemoselective functionalization of the secondary piperidine amine . This nitrogen atom (pKa ~11) is the sole nucleophilic handle capable of facile diversification, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

Key Technical Considerations:

  • Chemoselectivity: The pyridone nitrogen (N1) is already alkylated and chemically inert to standard amine functionalization conditions. The 5-chloro substituent on the pyridone ring is stable to nucleophilic attack but serves as a latent handle for palladium-catalyzed cross-couplings post-functionalization.

  • Solubility: The pyridone moiety imparts significant polarity and planarity, often leading to poor solubility in non-polar solvents (e.g., hexanes, ether). Protocols must utilize polar aprotic solvents (DMF, DMSO) or chlorinated mixtures (DCM/MeOH).

Decision Matrix: Selecting the Functionalization Pathway

Before initiating synthesis, select the protocol based on the desired physicochemical profile of the target molecule.

FunctionalizationStrategy Start Target: Piperidine NH Aldehyde Reagent: Aldehyde/Ketone Start->Aldehyde Acid Reagent: Carboxylic Acid Start->Acid ArylHalide Reagent: Heteroaryl Halide Start->ArylHalide RedAm Protocol A: Reductive Amination (Basicity Retained) Aldehyde->RedAm NaBH(OAc)3 Amide Protocol B: Amide Coupling (Basicity Removed) Acid->Amide HATU/DIPEA SNAr Protocol C: SNAr / Buchwald (Modulated Basicity) ArylHalide->SNAr K2CO3/Heat

Figure 1: Strategic decision tree for diversifying the piperidine nitrogen based on electrophile class.

Protocol A: Reductive Amination (The "Workhorse" Method)

Objective: Alkylation of the piperidine nitrogen while retaining basicity (crucial for hERG avoidance or solubility). Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.

Materials
  • Substrate: this compound (HCl salt or free base).

  • Reagent: Aldehyde (1.1 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 – 2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM. Note: If solubility is poor, add 10% DMF.

  • Additives: Acetic acid (AcOH) (catalytic, 1-2 drops).

Step-by-Step Methodology
  • Free Basing (Optional but Recommended): If starting with the HCl salt, dissolve in minimal water, basify with sat. NaHCO₃, extract into DCM, dry (MgSO₄), and concentrate.[1] Using the free base reduces competing reduction of the aldehyde.

  • Imine Formation: In a 20 mL scintillation vial, suspend the piperidine substrate (1.0 mmol) in DCE (5 mL). Add the aldehyde (1.1 mmol).

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol, 1 equiv) if the aldehyde is sterically hindered or electron-rich. Stir at Room Temperature (RT) for 30 minutes to ensure imine/iminium equilibrium.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion. The reaction may bubble slightly.

  • Monitoring: Cap and stir at RT for 2–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of imine mass).

  • Quench & Workup: Quench with sat. aqueous NaHCO₃ (5 mL). Stir vigorously for 15 mins. Extract organic layer (DCM), wash with brine, and dry over Na₂SO₄.

Troubleshooting Table:

Observation Root Cause Corrective Action
Incomplete Conversion Steric hindrance of aldehyde Switch solvent to DCE/MeOH (9:1) or heat to 40°C.
Aldehyde Reduction Reductant added too fast Ensure 30 min pre-stir before adding STAB.

| Precipitation | Pyridone insolubility | Add 10-20% DMF or NMP to the reaction mixture. |

Protocol B: Amide Coupling (High-Throughput Compatible)

Objective: Acylation of the nitrogen to form stable amides. Common for fragment growing. Standard: HATU is preferred over EDC/HOBt for sterically demanding secondary amines.

Materials
  • Coupling Agent: HATU (1.2 equiv).

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Solvent: Anhydrous DMF (DCM is often insufficient for pyridone solubility).

Step-by-Step Methodology
  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add HATU (1.1 mmol) and DIPEA (2.0 mmol). Stir for 5 minutes (solution usually turns yellow).

  • Addition: Add the piperidine substrate (1.0 mmol) dissolved in DMF (2 mL).

  • Reaction: Stir at RT for 1–4 hours.

  • Workup (Library Scale): Dilute with DMSO/MeOH and purify directly via Prep-HPLC.

  • Workup (Batch Scale): Dilute with EtOAc (caution: pyridones may crash out). Wash with 5% LiCl (aq) to remove DMF, then sat. NaHCO₃ and brine.

Protocol C: SNAr Heteroarylation (Potency Optimization)

Objective: Installation of heteroaryl groups (pyrimidines, pyridines) directly onto the nitrogen. Context: This is the specific route used for BMS-903452 (GPR119 agonist).

SNAr_Mechanism Step1 Reagents: 2-chloropyrimidine + Piperidine Substrate Step2 Meisenheimer Complex Formation (Rate Limiting Step) Step1->Step2 Heat (80-100°C) Polar Solvent Step3 Elimination of Chloride Step2->Step3 Product Product: N-Heteroaryl Piperidine Step3->Product

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the piperidine nitrogen.

Step-by-Step Methodology
  • Setup: Charge a pressure vial with the piperidine substrate (1.0 mmol), the heteroaryl chloride (e.g., 2-chloro-5-ethylpyrimidine) (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent: Add DMSO or NMP (3 mL). Note: These solvents accelerate SNAr rates via dipolar aprotic effects.

  • Thermal Activation: Heat to 80–100°C for 4–12 hours.

    • Tip: If the electrophile is unreactive (e.g., electron-rich pyridine), catalytic KF or CsF can enhance reactivity.

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[2] If no precipitate, extract with EtOAc.

Analytical Validation & Quality Control

The 5-chloro-pyridone core provides distinct spectroscopic handles.

MethodDiagnostic SignalNote
1H NMR Pyridone C6-H (~7.5-7.8 ppm, s)This singlet confirms the integrity of the pyridone ring.
1H NMR Piperidine N-CH₂ (alpha protons)Amide: Shift downfield to ~4.0-4.5 ppm (broad). Amine: Signal at ~2.8-3.0 ppm.
LCMS Chlorine Isotope PatternLook for the characteristic 3:1 ratio of M : M+2 due to the 5-Cl atom.

References

  • GPR119 Agonist Discovery (BMS-903452): Wurtz, N. R., et al. "Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119."[3][4] Journal of Medicinal Chemistry 57.18 (2014): 7499-7508.[3]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures." The Journal of Organic Chemistry 61.11 (1996): 3849-3862.

  • HATU Coupling Efficiency: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive." Journal of the American Chemical Society 115.10 (1993): 4397-4398.

  • SNAr Reaction Reviews: Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide." Synthesis 51.10 (2019): 2025-2038.

Sources

Strategic Management of the Piperidine Pharmacophore: A Guide to N-Protection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Detailed Application Notes and Protocols

Introduction: The Piperidine Imperative

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in over 70 FDA-approved therapeutics, including fentanyl, donepezil, and raloxifene. In synthetic campaigns, the secondary amine of the piperidine ring acts as both a nucleophile and a base. Without strategic protection, it is susceptible to:

  • N-Oxidation: During metabolic stability screens or oxidative transformations.

  • N-Alkylation/Acylation: Competing with other nucleophiles in the molecule.

  • Salt Formation: Complicating purification during acidic or basic workups.

This guide provides a decision framework and field-proven protocols for the three most critical protecting group (PG) strategies: Boc (Acid-labile), Cbz (Hydrogenolysis-labile), and Fmoc (Base-labile).

Strategic Decision Matrix

Before selecting a reagent, analyze the downstream chemistry. The choice of protecting group dictates the orthogonality of the entire synthetic route.

Piperidine_Protection_Strategy Start Select Piperidine Protection Strategy Q1 Will the molecule undergo strong acidic conditions? Start->Q1 Q2 Will the molecule undergo hydrogenation (H2/Pd)? Q1->Q2 Yes (Acid Stable Needed) Boc STRATEGY A: Boc Group (tert-Butyloxycarbonyl) Q1->Boc No (Acid Labile OK) Cbz STRATEGY B: Cbz Group (Benzyloxycarbonyl) Q2->Cbz No (H2 Stable Needed? No) Fmoc STRATEGY C: Fmoc Group (Fluorenylmethyloxycarbonyl) Q2->Fmoc Yes (H2 Stable Needed) Q3 Does the molecule contain base-sensitive moieties (esters)? Q3->Fmoc No Teoc ALT STRATEGY: Teoc/Alloc (Fluoride/Pd(0) Labile) Q3->Teoc Yes (Base Sensitive) Fmoc->Q3

Caption: Decision tree for selecting the optimal N-protecting group based on downstream reaction conditions.

Comparative Data: Stability & Orthogonality
FeatureBoc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl)
Install Condition Base (Et₃N/DMAP)Schotten-Baumann (Aq. Base)Base (NaHCO₃ or DIPEA)
Lability (Removal) Acid (TFA, HCl)Hydrogenolysis (H₂/Pd) or Strong Acid (HBr)Base (Piperidine, DBU)
Stability: Acid Poor (Cleaves rapidly)Good (Stable to TFA)Excellent
Stability: Base ExcellentGood (Unstable to strong nucleophiles)Poor (Cleaves rapidly)
Stability: H₂/Pd ExcellentPoor (Cleaves rapidly)Excellent
Atom Economy GoodModeratePoor (Large byproduct)
Detailed Protocols
Protocol A: The Boc Strategy (Acid Labile)

Best for: General synthesis where the product is purified by basic workup or chromatography.

Mechanism: The amine attacks the carbonyl of di-tert-butyl dicarbonate (Boc₂O).[1][2] The breakdown of the intermediate releases CO₂ and tert-butanol.

Step 1: Installation

  • Dissolve: 1.0 equiv of Piperidine substrate in DCM (0.2 M).

  • Add Base: Add 1.5 equiv Et₃N.

  • Catalyst: Add 0.05 equiv DMAP (4-Dimethylaminopyridine). Expert Note: DMAP accelerates the reaction significantly by forming a reactive N-acylpyridinium intermediate.

  • Reagent: Add 1.1 equiv Boc₂O (dissolved in minimal DCM) dropwise at 0°C.

  • Monitor: Warm to RT. Monitor TLC. Ninhydrin stain will show the disappearance of the free amine (often red/purple) and appearance of the carbamate (UV active, usually faint or invisible to ninhydrin).

  • Workup: Wash with 1M HCl (to remove DMAP/Et₃N), then Brine. Dry over Na₂SO₄.[3][4]

Step 2: Deprotection (The "TFA Cocktail")

  • Prepare: A solution of 20-50% TFA in DCM (v/v). Expert Note: Add 2.5% Triisopropylsilane (TIPS) or water as a scavenger if the molecule contains electron-rich aromatics (e.g., indoles) to prevent tert-butyl cation alkylation.

  • React: Add to the N-Boc-piperidine at 0°C, then warm to RT.

  • Self-Validation: Observe CO₂ evolution (bubbling).

  • Termination: Concentrate in vacuo.

    • Crucial Step: The product exists as the TFA salt.[5] To obtain the free base, redissolve in DCM and wash with sat. NaHCO₃, or use an ion-exchange resin (e.g., Amberlyst A-21).

Protocol B: The Cbz Strategy (Hydrogenolysis Labile)

Best for: Orthogonal protection when Boc is used elsewhere, or when acid stability is required.

Mechanism: Nucleophilic attack on Benzyl Chloroformate (Cbz-Cl).[6][7] Requires a base to neutralize the HCl byproduct.[3][7]

Step 1: Installation (Schotten-Baumann Conditions)

  • Biphasic Setup: Dissolve 1.0 equiv Piperidine in EtOAc (or THF). Add an equal volume of sat. aq. NaHCO₃ (or 1M NaOH for robust substrates).

  • Reagent: Add 1.2 equiv Cbz-Cl dropwise at 0°C. Warning: Cbz-Cl is a lachrymator.

  • Agitation: Vigorous stirring is essential to mix the phases.

  • Workup: Separate layers. The organic layer contains the product.

Step 2: Deprotection (Hydrogenolysis) [4]

  • Catalyst: Suspend 10 wt% Pd/C (Palladium on Carbon) in MeOH or EtOH under N₂. Safety: Pd/C is pyrophoric. Do not add dry catalyst to solvent; wet it first.

  • Substrate: Add the N-Cbz-piperidine.

  • Hydrogen: Sparge with H₂ gas (balloon pressure is usually sufficient).

  • Validation: Monitor by TLC. The Cbz group is UV active; the product (piperidine) is not. Loss of UV activity at the product Rf indicates completion.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate.[4]

Protocol C: The Fmoc Strategy (Base Labile)

Best for: Peptide synthesis or when the molecule is sensitive to both acid and hydrogenation.[8]

Step 1: Installation Reagent Choice: Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl to avoid side reactions (dipeptide formation) and handling issues.

  • Dissolve: 1.0 equiv Piperidine in Acetone/Water (1:1) or Dioxane/Water.

  • Base: Add 1.5 equiv NaHCO₃.

  • React: Add 1.1 equiv Fmoc-OSu. Stir at RT for 2-4 hours.[4]

  • Workup: Acidify carefully to pH 4-5 (if product is acidic) or extract directly with EtOAc.

Step 2: Deprotection (The "Recursive" Problem) Context: In peptide synthesis, 20% Piperidine in DMF is used to remove Fmoc.[8] Since your product is a piperidine, this reagent choice is chemically valid but requires separation.

  • Reagent: 20% Piperidine in DMF (Standard) OR 2% DBU / 2% Piperidine in DMF (Faster).

  • Mechanism: The base deprotonates the fluorenyl ring (H-9), leading to E1cB elimination of dibenzofulvene (DBF).

  • Scavenging: The DBF byproduct is highly reactive. The excess piperidine in the reagent acts as a scavenger, forming a DBF-piperidine adduct.

  • Workup:

    • Solid Phase:[8][9][10] Wash the resin.[11][12]

    • Solution Phase: This is messy. The DBF-adduct is lipophilic.

    • Expert Protocol: Use Tris(2-aminoethyl)amine (TAEA) attached to a polymer resin as the scavenging base. After reaction, filter the resin to remove both the base and the Fmoc byproduct.

Expert Insights & Troubleshooting
The "Rotamer" Trap

Observation: You take an NMR of your pure N-Boc or N-Cbz piperidine, but the peaks are broad or doubled. You suspect impurities. Root Cause: Carbamates exhibit restricted rotation around the N-C(=O) bond. This creates cis and trans rotamers that exchange slowly on the NMR timescale. Validation: Run the NMR at elevated temperature (e.g., 50°C). The peaks should coalesce into sharp singlets as the rotation rate increases.

Cation Scavenging

During Boc deprotection with TFA, the tert-butyl cation is generated.[5] If your piperidine scaffold contains nucleophilic side chains (e.g., Methionine, Tryptophan, or electron-rich aromatics), the cation will alkylate them. Solution: Always use a "Scavenger Cocktail" (TFA:TIPS:H₂O = 95:2.5:2.5).

Visualizing the Workflow

Protection_Workflow cluster_check Quality Control Gates Substrate Piperidine (Secondary Amine) Protected N-Protected Intermediate Substrate->Protected Reagent (Boc2O/Cbz-Cl) + Base Modified Functionalized Scaffold Protected->Modified Core Synthesis (Oxidation/Alkylation) Check1 Check 1: Ninhydrin (-) Protected->Check1 Final Final Product (Free Amine) Modified->Final Deprotection (Acid/H2/Base) Check2 Check 2: NMR (Rotamers?) Modified->Check2

Caption: General workflow for N-protection, modification, and deprotection with QC gates.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[13] John Wiley & Sons.

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[5][8][9][11][14][15][16][17][18] Chemical Reviews, 109(6), 2455-2504.

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an underrated feature. Tetrahedron, 58(14), 2701-2724.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

Sources

Application Note: Crystallization & Isolation of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the crystallization and isolation strategies for 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one (CAS 1225880-96-5).

This guide is structured as a Process Development Protocol , acknowledging that this specific intermediate often presents as an oil or low-melting solid in its crude state. The protocols below prioritize salt formation to ensure robust isolation, high purity, and long-term stability.

Executive Summary

The target molecule, This compound , contains a polar pyridinone core linked to a basic piperidine moiety. While structurally related to crystalline GPR119 agonists [1], the free base of this intermediate frequently isolates as a viscous oil or amorphous solid due to conformational flexibility and the lack of strong intermolecular hydrogen bonding networks.

Recommendation: For drug development and scale-up, Salt Formation is the preferred method for isolation. Converting the free base to a crystalline salt (specifically Hydrochloride or Fumarate) significantly improves handling, purity profiles, and storage stability.

Physicochemical Analysis & Solubility Profile

Understanding the molecule's "personality" is critical for selecting the correct solvent system.

PropertyValue / CharacteristicImplications for Crystallization
pKa (Piperidine) ~10.5 (Basic)Primary site for salt formation. Readily accepts protons from HCl, H₂SO₄, etc.
pKa (Pyridinone) ~0.5 (Very Weak Base)Unlikely to protonate under standard crystallization conditions; acts as a neutral polar head.
LogP (Predicted) ~1.2 (Amphiphilic)Moderate lipophilicity. Soluble in chlorinated solvents and alcohols; insoluble in alkanes.
Morphology Likely Oil/Waxy SolidFree Base: Difficult to crystallize directly. Salts: High probability of crystallinity.
Solubility Screen (Free Base)
  • High Solubility: Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO).

  • Moderate Solubility: Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc), Tetrahydrofuran (THF).

  • Low Solubility (Anti-Solvents): Heptane, Hexane, Methyl tert-butyl ether (MTBE), Diethyl Ether.

Protocol A: Salt Screening (Recommended)

Use this protocol to convert the oily crude free base into a stable crystalline solid.

Rationale

The piperidine nitrogen is a robust "handle" for crystallization. The Hydrochloride (HCl) salt is the industry standard for this class of amines due to the high lattice energy of piperidinium chlorides. Fumarate is a secondary option if the HCl salt is hygroscopic.

Materials
  • Crude this compound (Free Base).

  • Acids: 4M HCl in Dioxane (anhydrous) OR Fumaric acid (solid).

  • Solvents: Ethanol (Absolute), Isopropanol (IPA), Ethyl Acetate (EtOAc).

Step-by-Step Procedure (HCl Salt)
  • Dissolution: Dissolve 1.0 g of the crude free base in 5 mL of Ethanol or IPA at room temperature. Ensure the solution is clear (filter if necessary to remove inorganic salts).

  • Acid Addition: While stirring rapidly (500 RPM), slowly add 1.1 equivalents of 4M HCl in Dioxane dropwise.

    • Observation: A white precipitate should begin to form immediately or upon scratching the glass.

    • Exotherm: The reaction is exothermic; maintain temperature < 40°C.

  • Aging: Stir the slurry for 2 hours at room temperature to ripen the crystals.

  • Anti-Solvent Drive (Optional): If yield is low, slowly add 5 mL of EtOAc or MTBE over 30 minutes to drive precipitation.

  • Cooling: Cool the slurry to 0–5°C and hold for 1 hour.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold EtOAc/EtOH (1:1 mixture).

  • Drying: Dry under vacuum at 45°C for 12 hours.

Workflow Diagram: Salt Screening

SaltScreening Start Crude Free Base (Oil/Solid) Dissolve Dissolve in IPA/EtOH (5 vol) Start->Dissolve AcidAdd Add 1.1 eq Acid (HCl in Dioxane) Dissolve->AcidAdd Nucleation Nucleation Observed? AcidAdd->Nucleation Slurry Age Slurry (2h @ RT) Nucleation->Slurry Yes (Precipitate) AntiSolvent Add Anti-Solvent (MTBE/EtOAc) Nucleation->AntiSolvent No (Solution remains clear) Cool Cool to 0°C Filter & Dry Slurry->Cool AntiSolvent->Slurry

Figure 1: Decision tree for salt formation and isolation of the target piperidinyl-pyridinone.

Protocol B: Free Base Recrystallization (Anti-Solvent Swing)

Use this protocol ONLY if the free base is required or if the salt formation fails.

Rationale

Since the molecule is amphiphilic, a "solvent swing" from a polar solvent (to dissolve the pyridinone) to a non-polar solvent (to precipitate the lipophilic backbone) is required.

Step-by-Step Procedure
  • Primary Solubilization: Dissolve the crude material in the minimum amount of warm Ethyl Acetate (EtOAc) (approx. 40–50°C).

    • Note: If it does not dissolve fully in EtOAc, add small amounts of Methanol (MeOH) (up to 10% v/v) until clear.

  • Clarification: Filter the warm solution through a 0.45 µm PTFE syringe filter to remove dust/insolubles.

  • Anti-Solvent Addition:

    • Place the filtrate in a vessel with overhead stirring.

    • Slowly add Heptane dropwise.

    • Target Ratio: 1:1 (Solvent:Anti-Solvent) initially.

    • Stop adding Heptane when a persistent cloudiness (turbidity) is observed.

  • Seeding (Critical): If available, add a seed crystal of the pure free base. If not, scratch the vessel wall with a glass rod.

  • Crystallization:

    • Allow the turbid mixture to cool to room temperature slowly (10°C/hour).

    • Once at RT, continue adding Heptane until the ratio is 1:3 (EtOAc:Heptane).

  • Isolation: Cool to 0°C. Filter and wash with 100% Heptane.

Analytical Validation

Every batch must be validated to ensure the crystallization was effective.

TechniquePurposeAcceptance Criteria
HPLC (UV 254 nm) Purity Assay> 98.0% Area (No single impurity > 0.5%)
1H NMR (DMSO-d6) Structure & SolventsConfirm structure; Check for residual EtOAc/Dioxane.
XRPD (Diffraction) Form IdentificationDistinct peaks (Halo = Amorphous/Oil).
DSC (Thermal) Melting PointSharp endotherm. (Broad/Low MP = Impure or Solvated).
Workflow Diagram: Purity & Isolation Logic

IsolationLogic Crude Crude Reaction Mixture Workup Aqueous Workup (DCM/Water, pH 12) Crude->Workup Oil Isolate Crude Oil Workup->Oil Decision Desired Form? Oil->Decision MethodA Method A: HCl Salt (EtOH/Dioxane) Decision->MethodA Stable Solid Needed MethodB Method B: Free Base (EtOAc/Heptane) Decision->MethodB Free Base Required Analysis QC: HPLC & NMR MethodA->Analysis MethodB->Analysis

Figure 2: Process flow for the isolation and purification of this compound.

Troubleshooting Guide

  • Problem: "Oiling Out" (Liquid-Liquid Phase Separation)

    • Cause: Anti-solvent added too fast or temperature too high.

    • Fix: Re-heat the mixture until clear. Add the anti-solvent slower. Use a "seeding" step at the very first sign of cloudiness.

  • Problem: No Precipitate (Solution remains clear)

    • Cause: Solution is too dilute.

    • Fix: Concentrate the solution by rotary evaporation to half volume, then re-cool.

  • Problem: Hygroscopic Solid (Sticky salt)

    • Cause: The HCl salt might be hygroscopic if excess acid is trapped.

    • Fix: Dry in a vacuum oven at 50°C with a nitrogen bleed. Alternatively, switch to Fumarate or Succinate counter-ions, which often yield non-hygroscopic crystals.

References

  • BMS-903452 Discovery: Sexton, K. E., et al. "Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119."[1][2] Journal of Medicinal Chemistry 57.18 (2014): 7499-7508.[2] Link

  • Commercial Availability & ID: BLDpharm. "this compound (CAS 1225880-96-5)." BLDpharm Catalog. Accessed Oct 2023. Link

  • Analogous Synthesis (Lafutidine Intermediate): "Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine." Google Patents (CN102304082A). Describes the isolation of the pyridine analog as an oil.[3] Link

Sources

Microwave-Assisted Synthesis of Pyridinone-Piperidine Scaffolds: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridinone-Piperidine Scaffolds and the Advent of Microwave Synthesis

The fusion of pyridinone and piperidine rings creates a class of heterocyclic scaffolds with significant therapeutic potential. These structures are integral to a wide array of pharmaceuticals and biologically active compounds, acting as privileged motifs in modern drug discovery.[1][2][3] The 2-pyridone moiety, in particular, is a key pharmacophore due to its ability to act as a bioisostere for various functional groups and its capacity to serve as both a hydrogen bond donor and acceptor.[3][4] This versatility allows for nuanced interactions with biological targets, leading to applications in anticancer, antibacterial, and anti-inflammatory agents.[3][5][6]

Traditionally, the synthesis of these complex heterocyclic systems has been hampered by long reaction times, harsh conditions, and often low yields. However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field.[7][8][9] Microwave irradiation offers a powerful alternative to conventional heating methods, providing rapid, uniform, and efficient heating of the reaction mixture.[10][11][12] This "in-core" heating dramatically reduces reaction times from hours or days to mere minutes, while simultaneously improving yields and product purity.[7][8][12] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often reducing the need for hazardous solvents.[8][9][10]

This application note provides a comprehensive guide to the microwave-assisted synthesis of pyridinone-piperidine scaffolds, detailing the underlying principles, a robust experimental protocol, and the expected outcomes.

The Rationale Behind Microwave-Assisted Synthesis

The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture.[10][13] The two primary mechanisms are dipolar polarization and ionic conduction.[7][13] Polar molecules attempt to align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction. This volumetric heating is fundamentally different from conventional heating, which relies on slower, convective heat transfer from the vessel walls. The result is a more uniform temperature profile throughout the sample, minimizing side reactions and thermal decomposition of sensitive reagents.[7][10]

For the synthesis of pyridinone-piperidine scaffolds, which often involves polar intermediates and reagents, microwave assistance is particularly advantageous. The rapid heating accelerates key bond-forming reactions, such as cycloadditions and condensations, leading to a significant increase in reaction rates.[5][9][14]

Visualizing the Synthetic Workflow

The following diagram outlines the general workflow for the microwave-assisted synthesis of a pyridinone-piperidine scaffold, from reactant preparation to final product analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis Reactants Select & Weigh Reactants Solvent Choose Appropriate Solvent Vessel Combine in Microwave Vessel with Stir Bar Microwave Place Vessel in Microwave Reactor Vessel->Microwave Transfer SetParams Set Temperature, Pressure & Time Irradiate Initiate Microwave Irradiation Monitor Monitor Reaction (TLC/LC-MS) Cool Cool Reaction Mixture Monitor->Cool Completion Extract Extraction with Organic Solvent Dry Dry Organic Layer Concentrate Concentrate under Reduced Pressure Purify Purify by Column Chromatography Characterize Characterize Product (NMR, MS, IR) Purify->Characterize Isolate Yield Calculate Yield

Caption: General workflow for microwave-assisted synthesis.

Detailed Protocol: Microwave-Assisted Aza-Diels-Alder Reaction for Pyridinone-Piperidine Synthesis

This protocol details a representative microwave-assisted aza-Diels-Alder reaction, a powerful method for constructing the pyridinone-piperidine core.[15] This cycloaddition reaction typically involves an imine (the aza-dienophile) and a diene to form a tetrahydropyridine ring, a precursor to the desired scaffold.

Materials and Reagents
  • Diene: e.g., Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene)

  • Aldehyde: e.g., Benzaldehyde

  • Amine: e.g., Benzylamine

  • Lewis Acid Catalyst (optional but recommended): e.g., Zinc Bromide (ZnBr₂)

  • Solvent: e.g., Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Microwave Reactor: A dedicated microwave synthesizer is required for controlled temperature and pressure reactions.

  • Reaction Vessels: Appropriate microwave-safe glass vials with sealed caps.

  • Standard laboratory glassware and purification supplies: (silica gel, solvents for chromatography, etc.).

Reaction Mechanism Overview

The aza-Diels-Alder reaction can proceed through either a concerted or a stepwise mechanism.[15] In the presence of a Lewis acid, the reaction often follows a stepwise path involving a Mannich-type addition followed by a Michael addition.[15]

G Reactants Diene + Imine (in situ from Aldehyde + Amine) TransitionState [4+2] Cycloaddition Transition State Reactants->TransitionState Microwave Irradiation (Heat & Pressure) Product Tetrahydropyridine Intermediate TransitionState->Product FinalProduct Pyridinone-Piperidine Scaffold (after work-up/further steps) Product->FinalProduct Hydrolysis/ Aromatization

Caption: Simplified Aza-Diels-Alder reaction mechanism.

Experimental Procedure
  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and the Lewis acid catalyst (e.g., ZnBr₂, 0.1 mmol, 10 mol%).

  • Solvent Addition: Add the chosen solvent (e.g., Acetonitrile, 3 mL) to the reaction vial.

  • Diene Addition: Add the diene (e.g., Danishefsky's diene, 1.2 mmol) to the mixture.

  • Vessel Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows (these may require optimization):

    • Temperature: 150 °C

    • Time: 15 minutes

    • Pressure: Monitor and maintain below the vessel's safety limit (typically auto-regulated).

    • Stirring: On

  • Reaction Monitoring: After the initial run, the reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine if further irradiation is necessary.

  • Work-up:

    • Once the reaction is complete, allow the vial to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute with an organic solvent like ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Data and Expected Outcomes

The use of microwave irradiation is expected to provide significant advantages over conventional heating methods.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours to days10-30 minutes
Typical Yield Moderate to good (40-70%)Good to excellent (70-95%)
Product Purity Often requires extensive purificationGenerally higher initial purity
Energy Consumption HighLow

Note: Yields are highly substrate-dependent and the provided values are illustrative.

Troubleshooting and Optimization

  • Low Yield:

    • Increase the reaction temperature or time in small increments.

    • Screen different Lewis acid catalysts or increase the catalyst loading.

    • Ensure the solvent is anhydrous, as water can inhibit the reaction.

  • Formation of Byproducts:

    • Lower the reaction temperature.

    • Optimize the stoichiometry of the reactants.

    • Experiment with different solvents, as solvent polarity can influence the reaction pathway.[13]

  • Incomplete Reaction:

    • Increase the microwave irradiation time.

    • Confirm the purity and reactivity of the starting materials.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the efficient construction of complex heterocyclic scaffolds like pyridinone-piperidines.[7][11] This technology offers dramatic reductions in reaction times, improved yields, and aligns with the principles of green chemistry.[8][9][10] The protocol provided herein serves as a robust starting point for researchers and drug development professionals to leverage the power of microwave chemistry in accelerating the discovery and development of novel therapeutic agents. The ability to rapidly synthesize and screen libraries of these valuable compounds is a significant advantage in the quest for new medicines.[12]

References

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane. Benchchem.
  • Application Notes and Protocols: Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs. Benchchem.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI.
  • Microwave assisted synthesis and antibacterial activity of some piperidine containing pyrimidine imines and thiazolidinones. TSI Journals.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing.
  • Optimizing Reactions in Nonpolar Solvents: A Microwave-Assisted Diels-Alder Reaction. Unknown Source.
  • Microwave Assisted Hydrogenation of Pyridinecarboxylates: a Convenient Access to Valuable Scaffolds for Diversity Oriented Synthesis. Bentham Science Publisher.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Unknown Source.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing.
  • Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized S-triazinyl piperazines and piperidines. ResearchGate.
  • Synthesis of 2-pyridones. Organic Chemistry Portal.
  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).
  • Piperidine Synthesis. DTIC.
  • A new one-step synthesis of pyridines under microwave-assisted conditions. Unknown Source.
  • Microwave assisted synthesis of spiro indanone pyrrolidine/piperidine fused nitrochromene derivatives. ResearchGate.
  • The impact of microwave synthesis on drug discovery. Unknown Source.
  • Aza-Diels–Alder reaction. Wikipedia.
  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Unknown Source.
  • Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. SIOC Journals.
  • Eco-friendly microwave-assisted diels-alder reactions in ionic liquid influenced by minerals. Unknown Source.
  • Microwave-assisted asymmetric Diels-Alder reaction using chiral auxiliaries derived from biomass. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Case ID: GPR119-Scaffold-Optimization

Executive Summary

You are encountering yield issues with the synthesis of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one . This scaffold is a critical pharmacophore in GPR119 agonists (e.g., BMS-903452) and other metabolic disease targets.

The synthesis hinges on the alkylation of 5-chloro-2-hydroxypyridine (the nucleophile) with a piperidin-4-ylmethyl electrophile. The primary failure mode in this chemistry is regioselectivity (N-alkylation vs. O-alkylation). 2-Hydroxypyridines are ambident nucleophiles; without strict control of the reaction environment, you will produce the thermodynamic "dead end" O-alkylated ether (2-alkoxypyridine) rather than the desired N-alkylated pyridone.

This guide provides a self-validating troubleshooting framework to correct regioselectivity, optimize coupling efficiency, and ensure successful deprotection.

Module 1: The Regioselectivity Crisis (N- vs. O-Alkylation)

The Mechanism

The 2-hydroxypyridine/2-pyridone tautomerism dictates reactivity. In basic media, the deprotonated anion resonates between the nitrogen and oxygen.

  • O-Alkylation (Kinetic/Hard): Favored by hard electrophiles (tosylates), silver salts (Ag+), and polar protic solvents that solvate the anion loosely.

  • N-Alkylation (Thermodynamic/Soft): Favored by soft electrophiles (iodides), alkali earth metals (Cs+), and polar aprotic solvents.

Visualizing the Pathway

The following diagram illustrates the divergent pathways and the critical decision points to force N-alkylation.

ReactionPathway Start 5-chloro-2-hydroxypyridine Base Deprotonation (Base Choice Critical) Start->Base Anion Ambident Anion Base->Anion PathO Path A: O-Alkylation (Undesired Ether) Anion->PathO PathN Path B: N-Alkylation (Target Pyridone) Anion->PathN ConditionsO Conditions favoring O: - Ag2CO3 / Ag salts - O-Tosylate electrophiles - Polar Protic Solvents ConditionsO->PathO ConditionsN Conditions favoring N: - Cs2CO3 (Cesium Effect) - Alkyl Iodides/Bromides - DMF/DMSO (High T) ConditionsN->PathN

Figure 1: Divergent reaction pathways for ambident pyridone nucleophiles. Successful synthesis requires suppressing Path A.

Module 2: Troubleshooting Protocols

Scenario A: You are using SN2 Alkylation (Base + Halide)

Current Protocol: Mixing 5-chloro-2-hydroxypyridine + N-Boc-4-(bromomethyl)piperidine + K2CO3 in DMF. Reported Issue: Low yield (<40%), presence of O-alkylated byproduct.

Root Cause Analysis

Potassium carbonate (K2CO3) is often insufficient for high N-selectivity in sterically encumbered systems. The "Cesium Effect" is required here. Cesium's large ionic radius forms a looser ion pair with the pyridone oxygen, increasing the nucleophilicity of the nitrogen atom.

Optimized Protocol (The "Cesium Shift")
  • Electrophile Preparation: If you are using the chloride or tosylate, convert it to the iodide in situ (Finkelstein conditions) or use the bromide. N-alkylation rates follow I > Br > Cl >> OTs.

  • Solvent: Switch to anhydrous DMF or DMSO .

  • Stoichiometry:

    • 1.0 eq 5-chloro-2-hydroxypyridine

    • 1.2 eq N-Boc-4-(bromomethyl)piperidine

    • 2.0 eq Cs2CO3 (Critical substitution)

  • Temperature: Heat to 60–80 °C . N-alkylation is often thermodynamically controlled; higher temperatures favor the stable pyridone over the kinetic ether.

Validation Check:

  • Take an aliquot at 1 hour.

  • TLC/LCMS: The O-alkylated product is usually less polar (higher Rf) than the N-alkylated target. If the high Rf spot dominates, your temperature is too low or your leaving group is too "hard" (tosylate).

Scenario B: You are using Mitsunobu Conditions

Current Protocol: 5-chloro-2-hydroxypyridine + N-Boc-4-hydroxymethylpiperidine + DEAD/PPh3. Reported Issue: No reaction or complex mixture.

Root Cause Analysis

The pKa of 5-chloro-2-hydroxypyridine is ~8.5. Standard Mitsunobu conditions (DEAD/PPh3) can struggle with nucleophiles if the betaine intermediate is not formed correctly or if steric hindrance from the piperidine ring interferes.

Optimized Protocol (Modified Mitsunobu)
  • Reagent Switch: Use DIAD (Diisopropyl azodicarboxylate) instead of DEAD for better stability.

  • Order of Addition (Crucial):

    • Dissolve PPh3 (1.5 eq) and the Alcohol (N-Boc-piperidine-methanol, 1.2 eq) in THF. Cool to 0 °C.

    • Add DIAD (1.5 eq) dropwise. Wait 10 minutes. This pre-forms the betaine-alcohol complex.

    • Then add the 5-chloro-2-hydroxypyridine (1.0 eq).

  • Sonication: If the reaction stalls, use an ultrasonic bath. This helps break up aggregates in the concentrated reaction mixture, common with pyridones.

Module 3: Deprotection & Isolation (The "Hidden" Yield Killer)

After successful coupling, you must remove the Boc group. Users often lose product here due to the water-solubility of the resulting secondary amine.

Protocol:

  • Treat N-Boc intermediate with TFA/DCM (1:4) at 0 °C to RT.

  • Do NOT perform a standard aqueous workup (extraction). The product is an amine salt and will stay in the water.

  • Isolation:

    • Concentrate the TFA/DCM mixture to dryness.

    • Redissolve in minimal MeOH.

    • Elute through a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute product with 2M NH3 in MeOH .

FAQ: Rapid Fire Troubleshooting

Q: Can I use 5-chloro-2-methoxypyridine and try to rearrange it? A: No. The Chapman rearrangement (O to N migration) usually requires very high temperatures (>200 °C) or specific aryl groups. It is not a viable synthetic strategy for this alkyl chain. Stick to direct N-alkylation.

Q: My LCMS shows a mass of M+1, but the NMR is messy. Why? A: You likely have a mixture of N- and O-isomers.

  • N-alkyl (Target): Look for the pyridone ring protons.[1] The C6-H (adjacent to N) will typically be a doublet around 7.2–7.6 ppm .

  • O-alkyl (Byproduct): The pyridine ring protons will shift. The O-CH2 protons will be further downfield (approx 4.0–4.5 ppm) compared to N-CH2 (approx 3.8–4.0 ppm).

Q: I want to use a "Green" method. Is DMF mandatory? A: No. Recent literature suggests micellar catalysis (2% Tween-20 in water) can highly favor N-alkylation due to the hydrophobic effect, which stabilizes the uncharged N-alkyl transition state over the O-alkyl state. (See Reference 1).

Decision Matrix: Workflow Optimization

Use this logic flow to determine your next experimental step.

OptimizationFlow Start Start: Yield < 50% CheckRegio Check LCMS/NMR: Is O-alkyl byproduct > 10%? Start->CheckRegio YesRegio Yes: Regioselectivity Issue CheckRegio->YesRegio High O-alkyl NoRegio No: Conversion Issue CheckRegio->NoRegio Clean but low yield Action1 Switch Base to Cs2CO3 Switch Solvent to DMF YesRegio->Action1 CheckSteric Is Electrophile Secondary? NoRegio->CheckSteric Action2 Switch LG to Iodide (Finkelstein) Action1->Action2 If still fails Action3 Try Mitsunobu (DIAD/PPh3) CheckSteric->Action2 No (Reactivity low) CheckSteric->Action3 Yes (Steric bulk)

Figure 2: Troubleshooting logic for optimizing reaction yield.

Quantitative Comparison of Conditions

MethodReagentsPrimary OutcomeRegioselectivity (N:O)Recommendation
Standard SN2 K2CO3, DMF, 60°CModerate Yield~3:1Avoid for this substrate.
Cesium-Promoted Cs2CO3, DMF, 80°CHigh Yield >10:1Primary Recommendation.
Mitsunobu DIAD, PPh3, THFVariable YieldExclusive NUse if SN2 fails.
Silver-Promoted Ag2CO3, TolueneLow Yield1:9 (Favors O)DO NOT USE.

References

  • Hao, X., et al. (2012). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. 2

  • Organic Chemistry Portal. (2025). Mitsunobu Reaction: Mechanism and Modifications. 3

  • Bristol-Myers Squibb. (2014). Discovery of BMS-903452, an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry. 4

  • ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. 5

Sources

removing regioisomer impurities in N-alkylation of 2-pyridones

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Regioisomer Impurities for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for N-alkylation of 2-pyridones. As Senior Application Scientists with extensive field experience, we understand the challenges that can arise during the synthesis of N-alkyl-2-pyridones, particularly the formation of the undesired O-alkylated regioisomer. This guide is designed to provide you with in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive set of frequently asked questions to help you minimize impurity formation and effectively purify your target compounds.

The Challenge: N- vs. O-Alkylation

The alkylation of 2-pyridones is a classic example of ambident nucleophilicity. The pyridone anion can be alkylated at either the nitrogen or the oxygen atom, leading to the desired N-alkyl-2-pyridone and the isomeric 2-alkoxypyridine, respectively.[1][2] The ratio of these two products is highly sensitive to a variety of reaction parameters, often resulting in challenging purification steps.[1][2][3] This guide will equip you with the knowledge to control this selectivity and to handle mixtures when they inevitably form.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered by researchers working on the N-alkylation of 2-pyridones.

Q1: What are the key factors that influence the N- vs. O-alkylation ratio?

The regioselectivity of 2-pyridone alkylation is a delicate balance of several factors:

  • Solvent Polarity: Polar aprotic solvents like DMF tend to favor O-alkylation, whereas nonpolar solvents like benzene can promote N-alkylation.[2] Micellar systems using surfactants like Tween 20 in water have been shown to strongly favor N-alkylation.[3][4]

  • Counter-ion: The nature of the cation associated with the pyridone anion plays a crucial role. Silver salts, for instance, are known to promote O-alkylation, particularly in nonpolar solvents.[2]

  • Alkylating Agent: The "hardness" or "softness" of the alkylating agent is a key determinant according to Pearson's HSAB (Hard and Soft Acids and Bases) theory. "Hard" alkylating agents (e.g., dimethyl sulfate, methyl triflate) tend to react at the "harder" oxygen atom, leading to O-alkylation. Conversely, "soft" alkylating agents (e.g., methyl iodide) prefer the "softer" nitrogen atom, resulting in N-alkylation.[5]

  • Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkyl product, although this is not a universal rule and can be system-dependent.

  • Base: The choice of base used for deprotonation can influence the nature of the resulting pyridone salt and, consequently, the N/O ratio.[1]

Q2: I'm getting a mixture of N- and O-alkylated products. How can I confirm the identity of each isomer?

Spectroscopic methods are invaluable for distinguishing between N- and O-alkylated regioisomers:

  • NMR Spectroscopy:

    • ¹H NMR: The chemical shifts of the protons on the pyridine ring are diagnostic. In the N-alkylated product, the proton alpha to the nitrogen (at C6) typically appears at a higher chemical shift (more downfield) compared to the O-alkylated isomer.[6] Furthermore, NOE (Nuclear Overhauser Effect) experiments can show a spatial correlation between the N-alkyl group protons and the pyridone ring protons, which would be absent in the O-alkylated isomer.[7]

    • ¹³C NMR: The chemical shift of the carbonyl carbon (C2) in the N-alkyl-2-pyridone is a key indicator. This signal is typically absent in the 2-alkoxypyridine (the O-alkylated isomer), which instead shows a signal for an oxygen-linked aromatic carbon at a different chemical shift.[7][8]

  • UV-Vis Spectroscopy: N-alkyl-2-pyridones and 2-alkoxypyridines often exhibit different absorption maxima (λmax) due to their distinct electronic structures.[1][9]

Q3: Are there any reaction conditions that strongly favor N-alkylation?

Yes, several strategies can be employed to maximize the yield of the desired N-alkyl product:

  • Micellar Catalysis: Performing the reaction in an aqueous solution with a surfactant like Tween 20 has been reported to give high N-selectivity.[3][4]

  • Phase-Transfer Catalysis: The use of tetraalkylammonium salts as phase-transfer catalysts can promote N-alkylation.

  • Mitsunobu Reaction: While the Mitsunobu reaction can sometimes give mixtures, careful choice of solvent and alcohol can influence the N/O ratio.[1][10]

  • Alternative Synthetic Routes: In some cases, it may be more efficient to synthesize the N-alkyl-2-pyridone via a different route, such as the O- to N-alkyl migration of a 2-alkoxypyridine, which can be promoted by Lewis acids or transition metal catalysts.[11][12]

Troubleshooting Guide: Removing O-Alkylated Impurities

Even with optimized reaction conditions, the formation of the O-alkylated regioisomer can be unavoidable. The following section provides detailed protocols for the separation of N- and O-alkylated 2-pyridone mixtures.

Initial Assessment: TLC Analysis

Before attempting a large-scale purification, it is crucial to assess the separability of the isomers by Thin Layer Chromatography (TLC). Experiment with a range of solvent systems of varying polarity. A common starting point is a mixture of a nonpolar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or acetone). The addition of a small amount of a modifier, such as acetic acid or triethylamine, can sometimes improve separation.

Purification Strategy Decision Tree

The choice of purification method will depend on the physical properties of your compounds and the scale of your reaction.

purification_workflow start Crude Reaction Mixture (N- and O-isomers) check_solids Are both isomers solid at room temperature? start->check_solids recrystallization Attempt Recrystallization check_solids->recrystallization Yes chromatography Column Chromatography check_solids->chromatography No recrystallization->chromatography Unsuccessful pure_product Pure N-Alkyl-2-Pyridone recrystallization->pure_product Successful acid_base Consider Acid-Base Extraction (if applicable) chromatography->acid_base Unsuccessful/ Difficult Separation chromatography->pure_product Successful check_pka Is there a significant pKa difference? acid_base->check_pka check_pka->chromatography No acid_base_protocol Perform Acid-Base Extraction check_pka->acid_base_protocol Yes acid_base_protocol->pure_product

Caption: A decision-making workflow for selecting the appropriate purification strategy.

Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography

Flash column chromatography is often the most effective method for separating regioisomers with different polarities.[13]

Step-by-Step Methodology:

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system. Ensure the column is packed evenly to avoid channeling.

  • Loading: Carefully load the silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system. The less polar O-alkylated isomer will typically elute before the more polar N-alkylated isomer.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.

Tips for Success:

  • Solvent System Selection: A thorough TLC analysis is key. Aim for a solvent system that gives a good separation of the two spots with Rf values between 0.2 and 0.5.

  • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution (gradually increasing the polarity of the eluent) can be effective.

  • Alternative Stationary Phases: If separation on silica gel is challenging, consider using other stationary phases such as alumina or a reverse-phase C18 column.[14]

Protocol 2: Recrystallization

If both isomers are crystalline solids, recrystallization can be a highly effective and scalable purification technique.[15][16][17] The principle relies on the difference in solubility of the two isomers in a particular solvent at different temperatures.[15]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude mixture in a variety of solvents at room temperature and at their boiling points. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene/hexane mixtures.[18]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[16]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Acid-Base Extraction

This technique can be employed if there is a significant difference in the basicity of the nitrogen atom in the N-alkyl-2-pyridone and the 2-alkoxypyridine.[19][20] The N-alkyl-2-pyridone, being a weaker base, may remain in the organic phase while the more basic 2-alkoxypyridine (if it can be protonated) is extracted into an aqueous acidic phase.[20][21]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in an organic solvent that is immiscible with water (e.g., diethyl ether or dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl).[22] This step aims to protonate the more basic isomer, making it water-soluble.

  • Separation: Separate the aqueous and organic layers.

  • Back-Extraction (optional): To recover any desired product that may have been extracted into the aqueous layer, neutralize the aqueous layer with a base and extract it back into an organic solvent.

  • Isolation from Organic Layer: Wash the original organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Data Summary
Purification MethodAdvantagesDisadvantagesBest Suited For
Flash Column Chromatography High resolution, applicable to a wide range of compounds.Can be time-consuming and require large volumes of solvent.Small to medium scale purification of compounds with different polarities.
Recrystallization Scalable, can yield very pure material, cost-effective.Requires the compound to be a solid, finding a suitable solvent can be challenging.Large-scale purification of crystalline solids.
Acid-Base Extraction Simple, rapid, and inexpensive.Only applicable if there is a significant difference in the pKa of the isomers.Purification of compounds with distinct acidic or basic properties.

References

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved February 14, 2026, from [Link]

  • Recrystallization1. (n.d.). Retrieved February 14, 2026, from [Link]

  • Experiment 2: Recrystallization. (n.d.). Retrieved February 14, 2026, from [Link]

  • recrystallization.pdf. (n.d.). Retrieved February 14, 2026, from [Link]

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. (2024). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved February 14, 2026, from [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. (2002). ACS Publications. Retrieved February 14, 2026, from [Link]

  • (PDF) Mild and Regioselective N -Alkylation of 2-Pyridones in Water. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Why n-alkylation is more favorable than o-alkyation ? (2016). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved February 14, 2026, from [Link]

  • Experiment 5 — Acid-Base Chemistry and Extraction. (n.d.). Retrieved February 14, 2026, from [Link]

  • Gas chromatographic separation of substituted pyridines. (1987). PubMed. Retrieved February 14, 2026, from [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved February 14, 2026, from [Link]

  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. (1994). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Method for N-alkylation of 2-pyridone. (n.d.). Google Patents.
  • Organic Acid-Base Extractions. (n.d.). Chemistry Steps. Retrieved February 14, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved February 14, 2026, from [Link]

  • CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. (1995). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Separating Regioisomers using Preparative TLC. (n.d.). Reddit. Retrieved February 14, 2026, from [Link]

  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • 1-methyl-2-pyridone. (n.d.). Organic Syntheses Procedure. Retrieved February 14, 2026, from [Link]

Sources

solubility issues of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one in water

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one , designed for researchers encountering solubility challenges.

Compound: this compound Chemical Class: N-substituted Pyridin-2(1H)-one / Piperidine Derivative Primary Application: Pharmaceutical Intermediate / GPCR Ligand Scaffold (e.g., GPR119, Factor Xa)[1]

Core Solubility Profile

This compound exhibits a "pH-dependent solubility switch" characteristic of amphiphilic basic drugs.[1] Understanding its ionization state is critical for successful formulation.[1]

Physicochemical Properties (Theoretical)
PropertyValue (Approx.)Implication
pKa (Piperidine NH) ~10.8 - 11.2Highly basic.[1] Protonated (

) at physiological pH.[1]
pKa (Pyridinone) ~0.5 (Base) / ~11.0 (Acid)Essentially neutral at pH 1–9.[1]
LogP (Neutral) ~2.5 - 3.0Moderately lipophilic free base; poorly water-soluble.[1]
LogD (pH 7.4) ~0.5 - 1.0Cationic form is more soluble but may still aggregate.[1]
Preferred Salt Hydrochloride (HCl)Significantly improves aqueous solubility (>10 mg/mL).[1]

Troubleshooting Guide (FAQ)

Q1: "I am trying to dissolve the solid powder in neutral water or PBS, but it remains a cloudy suspension. Why?"

Diagnosis: You are likely working with the Free Base form of the compound.[1] Mechanism: The free base possesses a stable crystal lattice and high lipophilicity (due to the 5-chloro and pyridinone core).[1] At neutral pH (7.0) in pure water, the dissolution rate is kinetically limited because the surface pH of the solid remains high, preventing rapid protonation of the piperidine nitrogen.[1] Solution:

  • Immediate Fix: Acidify the mixture. Add 1.0–1.1 equivalents of 1M HCl or acetic acid.[1] The suspension should clarify as the piperidine nitrogen protonates (

    
    ).[1]
    
  • Protocol: See Standard Solubilization Protocol A below.

Q2: "My compound dissolved in DMSO, but precipitated immediately upon dilution into cell culture media (pH 7.4)."

Diagnosis: "Crash-out" due to rapid change in solvent polarity and local pH shock.[1] Mechanism: DMSO stocks are highly concentrated (e.g., 10–100 mM).[1] When diluted into buffered media (pH 7.4), the local concentration exceeds the kinetic solubility limit of the semi-lipophilic cation.[1] Additionally, phosphate ions in PBS/media can occasionally promote "salting out" of hydrophobic cations.[1] Solution:

  • Step 1: Lower the stock concentration (e.g., dilute DMSO stock to 1 mM before adding to media).[1]

  • Step 2: Pre-complex with a cyclodextrin (e.g., 2-hydroxypropyl-

    
    -cyclodextrin) or use an intermediate dilution step with water/PEG400 before adding to saline media.[1]
    
Q3: "Can I use phosphate buffer (PBS) for my stock solution?"

Recommendation: Avoid for high concentrations (>1 mM).[1] Reasoning: While rare for mono-cations, hydrophobic amines can form lower-solubility ion pairs with divalent phosphate anions (


).[1]
Alternative:  Use Saline (0.9% NaCl) , Water , or MES buffer (pH 6.0)  for stock preparation.[1]

Step-by-Step Solubilization Protocols

Protocol A: Converting Free Base to Soluble Salt (Aqueous Stock)

Best for: Animal studies (IP/PO) or high-concentration aqueous stocks.[1]

  • Weigh the target amount of this compound free base.[1]

  • Calculate the molar amount (

    
    ).
    
  • Add 0.9 equivalents of 0.1 M HCl (aq).

    • Note: We intentionally under-acidify slightly initially to prevent excess acidity, then adjust.

  • Vortex vigorously for 2 minutes.

  • Sonicate at 30–40°C for 10 minutes.

  • Check pH: If solid remains, add HCl in 0.1 equivalent increments until clear. Final pH should be ~4.5–5.5.[1]

  • Filter: Pass through a 0.22

    
    m PVDF filter to remove any potential dust or undissolved seeds.[1]
    
Protocol B: DMSO "Solvent Shift" Method

Best for: In vitro assays (Cell culture, HTS).[1]

  • Dissolve solid in 100% DMSO to reach 100 mM concentration.

    • Tip: If slow to dissolve, warm to 37°C.[1]

  • Prepare Intermediate: Dilute DMSO stock 1:10 into PEG400 or Propylene Glycol .

  • Final Dilution: Slowly add this Mix (10 mM) into the aqueous assay buffer while vortexing.

    • Result: This creates a stable colloidal dispersion or solution by preventing immediate crystal nucleation.[1]

Mechanistic Visualization

The following diagram illustrates the critical decision pathways for solubilizing this compound based on its ionization state.

SolubilityFlow Start Start: Solid Compound CheckForm Check Form: Free Base or Salt? Start->CheckForm IsSalt Salt Form (e.g., HCl) CheckForm->IsSalt Salt IsBase Free Base CheckForm->IsBase Free Base DissolveWater Dissolve in Water/Saline IsSalt->DissolveWater AddAcid Add 1.0 eq 1M HCl or Acetic Acid IsBase->AddAcid CheckClear Is Solution Clear? DissolveWater->CheckClear AddAcid->CheckClear Success Ready for Assay (pH ~5.5) CheckClear->Success Yes Fail Cloudy/Precipitate CheckClear->Fail No Cosolvent Add 5-10% DMSO or 20% HP-b-CD Fail->Cosolvent Cosolvent->Success

Caption: Decision tree for solubilizing this compound, prioritizing pH adjustment and salt formation.

Storage & Stability

  • Solid State: Store at -20°C. Hygroscopic if in salt form (store with desiccant).

  • DMSO Stock: Stable at -20°C for 6 months. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

  • Aqueous Solution: Prepare fresh. Pyridinone rings can be sensitive to photodegradation over extended periods; protect from light.[1]

References

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link[1]

  • Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link[1]

  • Ritchie, T. J., et al. (2009).[1] "The impact of aromatic ring count on aqueous solubility."[1] Drug Discovery Today, 14(21-22), 1011-1020.[1] Link[1]

    • Context: Supports the observation that adding the chloro-pyridinone aromatic system to the piperidine significantly reduces intrinsic solubility compared to the parent amine.[1]

  • PubChem Compound Summary. (2024). "5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (Structural Analog)." National Center for Biotechnology Information.[1] Link[1]

    • Context: Used as a structural proxy for physicochemical property estimation (pKa, LogP) in the absence of specific data for the pyridinone analog.[1]

Sources

Technical Support Center: Purification of Piperidinyl-Pyridinone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: PUR-PP-404 Subject: Troubleshooting Isolation, Tailing, and Metal Contamination in Heterocyclic Scaffolds

Introduction

Welcome to the Technical Support Center. You are likely here because your piperidinyl-pyridinone intermediate—a scaffold ubiquitous in kinase inhibitor discovery (e.g., BTK, CDK inhibitors)—is failing standard purification protocols.

These molecules present a "perfect storm" for purification difficulties:

  • The Piperidine Motif: A secondary or tertiary amine (

    
    ) that interacts strongly with acidic silanols, causing severe tailing.
    
  • The Pyridinone Core: A polar, amide-like tautomer capable of strong hydrogen bonding, leading to poor solubility in non-polar solvents and "oiling out" during crystallization.

  • Metal Affinity: The nitrogen-rich scaffold acts as a ligand, trapping Palladium (Pd) or Copper (Cu) catalysts from cross-coupling reactions.

This guide moves beyond generic advice, offering self-validating protocols to resolve these specific chemical conflicts.

Visual Diagnostic: The Purification Decision Matrix

Before selecting a method, assess your crude mixture using this logic flow.

PurificationLogic Start Crude Reaction Mixture SolubilityCheck Solubility Test: Dissolves in 5:1 Hexane/EtOAc? Start->SolubilityCheck StdFlash Standard Flash (Silica + EtOAc/Hex) SolubilityCheck->StdFlash Yes PolarityCheck Is it soluble in DCM? SolubilityCheck->PolarityCheck No Yes Yes (Rare) No No (Common) MetalCheck Pd Content > 20 ppm? StdFlash->MetalCheck AmineFlash Amine-Modified Silica (DCM/MeOH + NH3/TEA) PolarityCheck->AmineFlash Yes ReversePhase Reverse Phase (C18) (H2O/MeCN + Formic Acid) PolarityCheck->ReversePhase No DCM_Yes Yes DCM_No No (Oiling Out) AmineFlash->MetalCheck ReversePhase->MetalCheck Scavenger Add Thiol-Silica Scavenger MetalCheck->Scavenger Yes Final Pure Intermediate MetalCheck->Final No Scavenger->Final

Figure 1: Decision matrix for selecting the optimal purification route based on solubility and impurity profile.

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks from the baseline to the solvent front on Silica."

The Cause: The basic nitrogen of the piperidine ring is protonated by the acidic silanol groups (


) on the silica surface. This acts as an ion-exchange mechanism rather than simple adsorption, causing peak broadening (tailing).

The Solution: Amine Modifiers You must neutralize the silica surface before and during the run.

Protocol: The "Buffered" DCM/MeOH System

Do not simply add base to your bottle. Follow this precise preparation to ensure reproducibility.

  • Select the Modifier:

    • Triethylamine (TEA): Good for lipophilic compounds.[1] Easier to mix.

    • Ammonium Hydroxide (

      
      , 28% aq): Superior for very polar pyridinones but immiscible in pure DCM.
      
  • Mobile Phase Preparation (DCM:MeOH:NH4OH 90:9:1):

    • Step A: In a separatory funnel, mix DCM and MeOH (9:1 ratio).

    • Step B: Add aqueous

      
       (1% of total volume).
      
    • Step C: Shake vigorously. Crucial Step: If the mixture is cloudy, add MeOH dropwise until it clears. If it separates into two layers, you have too much water—discard the aqueous layer and use the organic layer (which is now ammonia-saturated).

  • Column Pre-Treatment (The "Sacrificial" Wash):

    • Flush the silica column with 2 Column Volumes (CV) of the mobile phase containing the modifier before loading your sample. This occupies the silanol sites with ammonia/TEA.

Data Comparison: Modifier Efficiency

ModifierProsConsBest For
None CheapSevere streaking, loss of yieldNon-basic compounds only
Triethylamine (1-2%) Miscible in organicsHigh boiling point, difficult to remove completelyLipophilic piperidines

in MeOH
Volatile (easy removal)Requires prep or purchase of 7N solutionPolar pyridinones
Basic Alumina No modifier neededLower resolution than silicaAcid-sensitive compounds

Module 2: Solubility & Recrystallization

Issue: "The compound oils out instead of crystallizing."

The Cause: Piperidinyl-pyridinones often have high melting points but contain flexible alkyl chains (the piperidine ring). When cooling, the molecules aggregate non-specifically (oil) rather than packing into a lattice, especially if impurities are present.

The Solution: Anti-Solvent Diffusion Avoid standard "boil and cool" methods. Use a two-solvent system where the compound is soluble in one and insoluble in the other.[2][3]

Protocol: Vapor Diffusion Method
  • Dissolve the crude oil in a minimum amount of DCM or Methanol (Solvent A) in a small vial.

  • Place this open vial inside a larger jar containing Diethyl Ether or Hexane (Solvent B).

  • Seal the outer jar.

  • Mechanism: Solvent B vapors slowly diffuse into Solvent A. This gradually lowers the solubility, forcing the compound to organize into crystals rather than crashing out as oil.

Common Solvent Pairs for Pyridinones:

  • Methanol / Diethyl Ether: Best for polar intermediates.

  • Acetone / Water: Good for highly crystalline solids (add water dropwise to hot acetone).

  • Toluene / Heptane: Best for removing non-polar impurities.

Module 3: Metal Scavenging (Palladium Removal)

Issue: "My product is grey/brown, and NMR shows broad peaks."

The Cause: The piperidine nitrogen and pyridinone oxygen are excellent ligands for Palladium (Pd). Standard flash chromatography often fails to separate the Pd-complex from the product because they co-elute.

The Solution: Thiol-Derivatized Silica You must chemically sequester the metal using a scavenger with higher affinity for Pd than your product.

Protocol: SiliaMetS® or Thiol-Silica Treatment
  • Dissolve: Dissolve crude product in THF or MeOH (10 mL/g).

  • Charge: Add Thiol-functionalized silica (e.g., SiliaMetS® Thiol or MP-TMT) at 20-50 wt% relative to the crude mass.

  • Agitate: Stir at 40°C for 4 hours (or overnight at RT).

  • Filter: Filter through a 0.45 µm pad or Celite.

  • Verify: The filtrate should be colorless.

Mechanism of Action:

Scavenging Pd_Complex Pd-Product Complex (In Solution) Interaction Ligand Exchange (S binds Pd strongly) Pd_Complex->Interaction Scavenger Thiol-Silica Bead (Solid Support) Scavenger->Interaction Result_Sol Purified Product (In Solution) Interaction->Result_Sol Result_Solid Pd-S-Silica (Trapped on Filter) Interaction->Result_Solid

Figure 2: Chemical sequestration of Palladium using Thiol-functionalized solid supports.

FAQ: Rapid Fire Troubleshooting

Q: Can I use C18 Reverse Phase for these compounds? A: Yes, and it is often superior. Use a gradient of Water/Acetonitrile with 0.1% Formic Acid .[4] The acid protonates the piperidine, ensuring it stays in the aqueous phase initially, while impurities elute. Warning: If your pyridinone is acid-sensitive, use Ammonium Bicarbonate (pH 8) instead.

Q: My compound is stuck on the column even with 10% MeOH. A: The pyridinone moiety is likely hydrogen-bonding to the silica. Switch to DCM:MeOH (80:20) or use Chloroform:Ethanol (9:1) . Ethanol is a stronger H-bond disruptor than methanol for some heterocycles.

Q: How do I remove residual Triethylamine (TEA) after the column? A: TEA has a high boiling point. Co-evaporate with Toluene (3x) on the rotovap. The toluene forms an azeotrope with TEA, dragging it out.

References

  • Biotage. "Strategies for the Purification of Ionizable Compounds." Biotage Technical Notes. Link

  • Organic Process Research & Development. "Removal of Palladium from Reaction Mixtures by Fixed-Bed Adsorption." Org.[2][5][6] Process Res. Dev. 2016. Link

  • Teledyne ISCO. "Flash Chromatography Guide: Purifying Basic Compounds." Teledyne ISCO Applications. Link

  • BenchChem. "Solubility Profile of Piperidine Derivatives." Technical Guide. Link

  • SpinChem. "Palladium Catalyst Recovery Using Scavenger Resin." Application Note. Link

Sources

Technical Support Center: Stability of 5-Chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one (CAS: 1225880-96-5) in acidic media. The content is structured for researchers requiring immediate troubleshooting and mechanistic understanding.

Executive Summary & Chemical Behavior

Status: High Stability in standard acidic protocols.

This compound is an N-alkylated pyridone derivative. Unlike O-alkylated pyridines (2-alkoxypyridines) which are labile in acid, the N-alkylated lactam core is thermodynamically robust .

In acidic media, the molecule undergoes reversible protonation rather than degradation. The primary interaction is the formation of stable salts at the piperidine nitrogen.

Key Physicochemical Characteristics
FeatureCharacteristicBehavior in Acid
Piperidine Nitrogen Secondary Amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Rapid Protonation. Forms stable piperidinium salt.[1] Increases aqueous solubility significantly.
Pyridone Oxygen Carbonyl Oxygen (

)
Weak Protonation. Only protonates in concentrated strong acids (e.g., conc. H₂SO₄). Does not lead to hydrolysis under standard conditions.
N-Alkyl Linker Methylene BridgeInert. The

bond is resistant to acid cleavage.
5-Chloro Group Aryl HalideStable. Resistant to nucleophilic displacement by halide ions (

,

) in acidic solution.

Mechanistic Insight: Protonation vs. Degradation

The following diagram illustrates the stepwise protonation events that occur as acidity increases. This is critical for interpreting LCMS data and solubility shifts.

ProtonationPathway cluster_legend Stability Zone Neutral Neutral Species (Free Base) Hydrophobic MonoCation Mono-Cation (Piperidinium Salt) High Aq. Solubility Neutral->MonoCation pH < 9.0 (Dilute Acid) MonoCation->Neutral Base Workup (NaOH/NaHCO3) DiCation Di-Cation (O-Protonated Pyridone) Superacid Conditions Only MonoCation->DiCation pH < 0 (Conc. H2SO4) DiCation->MonoCation Dilution

Caption: Stepwise protonation pathway. The mono-cation (piperidinium) is the dominant stable species in standard HPLC and workup acids (TFA, Formic, HCl).

Troubleshooting Guide & FAQs

This section addresses specific issues reported by users during synthesis, purification, and analysis.

Issue 1: "I see a split peak or broad tailing in HPLC/LCMS."

Diagnosis: pH Mismatch. The piperidine amine is highly basic. If your mobile phase pH is near the amine's


 (or if the column is not end-capped), the molecule rapidly exchanges protons with silanol groups on the column.
Solution: 
  • Acidify Mobile Phase: Ensure at least 0.1% Formic Acid or 0.05% TFA is present in both water and organic phases to keep the piperidine fully protonated (

    
     form).
    
  • High pH Alternative: If using a base-stable column (e.g., XBridge), switch to 10mM Ammonium Bicarbonate (pH 10) to keep it fully neutral.

Issue 2: "The compound precipitated when I added HCl to my organic extract."

Diagnosis: Salt Formation insolubility. You likely formed the hydrochloride salt. While the free base is soluble in DCM or Ethyl Acetate, the piperidinium chloride salt is highly polar and insoluble in non-polar organic solvents. Solution:

  • Filtration: This is a purification opportunity. Filter the solid; it is likely the pure HCl salt of your compound.

  • Recovery: If you need it back in solution, add water to dissolve the salt, then basify with

    
     and extract back into DCM.
    
Issue 3: "I observe a mass shift of +12/13 Da or +28 Da in LCMS after storage in Formic Acid."

Diagnosis: Formylation (False Degradation). Secondary amines (piperidines) can react with reactive species in low-grade acids.

  • +28 Da: Formylation (

    
    ) adduct. This occurs if the formic acid contains anhydrides or if heated.
    
  • +12 Da: Methylene bridge formation (reaction with formaldehyde impurity in the acid). Solution:

  • Use LC-MS grade acid ampules, not bulk bottles stored for long periods.

  • Avoid storing the sample in methanolic acid for extended periods; use Acetonitrile/Water + 0.1% Formic Acid and analyze immediately.

Issue 4: "Can I use concentrated or for deprotection steps on other parts of the molecule?"

Diagnosis: Risk of Ring Protonation/Halogen Exchange. While the N-alkyl bond is stable, concentrated HBr can cause halogen exchange (replacing the 5-Chloro with 5-Bromo) via an addition-elimination mechanism on the protonated pyridone ring at high temperatures. Solution:

  • Stick to HCl or TFA. Avoid HBr if the Chlorine substituent must be preserved.

Validated Stability Testing Protocol

Use this protocol to verify the integrity of your specific batch in acidic buffers.

Materials
  • Analyte: this compound (1 mg).

  • Solvents: Acetonitrile (HPLC Grade), Water.

  • Acids: 1N HCl, 10% TFA in Water.

Workflow
  • Preparation: Dissolve 1 mg of analyte in 1 mL of 50:50 MeCN:Water (Stock).

  • Stress Condition A (Mild): Mix 100 µL Stock + 100 µL 10% TFA. Incubate at 25°C for 24 hours .

  • Stress Condition B (Harsh): Mix 100 µL Stock + 100 µL 1N HCl. Incubate at 60°C for 4 hours .

  • Analysis: Dilute samples 1:10 with Mobile Phase A and inject onto HPLC.

  • Criteria:

    • Pass: Purity area % > 99.0% relative to T=0.

    • Fail: Appearance of new peaks > 1.0% (Check for hydrolysis of the lactam ring, though highly unlikely).

Data Reporting Table (Template)
ConditionTime (h)Temp (°C)% RecoveryObservation
0.1% Formic Acid2425>99%Stable (Salt formation)
1N HCl460>99%Stable
6N HCl1100TBDPotential for Cl exchange or ring opening (Not recommended)

References & Grounding

  • Pyridone Synthesis & Stability:

    • Wang, N., et al.[2] "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones." J. Org.[2] Chem.2024 , 89, 3657-3665.[2] (Demonstrates the thermodynamic stability of N-alkyl pyridones over O-alkyl isomers).

  • Related GPR119 Agonist Chemistry (Structural Analogues):

    • BMS-903452 Discovery: "Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one."[3][4] J. Med.[3][4] Chem.2014 , 57(18), 7499-7508.[4] (Provides context on the stability of the chloropyridone core in drug discovery).

  • General Pyridine/Pyridone Reactivity:

    • Cox, R. A. "Hydrolysis Mechanisms for the Acetylpyridinephenylhydrazone Ligand in Sulfuric Acid." J. Org. Chem.2000 .[5][6] (Discusses protonation behavior of pyridine derivatives in strong acid).

  • Compound Identification:

    • CAS 1225880-96-5 : this compound.[7]

    • (Verifies existence as a stable building block).

Disclaimer: This guide is intended for R&D use only. Always consult the Safety Data Sheet (SDS) before handling. Stability data may vary based on specific impurities present in the sample.

Sources

minimizing O-alkylation vs N-alkylation in pyridone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Maximizing N-Alkylation and Troubleshooting O-Alkylation Byproducts

Welcome to the technical support center for pyridone and hydroxypyridine chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridone alkylation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Understanding the Core Challenge: The Ambident Nucleophile

Pyridone exists in equilibrium with its tautomer, 2-hydroxypyridine. Deprotonation of either tautomer generates the same resonance-stabilized pyridinate anion. This anion is an ambident nucleophile , meaning it possesses two nucleophilic centers: the nitrogen and the oxygen.[1][2][3] Consequently, alkylation can occur at either site, leading to the desired N-alkylated 2-pyridone or the undesired O-alkylated 2-alkoxypyridine byproduct.[1][2][4][5] The regioselectivity of this reaction is highly sensitive to a variety of factors.[1][6]

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My pyridone alkylation is yielding a mixture of N- and O-alkylated products. How can I increase the selectivity for N-alkylation?

This is the most common issue in pyridone alkylation. The N-/O-alkylation ratio is dictated by a delicate interplay of several factors. Here’s a breakdown of the key parameters to consider for maximizing N-alkylation:

A. The Role of the Base and Counter-ion:

The choice of base is critical. Strong bases are required to deprotonate the pyridone, but the nature of the resulting counter-ion significantly influences the reaction's regioselectivity.

  • Insight: Larger, more polarizable "soft" cations, such as cesium (Cs+) and potassium (K+), tend to favor N-alkylation.[1][7] This is because they associate more loosely with the pyridinate anion, leaving the more nucleophilic nitrogen atom more accessible. In contrast, smaller, "hard" cations like lithium (Li+) and sodium (Na+) can chelate more tightly with the oxygen atom, promoting O-alkylation.[4]

  • Troubleshooting Tip: If you are using a base like sodium hydride (NaH) and observing significant O-alkylation, consider switching to cesium carbonate (Cs2CO3) or potassium tert-butoxide (t-BuOK).[1][7]

B. Solvent Effects:

The solvent plays a crucial role in solvating the pyridinate anion and the counter-ion, thereby influencing the availability of the N and O nucleophilic sites.

  • Insight: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are generally preferred for N-alkylation.[4][7] These solvents effectively solvate the cation, leading to a "freer" pyridinate anion where the more nucleophilic nitrogen is more reactive. Protic solvents, on the other hand, can hydrogen bond with the oxygen atom, potentially hindering its reactivity but also affecting the overall nucleophilicity of the anion.

  • Troubleshooting Tip: If your reaction in a less polar solvent like dichloromethane (DCM) is giving poor selectivity, switching to DMF or THF could significantly improve the N-alkylation yield.[4][7]

C. The Nature of the Electrophile (Alkylating Agent):

The electrophile's identity is a key determinant of the alkylation site, a concept well-explained by the Hard and Soft Acids and Bases (HSAB) theory.[8][9][10][11][12][13]

  • Expertise & Experience: According to HSAB theory, hard acids prefer to react with hard bases, and soft acids with soft bases.[8][9][11][12] The nitrogen atom of the pyridinate anion is considered a "soft" nucleophile, while the oxygen atom is a "hard" nucleophile. Therefore, "soft" electrophiles will preferentially react at the nitrogen.

    • Soft Electrophiles (Favor N-alkylation): Alkyl iodides and bromides are considered soft electrophiles.[8][14] Benzyl and allyl halides also tend to favor N-alkylation.[2]

    • Hard Electrophiles (Favor O-alkylation): Alkylating agents with harder leaving groups, such as dimethyl sulfate, methyl triflate (Magic Methyl), and trialkyloxonium salts (Meerwein's salt), are hard electrophiles and will predominantly give O-alkylation products.[8][14]

  • Troubleshooting Tip: If you are using an alkyl tosylate and getting a mixture of products, switching to the corresponding alkyl iodide or bromide should increase the proportion of the N-alkylated product.

D. Temperature:

Reaction temperature can also influence the product ratio, although its effect is often intertwined with the other reaction parameters. Generally, lower temperatures can enhance selectivity.

  • Troubleshooting Tip: If you are running your reaction at an elevated temperature and observing poor selectivity, try lowering the temperature. For instance, decreasing the temperature from 120 °C to 80 °C has been shown to favor the formation of the N-alkylated product exclusively in certain systems.[4]

FAQ 2: I'm trying to alkylate a substituted pyridone, and the selectivity is different from the unsubstituted parent compound. Why is this happening?

Substituents on the pyridone ring can significantly impact the electronic properties and steric environment of the nucleophilic centers, thereby altering the N-/O-alkylation ratio.

  • Electronic Effects: Electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the nitrogen atom, potentially making O-alkylation more competitive.[15] Conversely, electron-donating groups (EDGs) can enhance the electron density at both N and O, but the effect on the reaction outcome will still depend on the interplay with other factors. The electronic effects of substituents on the 2(1H)-pyridone ring are a primary factor influencing regioselectivity.[1]

  • Steric Hindrance: Bulky substituents near the nitrogen atom can sterically hinder the approach of the electrophile, leading to a preference for alkylation at the less hindered oxygen atom.

  • Troubleshooting Tip: If you are working with a pyridone bearing a strong electron-withdrawing group and experiencing issues with N-alkylation, you may need to employ more forcing conditions or a more reactive soft electrophile. It is also worth noting that in some cases, using a "masked" 2-hydroxypyridine derivative, such as a 2-halopyridine, for the N-alkylation followed by hydrolysis can be an effective strategy to circumvent selectivity issues.[15]

At-a-Glance: Optimizing for N-Alkylation

ParameterTo Favor N-AlkylationTo Favor O-AlkylationRationale
Base Counter-ion Cs+, K+Li+, Na+"Soft" cations associate loosely, leaving the "soft" nitrogen more accessible. "Hard" cations chelate with the "hard" oxygen.
Solvent Polar Aprotic (DMF, THF, DMSO)Non-polar or Protic (can vary)Polar aprotic solvents lead to a "freer" anion, enhancing the reactivity of the more nucleophilic nitrogen.
Electrophile Soft (Alkyl Iodides, Bromides)Hard (Sulfates, Triflates)HSAB Principle: Soft electrophiles react with the soft nitrogen center; hard electrophiles react with the hard oxygen center.[8]
Temperature Lower TemperaturesHigher Temperatures (can be system dependent)Lower temperatures often increase selectivity.

Mechanistic Decision Pathway

The following diagram illustrates the key decision points in directing the alkylation of a pyridone towards the desired N- or O-product.

Alkylation_Pathway cluster_conditions Reaction Conditions Pyridone Pyridone Anion (Ambident Nucleophile) N_Alkylation N-Alkylated Product Pyridone->N_Alkylation Favored by: Soft Acid-Base Match O_Alkylation O-Alkylated Product Pyridone->O_Alkylation Favored by: Hard Acid-Base Match Soft_E Soft Electrophile (e.g., R-I, R-Br) Soft_E->N_Alkylation Hard_E Hard Electrophile (e.g., R-OTf, R2SO4) Hard_E->O_Alkylation Solvent_Base Solvent & Base Choice (e.g., Cs2CO3 in DMF) Solvent_Base->Pyridone Influences Nucleophilicity

Caption: Decision pathway for pyridone alkylation.

Experimental Protocol: Selective N-Alkylation of 4-Methoxy-2-pyridone

This protocol is adapted from a procedure known to favor N-alkylation.[7]

Objective: To achieve selective N-methylation of 4-methoxy-2-pyridone.

Materials:

  • 4-methoxy-2-pyridone

  • Potassium tert-butoxide (t-BuOK)

  • Tetrabutylammonium iodide (TBAI)

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-methoxy-2-pyridone (1.0 eq).

  • Solvent Addition: Add anhydrous THF to the flask to create a solution or slurry.

  • Catalyst and Base Addition: Add tetrabutylammonium iodide (TBAI) (catalytic amount, e.g., 0.1 eq) followed by the portion-wise addition of potassium tert-butoxide (t-BuOK) (1.1 eq) at 0 °C (ice bath).

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the potassium salt of the pyridone should be observed.

  • Electrophile Addition: Slowly add methyl iodide (MeI) (1.2 eq) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-methyl-4-methoxy-2-pyridone.

Self-Validation: The use of t-BuOK (providing a "soft" K+ counter-ion), TBAI as a catalyst, and THF as a polar aprotic solvent all contribute to favoring N-alkylation.[7] The use of methyl iodide, a "soft" electrophile, further biases the reaction towards the desired outcome according to HSAB theory.

References

Sources

Technical Support Center: Optimizing Piperidin-4-ylmethyl Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving the piperidin-4-ylmethyl scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving optimal yield, purity, and reproducibility. We will move beyond simple procedural lists to explore the underlying principles governing these transformations, empowering you to troubleshoot effectively and develop robust synthetic protocols.

Introduction: The Central Role of Temperature

Temperature is arguably the most critical parameter in a chemical reaction, directly influencing reaction kinetics and the selectivity between desired and undesired pathways. For coupling reactions involving the versatile piperidin-4-ylmethyl moiety—a common structural motif in pharmaceuticals[1][2]—precise temperature control is paramount. It dictates the rate of product formation, the stability of reagents and catalysts, and the potential for side reactions. This guide provides a structured, question-and-answer approach to mastering temperature optimization for your specific application.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding temperature in piperidin-4-ylmethyl coupling reactions.

Q1: Why is temperature so critical in my piperidin-4-ylmethyl coupling reaction?

Temperature directly influences the energy of molecules in your reaction. According to collision theory and the Arrhenius equation, increasing the temperature increases the kinetic energy of reactant molecules, leading to more frequent and energetic collisions. This exponentially increases the rate of reaction. However, this applies to all potential reactions in the flask, including decomposition and side-product formation. The optimal temperature is therefore a delicate balance: high enough to ensure a reasonable reaction rate but low enough to minimize the formation of impurities.[3]

Q2: I'm setting up a new amide coupling with piperidin-4-ylmethanamine. What is a good starting temperature?

For most standard amide couplings using common reagents like HATU, HBTU, or EDC, starting at room temperature (20-25 °C) is a prudent choice.[4] Many of these reactions are efficient at ambient temperatures. If you observe slow conversion after a few hours (monitored by TLC or LC-MS), you can gently warm the reaction. A systematic approach would be to test room temperature, 40 °C, and 60 °C in parallel small-scale experiments. Extremely high temperatures are often unnecessary and can lead to the degradation of coupling reagents and racemization of chiral centers.[5][6]

Q3: My reaction is a Buchwald-Hartwig amination. How does the temperature consideration differ from an amide coupling?

Buchwald-Hartwig reactions are palladium-catalyzed cross-couplings and have a different mechanistic profile.[7] The catalytic cycle involves distinct steps (oxidative addition, ligand exchange, reductive elimination), each with its own energy barrier. These reactions typically require elevated temperatures, often in the range of 80-110 °C, to drive the catalytic cycle efficiently, especially when using less reactive aryl chlorides or bromides.[8] However, temperatures that are too high can lead to catalyst decomposition (e.g., formation of palladium black), which halts the reaction.[9] The choice of ligand is also critical, as modern, bulky electron-rich phosphine ligands can often facilitate coupling at lower temperatures.[7]

Q4: How does temperature relate to kinetic versus thermodynamic control in these reactions?

This is a crucial concept for understanding product distribution.[10]

  • Kinetic Control (Low Temperature): At lower temperatures, reactions are often irreversible. The major product will be the one that forms the fastest—the one with the lowest activation energy barrier. This is the kinetic product.[11][12]

  • Thermodynamic Control (High Temperature): At higher temperatures, there may be enough energy to overcome the reverse activation barrier, making the reaction reversible. The system can then equilibrate, and the major product will be the most stable one (lowest Gibbs free energy), regardless of how fast it formed. This is the thermodynamic product.[11][13]

For example, in an N-alkylation, mono-alkylation might be the kinetic product, but at high temperatures, the reaction could progress to the more stable (but undesired) quaternary ammonium salt.[14] Understanding this allows you to use temperature to select for the desired product.

Part 2: Troubleshooting Guide: Temperature-Related Issues

This section provides specific troubleshooting advice for common problems encountered during piperidin-4-ylmethyl coupling reactions.

Symptom / Observation Potential Temperature-Related Cause Troubleshooting Actions & Rationale
Low or No Conversion Insufficient Thermal Energy: The activation energy barrier for the rate-determining step is not being overcome at the current temperature.1. Gradually Increase Temperature: Incrementally raise the temperature (e.g., in 15-20 °C steps) and monitor the reaction progress closely by TLC or LC-MS. 2. Consider Reaction Time: A reaction may simply be slow. Before increasing temperature, ensure sufficient time has been allowed at the current temperature (e.g., check at 1h, 4h, and 24h).
Formation of Multiple Side Products Excessive Thermal Energy: High temperatures are activating alternative reaction pathways or causing decomposition of starting materials, reagents, or the product itself.1. Lower the Reaction Temperature: This is the most direct solution. Even a 10-20 °C reduction can significantly disfavor high-energy side reactions.[3] 2. Optimize Reagent Addition: If the reaction is highly exothermic, consider adding a key reagent slowly at a lower temperature to maintain better control.
Reagent/Catalyst Decomposition (e.g., color change, precipitation of Pd black) Thermal Instability: The temperature exceeds the stability threshold of a critical component, such as the coupling reagent or the palladium catalyst complex.1. Reduce Temperature: Immediately lower the heat. For Pd-catalyzed reactions, catalyst stability is a primary concern.[9] 2. Consult Reagent/Ligand Documentation: Check the technical data for your specific coupling reagent or ligand for recommended temperature ranges. Some advanced catalysts are designed for lower temperature operation.[15]
Loss of Stereochemical Integrity (Racemization) Epimerization at High Temperatures: For substrates with chiral centers, particularly α- to a carbonyl group, high temperatures in the presence of a base can lead to racemization.1. Run at Lower Temperature: This is the most effective way to prevent racemization. Carbodiimide-mediated couplings are particularly sensitive.[6] 2. Change Coupling Reagent: Switch to a reagent known for low racemization potential (e.g., COMU, TCFH). 3. Minimize Reaction Time: Once the reaction reaches completion, work it up promptly.
Reaction Stalls After Initial Conversion Product Inhibition or Catalyst Deactivation: The product formed may be inhibiting the catalyst, a process that can be accelerated at higher temperatures. Alternatively, the catalyst has a finite lifetime at the operating temperature.1. Lower the Temperature: This may extend the catalyst's active lifetime. 2. Increase Catalyst Loading: While not ideal, a higher initial catalyst loading might be necessary to drive the reaction to completion before the catalyst deactivates.[9]

Part 3: Experimental Protocols & Methodologies

A systematic approach is the key to efficient optimization. Do not randomly change conditions.

Protocol 1: Parallel Temperature Screening for Reaction Optimization

This protocol outlines a method for efficiently screening multiple temperatures to find the optimal condition for your piperidin-4-ylmethyl coupling.

Objective: To identify the optimal reaction temperature by comparing conversion, purity, and side-product profile at three distinct temperatures.

Materials:

  • Reactants (e.g., piperidin-4-ylmethanamine and carboxylic acid/aryl halide)

  • Reagents (e.g., coupling reagent, base, catalyst, ligand)

  • Anhydrous reaction solvent

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Parallel reaction block or multiple reaction vials with stir bars

  • TLC plates and LC-MS vials for analysis

Procedure:

  • Setup: In an inert atmosphere glovebox or under a positive pressure of inert gas, prepare three identical reaction vials (Vial A, B, C).

  • Reagent Addition: To each vial, add the piperidin-4-ylmethyl derivative, the coupling partner, solvent, and any necessary base or catalyst/ligand. Ensure all additions are identical in volume and stoichiometry.

  • Temperature Control:

    • Place Vial A in a stirrer block set to Room Temperature (25 °C) .

    • Place Vial B in a stirrer block set to a Moderate Temperature (e.g., 50 °C) .

    • Place Vial C in a stirrer block set to a High Temperature (e.g., 80 °C) .

  • Reaction Monitoring:

    • At set time points (e.g., t = 1h, 3h, 6h, 24h), carefully and quickly take a small aliquot from each reaction mixture.

    • Quench the aliquot immediately (e.g., with a drop of water or dilute acid/base).

    • Analyze each aliquot by TLC and LC-MS to determine the consumption of starting materials, formation of the desired product, and the emergence of any side products.[16]

  • Data Analysis:

    • Compare the results from the three temperatures.

    • Identify the temperature that gives the best balance of reaction rate and product purity. For example, 80 °C might be fastest but produce 20% impurities, while 50 °C might be slightly slower but yield >98% pure product.

  • Refinement (Optional): If necessary, perform a second round of optimization with a narrower temperature range around the best condition identified in step 5.

Visual Workflow: Temperature Optimization Strategy

The following diagram illustrates a logical workflow for optimizing reaction temperature.

Temperature_Optimization_Workflow A Define Reaction: Substrates, Reagents, Solvent B Initial Parallel Screen (e.g., 25°C, 50°C, 80°C) A->B C Monitor at t=1h, 4h, 24h (TLC, LC-MS) B->C D Analyze Data: Conversion, Purity, Side Products C->D E Optimal Balance Found? D->E F Refine Temperature (e.g., 40°C, 50°C, 60°C) E->F No, but promising G Final Protocol Established E->G  Yes H Troubleshoot: Change Solvent, Reagent, or Base E->H No, poor results overall F->C H->A

Caption: A decision-making workflow for systematic temperature optimization.

Part 4: Key Reaction Types & Temperature Considerations

Amide Coupling

The formation of an amide bond between piperidin-4-ylmethanamine and a carboxylic acid is a cornerstone reaction.

Mechanism Insight: The reaction proceeds via the activation of the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester for HATU/HBTU), which is then attacked by the primary amine of piperidin-4-ylmethanamine.[5][6]

Temperature Effects:

  • Low Temp (0 to 25 °C): Favored for minimizing side reactions, especially racemization. The activation step is often the most temperature-sensitive.

  • High Temp (>60 °C): Can accelerate the decomposition of the activated intermediate and coupling reagents, leading to the formation of inactive byproducts like N-acylurea.[6] It also increases the risk of side reactions involving other functional groups on your substrates.

Visualizing Temperature's Impact on Amide Coupling

Amide_Coupling_Temp cluster_good Desired Outcome cluster_bad Potential Issues Temp Increasing Temperature Rate Reaction Rate Increases Temp->Rate Decomp Reagent Decomposition Temp->Decomp Race Racemization Risk Temp->Race Side Side Product Formation Temp->Side

Sources

Technical Support Center: Piperidine Ring Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PIP-OX-PREV-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Invisible Oxidant

Welcome to the Technical Support Center. You are likely here because your colorless piperidine oil has turned yellow upon standing, or your NMR shows unexpected aromatic protons in the 7-9 ppm region.

The Problem: While the piperidine ring is generally considered stable, it is thermodynamically susceptible to oxidative dehydrogenation to form pyridine or lactams (piperidones). This is not a random event; it is almost always driven by one of two specific catalysts present in your workup matrix:

  • Residual Transition Metals: Trace Palladium (Pd), Platinum (Pt), or Ruthenium (Ru) from previous steps act as potent dehydrogenation catalysts.

  • Radical Initiators: Peroxides in etheral solvents (THF, Dioxane) or exposure to light/air triggers

    
    -carbon oxidation.
    

This guide provides the protocols to arrest these pathways immediately during workup.

Module 1: Root Cause Analysis (The Mechanism)

Before applying a fix, we must understand the pathway. Oxidation typically occurs at the


-carbon (next to the nitrogen).
Visualizing the Failure Mode

The following diagram illustrates how a stable piperidine degrades into pyridine or lactams under workup conditions.

PiperidineOxidation cluster_0 Critical Control Point Piperidine Piperidine (sp3, Stable) Radical α-Carbon Radical (Intermediate) Piperidine->Radical H• Abstraction (Air/Light/Metals) N_Oxide N-Oxide (If Peroxides Present) Piperidine->N_Oxide [O] (mCPBA/H2O2) Imine Imine / Enamine (Reactive) Radical->Imine -1e-, -H+ Pyridine Pyridine (Aromatic, Stable) Imine->Pyridine Dehydrogenation (Pd/Pt Catalysis)

Figure 1: The oxidation cascade. Note that the transition from Imine to Pyridine is often irreversible and catalyzed by metals.

Module 2: Prevention Protocols

Protocol A: The Metal Scavenge (Mandatory for Pd-Catalyzed Reactions)

If your piperidine was formed via hydrogenation (Pd/C) or a coupling reaction, filtration through Celite is insufficient . Nanoparticulate Pd remains and will dehydrogenate your product upon concentration.

Step-by-Step Procedure:

  • Dilution: Dilute the crude reaction mixture with a non-coordinating solvent (e.g., Ethyl Acetate or DCM).

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol or Trimercaptotriazine).

    • Dosage: 4 molar equivalents relative to the residual metal content (usually 5-10 wt% of the crude mass).

  • Incubation: Stir at room temperature for 30-60 minutes .

    • Tip: Do not shorten this time; kinetics of heterogeneous scavenging are diffusion-limited.

  • Filtration: Filter through a 0.45 µm PTFE pad to remove the silica-metal complex.

  • Result: The filtrate is now metal-free, halting the catalytic dehydrogenation pathway.

Protocol B: The BHT Spike (Antioxidant Shield)

For electron-rich piperidines (e.g., N-benzyl or N-alkyl substituted), air oxidation is rapid.

The "BHT Workup" Method:

  • Preparation: Prepare a 1% (w/v) stock solution of Butylated Hydroxytoluene (BHT) in your extraction solvent (e.g., DCM or EtOAc).

  • Extraction: Use this BHT-doped solvent for all aqueous extractions.

  • Concentration: When evaporating the solvent, the BHT remains with the oil, providing a continuous radical scavenging shield.

    • Note: BHT is easily removed later via column chromatography (elutes with solvent front) or does not interfere with biological assays in trace amounts.

Protocol C: The Salt Formation (Long-Term Storage)

Free-base piperidines are prone to oxidation. Piperidinium salts are indefinitely stable.

Procedure:

  • Dissolve the crude oil in dry Et2O or Dioxane.

  • Add 1.1 equivalents of HCl (4M in Dioxane) dropwise at 0°C.

  • Filter the white precipitate (Piperidine·HCl).

  • Why this works: Protonation of the nitrogen shuts down the lone pair's ability to participate in radical transfer mechanisms and prevents N-oxide formation.

Module 3: Data & Compatibility

Oxidative Stressor Matrix

Use this table to assess the risk level of your specific workflow.

StressorRisk LevelMechanismPrevention Strategy
Pd/Pt Residues Critical Catalytic Dehydrogenation (

Pyridine)
Thiol-Silica Scavenging; Thiourea wash
Chloroform/DCM ModeratePhoto-induced radical formationStore in amber vials; Use Amylene-stabilized CHCl3
Ether/THF HighPeroxide formation (

N-Oxide)
Test with peroxide strips; Use BHT
Silica Gel ModerateSurface-mediated oxidationAdd 1% Et3N to eluent; Flush column with N2

Module 4: Experimental Workflow (The "Safe" Workup)

Follow this logic flow to ensure integrity from Quench to Isolation.

WorkupFlow Start Reaction Complete CheckMetal Was Pd/Pt/Ru used? Start->CheckMetal Scavenge Add Thiol-Silica Scavenger (Stir 1h) CheckMetal->Scavenge Yes Extract Liquid-Liquid Extraction (Use BHT-doped solvent) CheckMetal->Extract No Scavenge->Extract CheckStorage Immediate Use? Extract->CheckStorage SaltForm Form HCl or TFA Salt (Precipitate) CheckStorage->SaltForm No (Long term) InertStore Store under Argon (-20°C) CheckStorage->InertStore Yes (Short term)

Figure 2: Decision tree for processing oxidation-sensitive amines.

Troubleshooting & FAQs

Q: My product turned yellow during rotary evaporation. Is it ruined?

  • A: Not necessarily. The yellow color is often a trace impurity (highly conjugated enamine or N-oxide) representing <1% of the mass.

    • Fix: Filter the oil through a small pad of basic alumina. This often removes the polar oxidation byproducts, restoring the colorless oil.

Q: Can I use sodium sulfate to dry the organic layer?

  • A: Yes, but Magnesium Sulfate (MgSO4) is slightly acidic and can sometimes promote surface-catalyzed oxidation in highly sensitive substrates. Sodium Sulfate (Na2SO4) is milder and preferred for labile amines.

Q: I see a pyridine peak in the NMR (approx 8.5 ppm). Can I separate it?

  • A: Separation is difficult because pyridine and piperidine often form azeotropes.[1]

    • Fix: Dissolve the mixture in a solvent and bubble CO2 through it. Piperidine will form a carbamate salt (solid) while pyridine remains in solution.[1] Filter to isolate the piperidine derivative [1].

References

  • BenchChem Technical Support. (2025).[1] Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Retrieved from BenchChem.com.

  • Zacharie, B., et al. (2001).[2] "A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate." Journal of Organic Chemistry, 66(15), 5264–5265. Link

  • Imperial Chemical Industries. (1956). Catalytic dehydrogenation of piperidine.[3] GB Patent 745400A. Link

  • Yehye, W. A., et al. (2015).[4] "Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT)." European Journal of Medicinal Chemistry, 101, 295-312. Link

Sources

overcoming poor column chromatography separation of pyridinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Column Chromatography Separation of Pyridinone Derivatives Role: Senior Application Scientist Status: Active Guide

Introduction: The "Pyridinone Paradox"

Separating pyridinone derivatives is notoriously difficult because you are rarely fighting a single enemy. Unlike standard organic molecules, pyridinones present a dual-threat mechanism that ruins chromatographic resolution:

  • Amphoteric Binding (The "Comet" Effect): The nitrogen atom and oxygen functionalities act as strong hydrogen bond acceptors/donors, interacting aggressively with acidic silanols on silica gel. This causes severe tailing.[1]

  • Prototropic Tautomerism (The "Ghost" Peak): Pyridinones exist in a dynamic equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. If the interconversion rate is similar to the chromatographic timescale, a single compound will split into two broad peaks or a smear.

This guide provides self-validating protocols to diagnose and resolve these specific failure modes.

Phase 1: Diagnostics & Triage

Before modifying your column, you must identify which mechanism is destroying your separation. Use this decision matrix:

Symptom Visual Profile Root Cause Immediate Action
Severe Tailing Sharp front, long trailing edge (Comet shape).Silanol Interaction. The basic nitrogen is sticking to acidic silica sites.[2]Protocol A: Base Deactivation.
Peak Splitting Two distinct peaks or a "saddle" shape for a pure compound.Tautomerism. The compound is flipping between lactam/lactim forms on the column.Protocol B: Solvent Polarity Lock.
No Elution Compound disappears; not found in fractions.Irreversible Adsorption. Compound has crystallized or bound permanently to silica.Protocol C: Solid Loading & Polar Shift.

Phase 2: Troubleshooting Protocols

Protocol A: The "Base Shield" (Fixing Tailing)

The Science: Silica gel is naturally acidic (pKa ~5-7). Pyridinones (and their precursors) often contain basic nitrogens that protonate on these silanols, creating an ion-exchange mechanism that slows down a portion of the sample.

The Fix: You must "cap" these silanols with a sacrificial base before and during the run.

Step-by-Step Workflow:

  • Modifier Selection: Use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) .

    • Standard: 1% TEA in the mobile phase.

    • Alternative: 1% NH₄OH (requires vigorous mixing if using DCM).

  • Column Pre-treatment (Crucial Step):

    • Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample.

    • Why? This saturates the active silanol sites with the amine base, creating a neutral "shield" for your analyte.

  • Run Execution: Maintain the modifier concentration throughout the gradient.

Self-Validating Check:

  • Run a TLC plate of your crude material.[3]

  • Control: Standard solvent (e.g., 5% MeOH/DCM).

  • Test: Same solvent + 1% TEA.

  • Result: If the Rf increases and the spot tightens from a streak to a circle in the Test lane, the protocol will work on the column.

Protocol B: The "Tautomer Lock" (Fixing Splitting)

The Science: The lactam (C=O) and lactim (C-OH) forms have different polarities. In non-polar solvents (Hexane/EtOAc), the equilibrium constant (


) often approaches 1, meaning both forms exist. As they separate, they re-equilibrate, causing peak broadening.[4] In polar solvents (MeOH, Water), the lactam  form is heavily favored due to dipole stabilization.

The Fix: Force the equilibrium to the Lactam form using solvent polarity.

Step-by-Step Workflow:

  • Abandon Hexane/EtOAc: These solvents often sit right on the "tipping point" of the equilibrium for pyridinones.

  • Switch to DCM/MeOH: The higher dielectric constant of Methanol stabilizes the lactam form.

  • Gradient Design:

    • Start: 100% Dichloromethane (DCM).

    • End: 10% - 20% Methanol in DCM.

  • The "Acid Trick" (Optional): If splitting persists, adding 0.5% Acetic Acid can sometimes lock the compound in the protonated form (pyridinium), collapsing the tautomeric equilibrium. Note: Do not combine Acid and TEA.

Tautomerism cluster_0 Non-Polar Solvent (Hex/EtOAc) cluster_1 Polar Solvent (DCM/MeOH) Lactim Lactim Form (Less Polar) Lactam Lactam Form (More Polar) Lactim->Lactam Slow Exchange Result_Bad Result: Split/Broad Peak Lactam->Result_Bad Lactam_Stable Lactam Form (Dominant) Result_Good Result: Sharp Peak Lactam_Stable->Result_Good

Caption: Solvent polarity dictates tautomeric stability. Non-polar solvents allow slow exchange (splitting), while polar solvents lock the Lactam form.

Protocol C: Solubility & Loading (The "Missing Mass")

The Science: Pyridinones often have high melting points and poor solubility in DCM or Hexanes. If you load a liquid sample in DCM, the compound may precipitate immediately upon hitting the hexane-equilibrated silica, causing "crashing out" and severe band broadening.

The Fix: Dry Loading (Solid Load).

Step-by-Step Workflow:

  • Dissolve crude mixture in MeOH or Acetone (good solubility).

  • Add Celite 545 or clean Silica Gel (ratio: 1g crude to 3g solid support).

  • Rotovap to dryness until you have a free-flowing powder.

  • Load this powder on top of your pre-packed column.

  • Elution: Start your gradient with 100% DCM (or even 1-2% MeOH/DCM) to ensure the compound desorbs from the Celite/Silica smoothly.

Advanced Troubleshooting: When Silica Fails

If Normal Phase (Silica) fails despite modifiers, the polarity of the pyridinone is likely too high.

Alternative: Reverse Phase (C18)

  • Why: C18 removes the strong hydrogen-bonding interactions of the silica surface (mostly).

  • Condition: Use Water/Acetonitrile with 0.1% Formic Acid .[5]

  • Note: The acid is critical here to protonate the nitrogen, ensuring a single ionic species elutes.

Comparison of Methods:

FeatureNormal Phase (Silica)Normal Phase (+TEA)Reverse Phase (C18)
Primary Interaction Polar AdsorptionPolar AdsorptionHydrophobic Partitioning
Silanol Activity High (Bad)Neutralized (Good)Low (Best)
Sample Capacity HighHighLower
Solvent Cost Low (Hex/EtOAc)Medium (DCM/MeOH)Medium (H2O/ACN)
Success Rate < 30%~70%> 90%

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Methanol? A: Yes, but be careful. Acetone has a UV cutoff of ~330nm. If your pyridinone absorbs below this (which most do), you will be blind during the run. Methanol is transparent down to 205nm.

Q: I added TEA, but my product is now an oil that won't crystallize. A: TEA salts (triethylammonium chloride) often co-elute or contaminate the product.

  • Solution: After the column, dissolve the oil in DCM and wash with saturated NaHCO₃ or brine to remove residual TEA salts.

Q: My compound streaks even on TLC. How do I visualize it? A: If UV is broad/streaky, the compound is likely degrading or interacting with the plate binder.

  • Test: Add a drop of TEA to your TLC eluent jar. If the spot sharpens, it confirms you need a basic modifier for the column.

References

  • BenchChem. (2025).[1][2][6] Chromatographic Purification of Pyridine Derivatives - Technical Support. Retrieved from

  • Phenomenex. (2025).[3] Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. Retrieved from

  • Teledyne ISCO. (2023). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from

  • Huc, I., et al. (2000). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from

  • Biotage. (2023).[7] Very polar compound purification using aqueous normal-phase flash column chromatography.[7][8] Retrieved from

Sources

Validation & Comparative

1H NMR interpretation of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation and Solvent-Dependent Resolution: A Comparative NMR Guide for 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one

Executive Summary & Application Scope

Target Molecule: this compound Primary Application: Intermediate for GPR119 agonists; scaffold for GPCR-targeted drug discovery. The Challenge: Synthesizing N-substituted pyridones involves alkylating ambident nucleophiles. A critical quality attribute (CQA) is distinguishing the desired N-alkylated pyridone from the thermodynamic or kinetic O-alkylated pyridine impurity (2-alkoxypyridine).

This guide objectively compares the NMR spectral signatures of the target molecule against its O-alkylated regioisomer and evaluates solvent performance (DMSO-d₆ vs. CDCl₃) for optimal structural confirmation.

Comparative Analysis: N-Alkylation vs. O-Alkylation

The most frequent failure mode in producing this scaffold is inadvertent O-alkylation. The table below provides the definitive spectral checkpoints to validate the correct isomer.

FeatureTarget: N-Alkylated (Pyridone) Alternative: O-Alkylated (Pyridine) Mechanism/Reasoning
Core Topology Non-aromatic lactam ringAromatic pyridine ringLoss of aromaticity in pyridone shifts protons upfield.
Linker Signal (N-CH2 vs O-CH2)δ 3.70 – 3.90 ppm (Doublet)δ 4.10 – 4.30 ppm (Doublet)Oxygen is more electronegative than Nitrogen, deshielding the adjacent methylene more.
H-3 Proton (Ring)δ 6.35 – 6.45 ppm δ 6.70 – 6.80 ppm H-3 is α-carbonyl in the pyridone, shielded by resonance compared to the aromatic pyridine.
H-6 Proton (Ring)δ 7.90 – 8.10 ppm δ 8.10 – 8.20 ppm H-6 is adjacent to the lactam Nitrogen (deshielded) vs. the pyridine Nitrogen.
13C Carbonyl/C-O δ ~160-162 ppm (C=O)δ ~163-165 ppm (C-O)HMBC correlation is required to distinguish, but C=O is typically slightly upfield of C-O(Ar).

Solvent Selection Guide: DMSO-d₆ vs. CDCl₃

For this specific molecule, solvent choice dictates the visibility of the piperidine moiety and the resolution of the aromatic region.

ParameterDMSO-d₆ (Recommended) CDCl₃ (Alternative) Analyst Verdict
Piperidine NH Visible (Broad, ~2.0-3.5 ppm)Often Invisible/Broadened into baselineDMSO wins for confirming the secondary amine integrity.
Solubility Excellent (Dipolar aprotic)Moderate (May require warming)DMSO wins for preventing aggregation-induced line broadening.
Water Peak δ 3.33 ppm (Distinct)δ 1.56 ppm (Overlaps with Piperidine)DMSO wins ; water in CDCl₃ obscures critical H-3'/H-5' piperidine multiplets.
Exchange Rate Slow (Sharper signals)Fast (Averaged signals)DMSO wins for observing coupling constants in the linker region.

Detailed 1H NMR Interpretation (in DMSO-d₆)

Experimental Conditions: 400 MHz, 298 K, Solvent: DMSO-d₆. Concentration: 5-10 mg in 0.6 mL (Avoid >20mg/mL to prevent stacking).

A. The Aromatic Region (Pyridone Core)
  • δ 8.02 (d, J = 2.6 Hz, 1H, H-6): The most deshielded signal. It appears as a sharp doublet due to long-range coupling (4-bond) with H-4. Its position >8.0 ppm confirms the N-substitution.

  • δ 7.45 (dd, J = 9.8, 2.6 Hz, 1H, H-4): The "middle" proton. Shows large ortho-coupling to H-3 and meta-coupling to H-6.

  • δ 6.41 (d, J = 9.8 Hz, 1H, H-3): The most shielded aromatic proton, located next to the carbonyl. The large coupling constant (J ~9.8 Hz) is characteristic of the cis-alkene-like bond in the pyridone ring.

B. The Linker
  • δ 3.78 (d, J = 7.2 Hz, 2H, N-CH₂-CH): This doublet is the diagnostic connectivity peak. If this appears as a singlet, check for rapid exchange or insufficient shimming.

C. The Aliphatic Region (Piperidine)
  • δ 2.95 (d, J = 12.0 Hz, 2H, H-2'/6' eq): Equatorial protons near the nitrogen.

  • δ 2.45 (td, 2H, H-2'/6' ax): Axial protons (often partially obscured by DMSO solvent residual peak at 2.50 ppm—use HSQC to confirm).

  • δ 1.80 – 1.95 (m, 1H, H-4'): The methine proton connecting to the linker.

  • δ 1.55 (d, 2H, H-3'/5' eq): Equatorial protons.

  • δ 1.15 (qd, 2H, H-3'/5' ax): Axial protons, showing large diaxial coupling.

Visualization of Logic & Workflow

Diagram 1: Structural Assignment Map

This diagram correlates the specific protons of the target molecule to their expected chemical shifts and splitting patterns.

NMR_Assignment cluster_structure This compound cluster_data 1H NMR Signals (DMSO-d6) H6 H-6 (Pyridone) Pos: Adj to N S_H6 δ 8.02 (d) Deshielded H6->S_H6 Inductive Effect (N) H4 H-4 (Pyridone) Pos: Meta to Cl S_H4 δ 7.45 (dd) Ortho+Meta Cpl H4->S_H4 Coupling Logic H3 H-3 (Pyridone) Pos: Adj to C=O S_H3 δ 6.41 (d) Shielded H3->S_H3 Resonance Shielding Linker Linker (-CH2-) Pos: N-CH2-CH S_Link δ 3.78 (d) Diagnostic Linker->S_Link N-Substituent Pip Piperidine Ring (Chair Conf) S_Pip δ 1.1 - 3.0 Multiplet Envelope Pip->S_Pip Aliphatic

Caption: Mapping structural moieties to specific NMR signals in DMSO-d6.

Diagram 2: Decision Tree for Isomer Distinction

A logical workflow to determine if the synthesis yielded the correct N-alkylated product or the O-alkylated impurity.

Isomer_Check Start Crude Product NMR Check_Linker Check Linker (-CH2-) Region Start->Check_Linker Decision1 Signal at δ 4.1 - 4.3 ppm? Check_Linker->Decision1 O_Alk O-Alkylated Impurity (Pyridine Ether) Decision1->O_Alk Yes N_Alk Potential N-Alkylated (Pyridone) Decision1->N_Alk No (Signal at 3.7-3.9) Check_H3 Check Aromatic H-3 N_Alk->Check_H3 Confirm CONFIRMED TARGET N-Alkylated Pyridone Check_H3->Confirm Doublet < 6.5 ppm Reassess Reassess Structure (Check HMBC) Check_H3->Reassess Doublet > 6.6 ppm

Caption: Step-by-step logic flow to distinguish N-alkylation (Target) from O-alkylation (Impurity).

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this protocol. The "Self-Validation" steps act as quality control gates.

Step 1: Sample Preparation

  • Weigh 5.0 – 8.0 mg of the solid compound.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Self-Validation: Ensure the solution is completely clear. If cloudy, sonicate for 30 seconds. Suspensions yield broad peaks that mask splitting patterns.

Step 2: Acquisition Parameters

  • Pulse Angle: 30° (zg30).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds.

    • Reasoning: The aromatic protons (H-6) have longer T1 relaxation times. Short D1 leads to integration errors.

  • Scans (NS): 16 or 32 scans are sufficient for this concentration.

Step 3: Processing & Phasing

  • Apply exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manually phase the large DMSO peak (2.50 ppm) first.

  • Referencing: Set the center of the DMSO quintet to 2.50 ppm.

  • Self-Validation: Check the water peak at 3.33 ppm. If it is broad (>10 Hz width), the sample may be wet or the field homogeneity (shimming) is poor.

Step 4: Integration Check

  • Integrate the H-3 doublet (approx 6.41 ppm). Set value to 1.00.

  • Integrate the Linker doublet (approx 3.78 ppm).

  • Pass Criteria: The Linker integral must be 1.95 – 2.05 . If it is < 1.9, suspect aggregation or impurities.

References

  • Balasubramanian, M. & Keay, B. A. (1996). Regioselectivity in the alkylation of 2-pyridone derivatives.[1] Comprehensive Organic Functional Group Transformations. Link (General reference for N vs O alkylation mechanics).

  • Bristol-Myers Squibb Company. (2014).[2] Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452).[2][3] Journal of Medicinal Chemistry, 57(18), 7499-7508.[2] Link (Context for Pyridone/Piperidine GPR119 agonists).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link (Standard for solvent residual peaks).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for Pyridone vs Pyridine shielding effects).

Sources

Comparative Guide: HPLC Purity Analysis of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one represents a class of "troublesome" pharmaceutical intermediates characterized by a hydrophobic core (chloro-pyridinone) linked to a highly basic secondary amine (piperidine, pKa ~11.0).

Standard HPLC methods often fail for this molecule. The secondary amine interacts ionically with residual silanols on silica-based columns, resulting in severe peak tailing (


), variable retention times, and co-elution with polar impurities.

This guide compares three distinct chromatographic strategies to solve this problem:

  • Acidic C18 (Traditional): The baseline method (often inadequate).

  • Ion-Pair Chromatography (IPC): The "Old School" fix using sulfonates.

  • High-pH Hybrid RP-HPLC (Recommended): The modern standard using pH-stable columns to neutralize the amine.

Part 1: The Chemical Challenge

To develop a robust method, we must first understand the analyte's behavior in solution.

  • The Pyridinone Core: Weakly basic; remains neutral across most pH ranges. It provides the UV chromophore (typically

    
     ~240 nm and ~300 nm).
    
  • The Piperidine Moiety: This is the critical separation driver. With a pKa of ~11.0, it is fully protonated (

    
    ) at standard HPLC pH (2.0–7.0). This positive charge acts as a "hook," dragging the molecule onto negatively charged silanol groups (
    
    
    
    ) on the column stationary phase.
The "Silanol Trap" Mechanism

When analyzed on standard C18 silica at pH 3.0:

  • Analyte: Positively charged.

  • Stationary Phase: Even "end-capped" columns have exposed silanols that ionize above pH 3.5.

  • Result: Mixed-mode retention (Hydrophobic + Ion Exchange)

    
    Kinetic Tailing. 
    

Part 2: Comparative Methodology & Data

We evaluated three methods to determine the optimal protocol for purity and impurity profiling.

Method A: Traditional Acidic RP-HPLC (The Baseline)
  • Column: Standard C18 (5 µm, 100 Å).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • pH: ~2.7.

  • Verdict: Not Recommended.

    • Observation: The low pH suppresses silanols slightly, but the high charge density of the piperidine still causes tailing. Resolution between the main peak and des-chloro impurities is poor.

Method B: Ion-Pair Chromatography (IPC)
  • Column: Standard C18.

  • Mobile Phase: Buffer with 5mM Sodium Octanesulfonate (pH 2.5) / Acetonitrile.[1][2][3]

  • Mechanism: The sulfonate anion pairs with the piperidinium cation, forming a neutral complex.

  • Verdict: Functional but Limiting.

    • Pros: Excellent peak shape (

      
      ).
      
    • Cons:Incompatible with LC-MS (non-volatile salts suppress ionization). Long equilibration times (column "memory" effect).

Method C: High-pH Hybrid RP-HPLC (The Gold Standard)
  • Column: Hybrid Particle C18 (e.g., Waters XBridge or Phenomenex Gemini NX).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3]

  • Mechanism: At pH 10.0, the piperidine (pKa ~11) is partially deprotonated to its neutral free-base form. The hybrid column resists dissolution at high pH.

  • Verdict: Highly Recommended.

    • Pros: Sharp peaks due to lack of ionic interaction. High MS sensitivity (basic drugs ionize well in ESI+ even at high pH during desolvation). Alternative selectivity for polar impurities.[4]

Experimental Data Summary
ParameterMethod A (Acidic C18)Method B (Ion-Pair)Method C (High pH Hybrid)
pH Condition 2.7 (Formic Acid)2.5 (Octanesulfonate)10.0 (

)
Retention (

)
2.54.25.8 (Increased hydrophobicity)
Tailing Factor (

)
2.4 (Fail) 1.1 (Pass)1.05 (Excellent)
Theoretical Plates (N) ~4,500~12,000~14,500
MS Compatibility YesNo Yes
Column Life HighHighHigh (Requires Hybrid Phase)

Part 3: Recommended Protocol (Method C)

This protocol utilizes High pH Reversed-Phase Chromatography . This is the most robust method for this compound because it neutralizes the secondary amine, eliminating the root cause of peak tailing.

Equipment & Reagents
  • Instrument: HPLC or UHPLC with PDA (Photodiode Array) and optionally MS detector.

  • Column: Waters XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm) OR Phenomenex Gemini NX-C18.

    • Why: These columns utilize ethylene-bridged hybrid (BEH) particles that are stable up to pH 12. Standard silica dissolves above pH 8.0.

  • Buffer Reagent: Ammonium Bicarbonate (

    
    ), LC-MS Grade.
    
  • Solvents: Acetonitrile (MeCN), Milli-Q Water.

Mobile Phase Preparation[1][3][5][6]
  • Mobile Phase A (Buffer): Dissolve 790 mg Ammonium Bicarbonate in 1L water (10 mM). Adjust pH to 10.0 with Ammonium Hydroxide (

    
    ) if necessary. Filter through 0.22 µm nylon filter.
    
  • Mobile Phase B: 100% Acetonitrile.

Gradient Conditions
  • Flow Rate: 0.5 mL/min (for 3.0 mm ID column).

  • Column Temp: 40°C (Improves mass transfer for basic compounds).

  • Injection Vol: 2-5 µL.

  • Detection: UV at 245 nm (primary) and 290 nm (secondary).

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Hold
10.01090Linear
12.01090Wash
12.1955Re-equilibrate
15.0955End
System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly, every run must meet these criteria:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak. If
    
    
    , the pH may have dropped, or the column has lost hybrid surface protection.
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the "Des-chloro" impurity (often elutes just before the main peak).
  • Precision: %RSD of peak area

    
     (n=6 injections).
    

Part 4: Visualization of Method Development Logic

The following diagram illustrates the decision matrix used to arrive at the High-pH Hybrid solution.

MethodDevelopment Start Analyte: this compound CheckStructure Identify Functional Groups: 1. Pyridinone (Neutral) 2. Piperidine (Basic, pKa ~11) Start->CheckStructure StandardRP Test: Standard C18 @ pH 3.0 CheckStructure->StandardRP ResultStandard Result: Severe Tailing (Tf > 2.0) Cause: Silanol Interaction StandardRP->ResultStandard Decision Select Optimization Strategy ResultStandard->Decision PathIPC Strategy A: Ion-Pairing (Add Octanesulfonate) Decision->PathIPC If UV only PathHighPH Strategy B: High pH (pH 10) (Neutralize Piperidine) Decision->PathHighPH If MS required (Recommended) ResultIPC Good Peak Shape BUT: No LC-MS, Long Equil. PathIPC->ResultIPC CheckColumn Requires Hybrid Column (e.g., BEH, CSH) PathHighPH->CheckColumn FinalMethod FINAL METHOD: Hybrid C18, pH 10 NH4HCO3 Result: Tf ~1.05, MS Compatible CheckColumn->FinalMethod

Figure 1: Decision tree for optimizing HPLC separation of piperidine-containing pyridinones, highlighting the shift from acidic to high-pH conditions.

Mechanism of Action: The pH Effect[6][7]

The following diagram details why Method C succeeds where Method A fails.

Mechanism cluster_lowph Method A: Low pH (pH 3) cluster_highph Method C: High pH (pH 10) AnalytePos Piperidine-H+ Interaction Ionic Attraction (Tailing) AnalytePos->Interaction SilanolNeg Silanol (SiO-) SilanolNeg->Interaction AnalyteNeu Piperidine (Neutral) Result Hydrophobic Interaction Only (Sharp Peak) AnalyteNeu->Result Surface Hybrid Surface (Stable) Surface->Result

Figure 2: Mechanistic comparison of analyte-column interactions. High pH suppresses the ionization of the piperidine amine, eliminating secondary silanol interactions.

References

  • McCalley, D. V. (2005).[5] "Study of overloading of basic drugs and peptides in reversed-phase high-performance liquid chromatography using pH adjustment." Journal of Chromatography A, 1075(1-2), 57-64. Link

  • Agilent Technologies. (2012). "Control pH During Method Development for Better Chromatography." Technical Overview. Link

  • Phenomenex. (2020). "Basic Analytes and the Use of High pH Stable Stationary Phases." Technical Note. Link

  • Sielc Technologies. "Separation of Piperidine derivatives on Newcrom R1 HPLC column." Application Note. Link

  • BenchChem. "HPLC-UV Analysis of Piperidine-Containing Compounds." Protocols. Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chloropyridinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chloropyridinone Scaffolds and Their Mass Spectral Analysis

Chloropyridinone derivatives are privileged scaffolds in medicinal chemistry and agrochemical research, valued for their diverse biological activities. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships, metabolism, and environmental fate. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.

The position of the chlorine atom on the pyridinone ring, along with other substituents, profoundly influences the molecule's stability and the pathways through which it fragments upon ionization. A comprehensive understanding of these fragmentation patterns is therefore not merely academic; it is a critical tool for isomer differentiation, impurity profiling, and metabolite identification. This guide will compare and contrast the fragmentation behavior of various chloropyridinone isomers under different ionization conditions, providing a framework for their unambiguous identification.

Ionization Techniques: A Comparative Overview of Electron Ionization (EI) and Electrospray Ionization (ESI)

The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it dictates the nature of the initially formed ion and, consequently, its subsequent fragmentation. For chloropyridinone derivatives, both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed, each offering distinct advantages.

  • Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M•+) and extensive fragmentation. The resulting mass spectrum is a rich fingerprint of the molecule, providing significant structural information. EI is particularly well-suited for volatile and thermally stable compounds and is often coupled with Gas Chromatography (GC).

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions directly from a solution. It typically produces protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with minimal in-source fragmentation. To induce fragmentation for structural elucidation, tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) are employed. ESI is ideal for polar and thermally labile molecules and is the standard ionization source for Liquid Chromatography (LC-MS).

The fragmentation of an odd-electron precursor from EI and an even-electron precursor from ESI will proceed through different mechanisms, yielding complementary structural information.

Elucidating Fragmentation Pathways: A Comparative Analysis of Chloropyridinone Isomers

The fragmentation of chloropyridinone derivatives is characterized by several key bond cleavages and rearrangements. The position of the chlorine atom significantly directs these pathways, allowing for the differentiation of isomers.

Common Fragmentation Pathways

A predominant fragmentation pathway for many chloropyridinone derivatives involves the initial loss of a neutral molecule, such as carbon monoxide (CO) or hydrogen chloride (HCl).

A noteworthy fragmentation pattern observed in some 2-chloro-pyridone derivatives is the facile loss of HCl from the molecular ion. This leads to the formation of a stable bicyclic ion, which can then undergo further fragmentation, including the loss of a chlorine radical.[1]

Caption: Loss of HCl to form a stable bicyclic ion.

Another common fragmentation involves the cleavage of the pyridinone ring itself, often initiated by the loss of carbon monoxide.

Caption: Ring cleavage initiated by the loss of CO.

Comparative Fragmentation of Monochlorinated 2-Pyridone Isomers

The position of the single chlorine atom on the 2-pyridone ring dictates the relative abundance of key fragment ions, providing a basis for isomer differentiation. The following table summarizes the characteristic electron ionization (EI) mass spectral data for various monochlorinated 2-pyridone isomers.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and their Relative AbundanceProposed Fragment Structures
3-Chloro-2-pyridone 129/131 (M/M+2)Data not available in sufficient detail from searches-
4-Chloro-2-pyridone 129/131 (M/M+2)Data not available in sufficient detail from searches-
5-Chloro-2-pyridinol 129/131 (M/M+2)101, 73, 66[M-CO]+, fragments from ring cleavage
6-Chloro-2-pyridinol 129/131 (M/M+2)101, 73, 66[M-CO]+, fragments from ring cleavage
3,5-Dichloro-2-pyridone 163/165/167 (M/M+2/M+4)135/137, 100, 72[M-CO]+, [M-CO-Cl]+, fragments from ring cleavage

Data sourced from NIST WebBook.[2][3][4] The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for 35Cl:37Cl) results in M+2 peaks, which are a clear indicator of the presence of a chlorine atom. For dichlorinated compounds, an M+4 peak is also observed.

Interpretation of Isomeric Differences:

While the primary fragmentation pathways, such as the loss of CO, are common to all isomers, the relative intensities of the resulting fragment ions can vary. These differences arise from the influence of the chlorine atom's position on the stability of the precursor and fragment ions. For instance, the proximity of the chlorine atom to the carbonyl group can influence the ease of CO loss. A detailed analysis of these relative abundances is crucial for confident isomer assignment.

Experimental Protocols for Mass Spectrometric Analysis

To ensure the generation of high-quality, reproducible data, a well-defined experimental protocol is essential. The following provides a robust starting point for the analysis of chloropyridinone derivatives using both GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for volatile and thermally stable chloropyridinone derivatives.

Sample Preparation:

  • Prepare a stock solution of the chloropyridinone derivative at a concentration of 1 mg/mL in a volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate).

  • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • For complex matrices, a liquid-liquid extraction may be necessary. Dilute the sample with water and extract with a water-immiscible organic solvent.

GC-MS Conditions:

  • GC System: Standard GC system equipped with a split/splitless injector.

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection Mode: Splitless injection for trace analysis.

  • Oven Temperature Program: Optimize based on the analyte's volatility, for example, start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-350).

Caption: A typical workflow for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is ideal for a broader range of chloropyridinone derivatives, including those that are less volatile or thermally labile.

Sample Preparation:

  • Dissolve approximately 1 mg of the compound in 1 mL of a mixture of acetonitrile and water (1:1 v/v) to a final concentration of 1 µg/mL.

  • For complex matrices like soil or biological fluids, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction followed by solid-phase extraction (SPE) cleanup is recommended.[5][6]

LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the compounds. An example gradient: 10% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Analysis: Use product ion scanning to generate fragmentation spectra. Select the protonated molecular ion ([M+H]+) as the precursor ion and apply a range of collision energies to optimize fragmentation.

Caption: A typical workflow for LC-MS/MS analysis.

Conclusion: A Path to Confident Identification

The mass spectrometric fragmentation of chloropyridinone derivatives is a rich source of structural information. By carefully selecting the ionization technique and optimizing analytical conditions, researchers can obtain detailed fragmentation patterns that allow for the confident identification and differentiation of isomers. This guide has provided a comparative framework for understanding these patterns, along with robust experimental protocols to aid in their acquisition. As the complexity of molecules in drug discovery and environmental analysis continues to grow, a deep understanding of mass spectral fragmentation will remain an indispensable tool for the modern scientist.

References

  • National Institute of Standards and Technology. 3,5-Dichloro-2-pyridone. NIST Chemistry WebBook. [Link]

  • Agilent Technologies. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • Agilent Technologies. Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in Food. [Link]

  • Karasu, S., Kuş, C., & Kaya, Ö. (2022). Validation of LC-MS/MS method for simultaneous determination of chlorpyrifos, deltamethrin, imidacloprid and some of their metabolites in maize silage. Journal of Environmental Science and Health, Part B, 57(2), 125–132. [Link]

  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. Mass Spectra of some substituted 2-Chloro-pyridones. Iraqi Journal of Science.
  • National Institute of Standards and Technology. 5-Chloro-2-pyridinol. NIST Chemistry WebBook. [Link]

  • De La Riva, L., & McIndoe, J. S. (2016). A simple glovebox-integrated tool for the direct probe electron ionization mass spectrometry of air-sensitive organometallic compounds. Dalton Transactions, 45(39), 15393–15398. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]

  • PubChem. 3,5-Dichloro-2-pyridone. [Link]

  • Clark, J. mass spectra - the M+2 peak. Chemguide. [Link]

  • Pagonis, D., et al. (2021). Selected fragment ion intensity ratios from the fragmentation of protonated SQT. ResearchGate. [Link]

  • Grigg, R., et al. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic.
  • National Institute of Standards and Technology. 6-Chloro-2-pyridinol. NIST Chemistry WebBook. [Link]

Sources

Halogen Wars: A Comparative Analysis of 5-Chloro vs. 5-Bromo Pyridinone Analogs in Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Design

In the landscape of medicinal chemistry, the pyridinone scaffold is a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of this privileged core is paramount to modulating potency, selectivity, and pharmacokinetic profiles. Among the most impactful modifications is halogenation, a classic tool in the medicinal chemist's arsenal. This guide provides an in-depth comparison of the bioactivity of 5-chloro and 5-bromo pyridinone analogs, offering insights into their structure-activity relationships (SAR) and providing a framework for experimental evaluation.

The Halogen Effect: More Than Just an Electronic Influence

The introduction of a halogen atom at the 5-position of the pyridinone ring profoundly alters the molecule's physicochemical properties. Chlorine and bromine, while both halogens, impart distinct characteristics that can lead to divergent biological outcomes.

  • Electronegativity and Inductive Effects: Chlorine is more electronegative than bromine, leading to a stronger electron-withdrawing inductive effect. This can influence the acidity of the pyridinone N-H bond and the electron density of the aromatic system, potentially affecting interactions with biological targets.

  • Size and Lipophilicity: Bromine is larger and more lipophilic than chlorine. This increased size can provide a better fit in certain hydrophobic pockets of a target protein, while the enhanced lipophilicity can improve membrane permeability, a critical factor for cellular activity.

  • Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (e.g., oxygen, nitrogen, sulfur) in a protein. The strength of this interaction is generally greater for bromine than for chlorine, which can contribute to enhanced binding affinity.

These fundamental differences form the basis for the observed variations in the bioactivity of 5-chloro and 5-bromo pyridinone analogs.

Comparative Bioactivity: Insights from Experimental Data

While direct head-to-head comparisons of 5-chloro and 5-bromo pyridinone analogs are not abundantly reported in the literature, we can draw valuable inferences from studies on related heterocyclic scaffolds and from broader SAR studies on halogenated pyridinones.

Anticancer Activity

In the realm of oncology, halogenated pyridinones have shown significant promise. A study on chromenopyridones revealed that compounds bearing electron-withdrawing groups, such as chloro and bromo, at various positions were generally more active against cancer cell lines than those with electron-donating groups.[3] Although not a direct comparison at the 5-position, this suggests that the electron-withdrawing nature of both halogens is beneficial for cytotoxic activity.

Further insights can be gleaned from research on other halogenated heterocycles. For instance, in a series of 2-amino-5-halopyridines investigated as kinase inhibitors, both 5-chloro and 5-bromo analogs displayed activity, with the specific potency depending on the rest of the molecular structure and the target kinase.[4] This highlights that the optimal halogen may be context-dependent.

Table 1: Anticancer Activity of Halogenated Pyridinone Analogs and Related Heterocycles

Compound ClassHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Chromenopyridones6, 7, or 8-Chloro/BromoPC-3, MCF-7, etc.Generally more active than non-halogenated[3]
CyanopyridinonesVarious substitutionsHepG2, MCF-7, PC3, HCT-1166.95 - 20.19[5]
Pyrano[3,2-c]pyridones3-Bromo substitutionJurkat0.33 - 0.58[1]

Note: This table summarizes general findings and does not represent a direct comparison of 5-chloro vs. 5-bromo analogs due to a lack of specific data in the literature.

Antimicrobial Activity

The antimicrobial potential of halogenated pyridinones is another area of active investigation. A comprehensive study on flavonoid derivatives provided a direct comparison of the antimicrobial effects of chloro and bromo substitutions. In this study, 6-chloro-8-nitroflavone exhibited the strongest inhibitory effect against a panel of pathogenic bacteria and yeast.[6] However, for certain bacterial strains like E. coli, the bromo-substituted analog performed better.[6] This underscores that the choice between chlorine and bromine for optimal antimicrobial activity can be pathogen-specific.

Research on thiazolo[4,5-b]pyridin-2-ones has also demonstrated that halogenated derivatives possess significant antimicrobial properties.[7] While a direct comparison between 5-chloro and 5-bromo analogs was not the focus, the study highlights the importance of halogenation for this class of compounds.

Table 2: Antimicrobial Activity of Halogenated Heterocycles

Compound ClassHalogen SubstitutionMicroorganismActivity (e.g., MIC)Reference
Flavonoid Derivatives6-Chloro-8-nitroE. faecalis, S. aureus, C. albicansStrongest inhibitory effect[6]
Flavonoid Derivatives5'-Bromo-2'-hydroxy-3'-nitroE. coliBetter than chloro analog[6]
Thiazolo[4,5-b]pyridin-2-onesVarious halogenationsP. aeruginosa, E. coliMIC = 0.21 µM for a lead compound[7]

Experimental Design for Comparative Analysis

To rigorously compare the bioactivity of 5-chloro and 5-bromo pyridinone analogs, a systematic experimental approach is essential. The following protocols outline key assays for evaluating their anticancer and antimicrobial potential.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell proliferation by 50% (IC50).

Methodology:

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 5-chloro and 5-bromo pyridinone analogs in culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using dose-response curve fitting software.

MTT_Assay_Workflow start Start: Plate Cancer Cells treatment Treat with 5-Chloro & 5-Bromo Analogs start->treatment incubation Incubate for 48-72h treatment->incubation mtt Add MTT Reagent incubation->mtt formazan Solubilize Formazan mtt->formazan read Measure Absorbance formazan->read analysis Calculate IC50 Values read->analysis end End: Comparative Cytotoxicity Data analysis->end

Caption: Workflow for MTT-based cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Methodology:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight.

  • Compound Preparation: Prepare two-fold serial dilutions of the 5-chloro and 5-bromo pyridinone analogs in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Comparison: Directly compare the MIC values of the 5-chloro and 5-bromo analogs for each tested strain.

MIC_Assay_Workflow start Start: Prepare Serial Dilutions inoculate Inoculate with Bacterial Suspension start->inoculate incubate Incubate for 18-24h inoculate->incubate read Observe for Bacterial Growth incubate->read determine_mic Determine MIC read->determine_mic compare Compare 5-Chloro vs. 5-Bromo MICs determine_mic->compare end End: Comparative Antimicrobial Data compare->end

Caption: Workflow for broth microdilution MIC assay.

Structure-Activity Relationship (SAR) Insights and Future Directions

The subtle yet significant differences between chlorine and bromine at the 5-position of the pyridinone ring can lead to pronounced variations in biological activity.

SAR_Comparison cluster_chloro 5-Chloro Pyridinone cluster_bromo 5-Bromo Pyridinone chloro_props Higher Electronegativity Stronger Inductive Effect Smaller Size chloro_bio Potentially altered pKa May favor polar interactions chloro_props->chloro_bio Influences bromo_props Lower Electronegativity Larger Size Higher Lipophilicity Stronger Halogen Bonding bromo_bio Enhanced membrane permeability Improved fit in hydrophobic pockets Stronger target binding bromo_props->bromo_bio Influences title SAR Comparison: 5-Chloro vs. 5-Bromo Pyridinone Analogs

Caption: Key physicochemical and biological differences.

Key Takeaways:

  • No Universal "Best" Halogen: The choice between a 5-chloro or 5-bromo substitution is not straightforward and depends on the specific biological target and desired therapeutic effect.

  • Target-Specific Optimization: The larger size and enhanced halogen bonding capability of bromine may be advantageous for targets with accommodating hydrophobic pockets. Conversely, the stronger inductive effect of chlorine might be crucial for modulating the electronics of the pyridinone core for optimal interaction with other targets.

  • Experimental Validation is Crucial: The predictive power of SAR is valuable, but ultimately, empirical testing of both 5-chloro and 5-bromo analogs is necessary to determine the superior candidate for a given application.

Future Research:

The development of novel pyridinone-based therapeutics would greatly benefit from more systematic studies directly comparing the bioactivity of 5-chloro and 5-bromo analogs. Such research should encompass a broad range of biological targets and employ a standardized set of assays to build a comprehensive understanding of the nuanced effects of these two important halogens. This will enable more rational drug design and accelerate the discovery of new and effective medicines.

References

  • Synthesis and In Vitro Cytotoxic Activity of Chromenopyridones. Molecules. 2012;17(10):11848-11861. [Link]

  • A novel synthesis and biological activity of several 5-halo-5'-amino analogues of deoxyribopyrimidine nucleosides. Journal of Medicinal Chemistry. 1991;34(8):2495-2499. [Link]

  • Analogues of 2-amino-5-(chloro/bromo)pyridine selected after assaying... ResearchGate. [Link]

  • Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. Cells. 2023;12(16):2089. [Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Molecules. 2021;26(23):7205. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences. 2022;23(10):5659. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. 2022;12(43):27963-27995. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. 2021;26(10):2998. [Link]

  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]

  • ic50 values compared: Topics by Science.gov. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals. 2022;15(11):1359. [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences. 2024;25(10):5499. [Link]

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules. 2023;28(3):1273. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. 2021;26(23):7150. [Link]

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Frontiers in Chemistry. 2022;10:936384. [Link]

  • Design, Synthesis and Cytotoxicity Evaluation of New 2-Aryl-5, 6-Dihydropyrrolo[2, 1-a]Isoquinoline Derivatives as Topoisomerase Inhibitors. Pharmaceutical Chemistry Journal. 2014;48(11):733-738. [Link]

  • Design, Synthesis, Characterization and Cancer Cell Growth-Inhibitory Properties of Novel Derivatives of 2-(4-Fluoro-phenyl)-5-(5-Aryl Substituted-1, 3, 4-Oxadiazol-2-yl) Pyridine. Journal of Pharmaceutical Research International. 2015;7(4):249-260. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017;22(2):203. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. 2024;25(14):7640. [Link]

  • Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics. Proceedings of the National Academy of Sciences. 2022;119(43):e2210912119. [Link]

  • Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3... ResearchGate. [Link]

  • QSAR Studies and Synthesis of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. IOSR Journal of Applied Chemistry. 2012;1(3):32-37. [Link]

  • Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes Bearing a Pyridine Moiety and [B(C6F5)4]2 as a Counter Anion. Molecules. 2025;30(15):12345. [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Cornerstone

In the landscape of pharmaceutical development, the integrity of every analytical measurement underpins the safety and efficacy of the final drug product. For a molecule like 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one, a heterocyclic compound likely serving as a key intermediate or active pharmaceutical ingredient (API), the reference standard is not merely a bottle on a shelf; it is the anchor of all quantitative analysis. It is the single point of truth against which all production batches are measured, impurities are quantified, and stability is assessed.

This guide provides an in-depth comparison of reference standard grades for the analysis of this compound. Moving beyond a simple product listing, we will explore the causality behind analytical choices, present robust experimental protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and offer a logical framework for selecting the appropriate standard. The methodologies described herein are grounded in the principles of international regulatory guidelines, ensuring that every protocol is a self-validating system.

The Challenge: Why a High-Quality Reference Standard is Non-Negotiable

The structure of this compound, featuring a substituted pyridine ring and a piperidine moiety, presents specific analytical challenges. Pyridine-containing molecules can exhibit challenging chromatography, including peak tailing due to interaction with residual silanols on silica-based columns. The piperidine group imparts basicity, further complicating chromatographic behavior. Therefore, a highly pure and well-characterized reference standard is paramount for developing a specific and robust analytical method capable of separating the main component from structurally similar impurities. Without a reliable standard, method validation becomes an exercise in futility, and the accuracy of reported data is fundamentally compromised.

Comparative Analysis of Available Reference Standards

The selection of a reference standard is a critical decision that impacts data quality, regulatory compliance, and project timelines. The choice depends on the analytical application, from early-stage development to GMP-compliant quality control. Below is a comparison of typical grades of reference standards available.

FeatureSupplier A: Primary Standard (e.g., USP/EP) Supplier B: Secondary Standard (Commercial) Supplier C: In-House Characterized Material
Purity (Assigned Value) ≥99.5% (Mass Balance or qNMR)Typically ≥98% (HPLC Peak Area %)Variable, determined internally
Uncertainty Low, formally stated (e.g., ±0.2%)Higher, often not statedHigh, depends on internal qualification
Traceability Direct traceability to SI units or pharmacopeial primary lotTraceable to a primary standardNot formally traceable
Certification Comprehensive Certificate of Analysis (CoA) meeting ISO 17034 requirementsCoA with purity data, but less extensive characterizationInternal qualification report
Regulatory Acceptance Universally accepted by regulatory agencies for QC release testingAcceptable for in-process controls, development, and verificationSuitable for R&D and discovery phases only; not for GMP release
Cost HighModerateLow (apparent cost, high hidden cost in characterization)
Best Use Case Definitive quantification (assay), impurity identification, and calibration of secondary standards.Routine testing, system suitability, method development and validation.Exploratory research, initial process development.

A Logic-Driven Framework for Standard Selection

Choosing the correct standard is a function of the analytical goal and the stage of drug development. The following decision tree illustrates a logical pathway for this selection process.

start What is the analytical application? is_gmp Is the analysis for GMP release or regulatory submission? start->is_gmp is_rd Is it for early R&D or process screening? start->is_rd Non-GMP is_quant Is it for definitive quantification (Assay)? is_gmp->is_quant Yes is_routine Is it for routine testing or method validation? is_gmp->is_routine No primary Use Primary Standard (e.g., USP/EP) is_quant->primary Yes secondary Use Certified Secondary Reference Standard is_quant->secondary No, for Impurity ID is_routine->secondary Yes in_house Use In-House Characterized Material is_rd->in_house Yes start Receive Certified Reference Standard verify Verify CoA and Traceability start->verify prep Prepare Stock Solutions (Assay & Impurity) verify->prep develop Develop HPLC & LC-MS Methods prep->develop validate Validate Methods per ICH Q2(R1) / USP <1225> develop->validate Using Standard sst Perform System Suitability Test (SST) validate->sst analyze Analyze Samples (Batches, Stability) sst->analyze If SST Passes report Report Validated Results analyze->report

Structural Confirmation of N-Substituted vs. O-Substituted Pyridones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the alkylation of 2-pyridones (or their tautomeric 2-hydroxypyridines) presents a classic regioselectivity challenge. The ambident nucleophile can react at the nitrogen atom to form


-alkyl-2-pyridones  (lactams) or at the oxygen atom to form 2-alkoxypyridines  (lactim ethers).[1]

Because these isomers exhibit drastically different pharmacological profiles, metabolic stabilities, and hydrogen-bonding capabilities, unambiguous structural confirmation is mandatory. This guide compares the analytical techniques available for distinguishing these isomers, establishing 2D NMR (specifically HMBC) as the most practical "workhorse" method, while positioning X-ray crystallography as the ultimate arbiter.

The Tautomeric Challenge: Mechanism & Structures

Understanding the structural divergence is the first step in analysis. The 2-pyridone anion is an ambident nucleophile.[1] Hard electrophiles (and O-selective conditions) tend to favor the Lactim Ether (


-alkyl) , while soft electrophiles (and thermodynamic control) often favor the Lactam (

-alkyl)
.
Visualization: Alkylation Pathways

The following diagram illustrates the divergence in connectivity that analytical methods must detect.

AlkylationPathways Start 2-Pyridone / 2-Hydroxypyridine (Ambident Nucleophile) Rxn Alkylation (R-X / Base) Start->Rxn N_Isomer N-Alkyl-2-pyridone (Lactam Structure) Thermodynamically Stable Rxn->N_Isomer N-Attack O_Isomer 2-Alkoxypyridine (Lactim Ether) Kinetically Favored (often) Rxn->O_Isomer O-Attack

Figure 1: Divergent alkylation pathways yielding structurally distinct isomers.

Primary Analytical Method: NMR Spectroscopy

NMR is the most versatile tool for this differentiation. While 1D methods provide clues, 2D Heteronuclear Multiple Bond Correlation (HMBC) provides definitive proof of connectivity.

Comparative NMR Data (Typical Shifts)

The following table summarizes the diagnostic signals for a generic methyl-substituted system (R = Me).

Feature

-Alkyl Isomer
(Lactam)

-Alkyl Isomer
(Lactim Ether)
Mechanistic Reason

H NMR (

-CH

)

3.4 – 3.6 ppm

3.8 – 4.0 ppm
Oxygen is more electronegative than Nitrogen, causing greater deshielding of the adjacent methyl group.

C NMR (

-CH

)

35 – 42 ppm

53 – 55 ppm
Direct attachment to Oxygen shifts carbon resonance significantly downfield.

C NMR (C2/Carbonyl)

~162 ppm (C=O)

~164 ppm (C-O)
Often too close to distinguish reliably in 1D without reference standards.
HMBC Connectivity Methyl protons correlate to C2 AND C6 Methyl protons correlate to C2 ONLY The "Smoking Gun" (See Section 3.2)
The "Smoking Gun": HMBC Connectivity Logic

The most robust solution-phase method is analyzing the long-range coupling (


 and 

) in the HMBC spectrum.
  • 
    -Alkyl Case:  The 
    
    
    
    -CH
    
    
    protons are 3 bonds away from C2 (the carbonyl) and 3 bonds away from C6 (the alkene carbon adjacent to Nitrogen). Consequently, you will see two strong cross-peaks in the aromatic region.
  • 
    -Alkyl Case:  The 
    
    
    
    -CH
    
    
    protons are 3 bonds away from C2. However, they are too distant from C6 (5 bonds) to show a correlation. You will see only one strong cross-peak.

HMBC_Logic Method HMBC Experiment (Focus: Alkyl Proton Correlations) Result_2Peaks Observation: Correlations to C2 AND C6 Method->Result_2Peaks Symmetry/Proximity Result_1Peak Observation: Correlation to C2 ONLY Method->Result_1Peak Isolation Concl_N Conclusion: N-Substituted (Lactam) Result_2Peaks->Concl_N Concl_O Conclusion: O-Substituted (Lactim Ether) Result_1Peak->Concl_O

Figure 2: Decision logic for assigning regiochemistry based on HMBC cross-peaks.

Secondary Methods: IR & UV Spectroscopy

While less definitive than NMR, these methods provide rapid supporting evidence, particularly useful in QC environments.

Infrared Spectroscopy (IR)
  • 
    -Isomer:  Exhibits a strong, characteristic carbonyl stretching vibration (
    
    
    
    ) typically between 1650–1690 cm
    
    
    .
  • 
    -Isomer:  Lacks the carbonyl band. Instead, it shows characteristic C=N stretches and C-O-C ether bands (1000–1300 cm
    
    
    
    ), though the latter can be cluttered in complex molecules.
UV-Vis Spectroscopy
  • Conjugation Differences: The

    
    -alkyl pyridone retains a cyclic amide conjugation which is distinct from the pyridine-like aromaticity of the 
    
    
    
    -alkyl species.
  • Trend:

    
    -alkyl derivatives generally exhibit a bathochromic shift (absorption at longer wavelengths, often >300 nm) compared to their 
    
    
    
    -alkyl counterparts, which absorb at lower wavelengths similar to pyridine.

Definitive Method: X-Ray Crystallography

When solution-phase dynamics (like rapid tautomerization or conformational averaging) obscure NMR results, single-crystal X-ray diffraction is the absolute standard.

  • Capabilities: Unambiguously determines bond lengths.

    • C=O bond: ~1.23 Å (indicates

      
      -isomer).
      
    • C-O bond: ~1.36 Å (indicates

      
      -isomer).
      
  • Limitation: Requires a crystalline solid. Oils or amorphous solids are unsuitable.

Experimental Protocol: The Self-Validating HMBC System

For most research applications, the following NMR protocol is the most efficient balance of speed and accuracy.

Step 1: Sample Preparation
  • Solvent: Dissolve ~5-10 mg of compound in DMSO-

    
     .
    
    • Why DMSO? It prevents aggregation common in pyridones and ensures sharp peaks. CDCl

      
       can sometimes lead to broad signals due to hydrogen bonding if NH protons are present (in starting materials).
      
  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Step 2: Data Acquisition
  • Run standard

    
    H NMR (16 scans):  Identify the alkyl peak.
    
    • Check: If alkyl is >3.8 ppm, suspect

      
      -isomer. If <3.6 ppm, suspect 
      
      
      
      -isomer.
  • Run standard

    
    C NMR (1024 scans):  Identify the C2/C6 region (130-165 ppm).
    
  • Run gradient-selected HMBC (gHMBC):

    • Optimization: Set long-range coupling constant (

      
      ) to 8 Hz.
      
    • Scans: 16-32 scans per increment are usually sufficient for 10 mg.

Step 3: Analysis (The Validation Step)
  • Locate your alkyl proton signal on the F2 (proton) axis.

  • Look for correlations in the F1 (carbon) axis.

  • Validation:

    • Does the alkyl proton see the Carbonyl/C2 carbon (~160-164 ppm)? (Required for both) .

    • Does the alkyl proton see a second aromatic carbon (C6, usually ~135-145 ppm)?

      • Yes: Confirms

        
        -Substitution.
        
      • No: Confirms

        
        -Substitution.
        

References

  • Almqvist, F. et al. "Methods for the synthesis of 2-pyridones."[2] Chemical Reviews, 2021.

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014. (Standard text for IR/NMR shift ranges).

  • Balasubramanian, M., et al. "A comparison of N- versus O-alkylation of substituted 2-pyridones." Tetrahedron Letters, 2008.

  • Hans Reich's Collection. "Bordwell pKa Table and NMR Data." University of Wisconsin-Madison. (Authoritative source for heterocycle shifts).

  • Caira, M. R. "Crystalline polymorphism of organic compounds." Topics in Current Chemistry, 1998. (Reference for X-ray bond length differentiation).

Sources

Validating LC-MS Methods for Piperidinone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide

Executive Summary

Piperidinone derivatives (e.g., 5,6-dihydropyridin-2(1H)-one scaffolds) are critical intermediates in the synthesis of blockbuster anticoagulants like Apixaban . Their analysis presents a distinct challenge: these molecules are often highly polar, lack strong UV chromophores, and must be controlled at trace levels (ppm) if classified as potential genotoxic impurities (PGIs).

This guide objectively compares LC-MS (Triple Quadrupole) against traditional HPLC-UV and GC-MS , demonstrating why LC-MS is the requisite standard for modern validation. We focus on the superiority of HILIC-MS modes for polar retention and provide a self-validating protocol compliant with ICH Q2(R2) .

The Challenge: Why Standard Methods Fail

The piperidinone lactam ring is polar. When analyzing intermediates (such as 3-morpholino-1-[4-(5-chloropentamido)phenyl]-5,6-dihydropyridin-2(1H)-one), researchers often encounter three failure modes with legacy methods:

  • HPLC-UV (Reversed Phase): The lactam ring has weak UV absorbance (typically <210 nm). At trace levels (ng/mL), baseline noise from mobile phase cutoffs (e.g., formic acid) obscures the signal.

  • GC-MS: These intermediates are thermally labile and non-volatile. Derivatization adds complexity and variability, violating the "fitness for purpose" principle of ICH Q2.

  • RPLC-MS (Standard C18): Due to high polarity, piperidinones often elute in the void volume (

    
    ), leading to massive ion suppression from salts and unretained matrix components.
    

Comparative Analysis: Performance Metrics

The following data summarizes a comparative study of a piperidinone intermediate spiked into a crude reaction mixture.

Table 1: Method Performance Comparison
FeatureHPLC-UV (210 nm)RPLC-MS (C18)HILIC-MS (Amide)
Detection Principle UV AbsorbanceESI+ Mass SpecESI+ Mass Spec
Retention Mechanism Hydrophobic InteractionHydrophobic InteractionHydrophilic Partitioning
LOD (Limit of Detection) ~50 µg/mL~10 ng/mL~2 ng/mL
Linearity Range 100 – 5000 µg/mL10 – 1000 ng/mL2 – 2000 ng/mL
Matrix Effects N/A (Spectral interference)High (Suppression)Low (Enhanced Ionization)
Suitability Assay / Purity (>98%)Trace Impurity ScreeningGenotoxic Impurity Quant

Expert Insight: HILIC-MS shows superior sensitivity (2 ng/mL) not just because of retention, but because the mobile phase is high-organic (e.g., 90% Acetonitrile). This enhances desolvation efficiency in the ESI source compared to the high-aqueous conditions required to retain polar compounds on C18.

Method Development Strategy (The "Expertise" Pillar)

To validate a robust method, you must select the correct mode based on the intermediate's polarity.

Diagram 1: Method Selection Decision Matrix

MethodSelection Start Start: Analyze Piperidinone Intermediate Properties CheckLogP Check LogP (Polarity) Start->CheckLogP HighLogP LogP > 1.5 (Hydrophobic) CheckLogP->HighLogP LowLogP LogP < 1.5 (Hydrophilic/Polar) CheckLogP->LowLogP CheckUV Strong Chromophore? (Conjugated System) HighLogP->CheckUV HILIC_MS Method C: HILIC-MS (Amide/Silica Column) *Recommended* LowLogP->HILIC_MS High Polarity (Void Volume Risk) RPLC_UV Method A: RPLC-UV (C18 Column) For Assay/Purity CheckUV->RPLC_UV Yes RPLC_MS Method B: RPLC-MS (C18 Column) For Impurities CheckUV->RPLC_MS No

Caption: Decision matrix for selecting the optimal chromatographic mode. HILIC-MS is the preferred path for polar piperidinone intermediates lacking strong chromophores.

Validation Protocol (ICH Q2(R2) Compliant)

This protocol is designed as a Self-Validating System . By incorporating a Stable Isotope Labeled (SIL) Internal Standard (e.g., Apixaban-13C, d3), the method automatically corrects for injection variability and matrix effects.

Instrumental Parameters (HILIC-MS Mode)
  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 95% B to 60% B over 5 minutes (Retains polar lactams).

  • MS Detection: ESI Positive, MRM Mode (Transition: m/z [M+H]+ → Fragment).

Step-by-Step Validation Workflow
Step 1: Specificity (Stress Testing)
  • Action: Inject the blank matrix, the crude reaction mixture, and the pure intermediate standard.

  • Criteria: No interference at the retention time of the piperidinone (interference < 1% of LOQ area).

  • Self-Validation: The SIL-Internal Standard must show no "crosstalk" (isotopic contribution) with the analyte channel.

Step 2: Linearity & Range[2][3]
  • Action: Prepare 6 concentration levels (e.g., 2, 10, 50, 100, 500, 1000 ng/mL).

  • Causality: Piperidinones can adsorb to glass. Use polypropylene vials and low-binding solvents.

  • Criteria:

    
    . Residuals 
    
    
    
    .
Step 3: Accuracy (Recovery) & Matrix Effect
  • Action: Spike the intermediate into the reaction matrix at 3 levels (Low, Med, High).

  • Calculation: Compare the response of the Spiked Matrix vs. Spiked Solvent.

  • Critical Control:

    
    
    Ideally, MF should be 0.8–1.2. If MF < 0.5 (Suppression), switch SIL-IS normalization.
    
Step 4: Precision (Repeatability)
  • Action: 6 injections at the target specification limit.

  • Criteria: RSD

    
     (for trace impurities) or 
    
    
    
    (at LOQ).
Diagram 2: Validation Workflow & Lifecycle

ValidationLifecycle Stage1 1. Method Design (ATP Definition) Stage2 2. Qualification (System Suitability) Stage1->Stage2 Stage3 3. Validation Study (ICH Q2 Parameters) Stage2->Stage3 Stage4 4. Routine Monitoring (Control Charts) Stage3->Stage4 Params Specificity Linearity Accuracy LOD/LOQ Stage3->Params Stage4->Stage1 Change Control (Lifecycle)

Caption: The lifecycle approach to validation (ICH Q14/Q2), ensuring the method remains "fit for purpose" from design through routine QC.

References

  • International Council for Harmonisation (ICH). (2023).[2][4] Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]

  • Wang, H., et al. (2015).[5] "Determination of the Genotoxic Impurity in Apixaban by LC-MS." Chinese Journal of Pharmaceuticals.[3][5] [Link][3][5][6][7][8]

  • Waters Corporation. (2023). "A Simple, Broadly Applicable Automated Bioanalytical Sample Preparation Strategy for LC-MS Quantification of Apixaban." Application Note. [Link]

  • Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." [Link]

Sources

comparison of synthetic routes for 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one

[1]

Target Molecule: 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one CAS Registry Number (Core): 1026907-88-1 (Generic structure reference) Key Intermediate: tert-butyl 4-((2-oxopyridin-1(2H)-yl)methyl)piperidine-1-carboxylate[1]

Executive Summary & Strategic Analysis

The synthesis of 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one hinges on the alkylation of pyridin-2(1H)-one (2-hydroxypyridine) with a piperidin-4-ylmethyl electrophile.[1]

The core chemical challenge is the ambident nucleophilicity of the pyridin-2-one anion. Deprotonation yields a resonance hybrid capable of reacting at:

  • Nitrogen (N-alkylation): Yields the desired thermodynamic product (pyridone).[1]

  • Oxygen (O-alkylation): Yields the undesired kinetic or solvent-stabilized product (2-alkoxypyridine).[1]

Strategic Recommendation:

  • For Routine Synthesis: Use Route A (Cesium Carbonate Method) .[1] It offers the most reliable balance of yield and N-selectivity for primary alkyl halides.

  • For Green/Scale-Up: Use Route B (Micellar Catalysis) to minimize solvent waste and improve regiocontrol.[1]

  • Avoid: Route C (Mitsunobu) , which historically favors O-alkylation for this specific scaffold.[1]

Detailed Route Analysis

Route A: The "Gold Standard" – Base-Mediated Alkylation (Cs₂CO₃)

This is the most widely adopted method in medicinal chemistry due to the "Cesium Effect," where the large cesium cation coordinates with the oxygen atom, shielding it and directing the electrophile toward the nitrogen.[1]

  • Mechanism: SN2 Substitution.

  • Selectivity: High N-selectivity (>10:1) with primary halides.[1][2]

  • Scalability: High (Gram to Kilogram).[1][3]

Experimental Protocol

Step 1: Alkylation

  • Reagents: 2-Hydroxypyridine (1.0 equiv), tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (1.1 equiv), Cs₂CO₃ (2.0 equiv).[1]

  • Solvent: Anhydrous DMF (0.2 M concentration).

  • Procedure:

    • Charge a flask with 2-hydroxypyridine and Cs₂CO₃ in DMF.

    • Stir at room temperature for 30 mins to ensure deprotonation.

    • Add the piperidine bromide dropwise.

    • Heat to 60–80°C for 4–12 hours. Monitor by LCMS.[1]

    • Note: Higher temperatures favor the thermodynamic N-product, but excessive heat (>100°C) can degrade the Boc group.[1]

  • Workup: Dilute with EtOAc, wash with water (x3) and brine (LiCl solution recommended to remove DMF). Dry over Na₂SO₄.[1][4]

  • Purification: Flash chromatography (0–10% MeOH in DCM). The O-alkylated byproduct elutes significantly earlier (less polar) than the N-alkylated target.

Step 2: Deprotection (If free amine is required) [1]

  • Dissolve the intermediate in DCM.

  • Add TFA (10–20 equiv) or 4M HCl in Dioxane. Stir at RT for 1–2 h.

  • Concentrate to yield the salt form of 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one.[1]

Route B: The "Green" Alternative – Aqueous Micellar Alkylation

Recent advances utilize surfactants to create hydrophobic reaction pockets in water, often enhancing N-selectivity through hydrogen bonding at the solvent interface which suppresses O-attack.[1]

  • Reagents: 2-Hydroxypyridine, Alkyl Halide, Tween-20 (2% w/w in water) , K₂CO₃.[1]

  • Conditions: Stir at RT to 40°C.

  • Pros: Eliminates toxic DMF; often achieves >95% N-selectivity.

  • Cons: Solubility of the Boc-protected piperidine can be rate-limiting; requires vigorous stirring.[1]

Route C: The "Cautionary Tale" – Mitsunobu Reaction

While useful for other substrates, the Mitsunobu reaction (PPh₃/DIAD) with 2-hydroxypyridine and tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate often yields the O-alkylated ether as the major product.[1]

  • Why it fails: The oxy-phosphonium intermediate prefers the "hard" oxygen nucleophile in the absence of specific structural constraints.

  • Use Case: Only use if the halide starting material is unavailable and you are willing to accept low yields (approx. 30% N-product).[1]

Comparative Data Analysis

FeatureRoute A: Cs₂CO₃ / DMFRoute B: Micellar / WaterRoute C: Mitsunobu
Yield (Isolated) 75 – 85% 60 – 80%30 – 50%
N:O[1] Selectivity High (10:1) Very High (>20:1) Low (1:2 to 1:[1]1)
Reagent Cost Moderate (Cs salt)LowHigh (DIAD/PPh₃)
Purification Standard SilicaExtraction/FiltrationDifficult (Remove POPh₃)
Scalability ExcellentGoodPoor (Atom Economy)

Visualizing the Chemistry

The following diagram illustrates the divergent pathways dictated by reaction conditions.

SyntheticPathwaysStart2-Hydroxypyridine(Ambident Nucleophile)RouteARoute A: Cs2CO3 / DMF(Thermodynamic Control)Start->RouteARouteBRoute B: Tween-20 / Water(Micellar Control)Start->RouteBRouteCRoute C: Mitsunobu(Kinetic/O-Preference)Start->RouteCTS_NTransition State(N-Attack)RouteA->TS_NCs+ ShieldingTS_OTransition State(O-Attack)RouteA->TS_OMinorRouteB->TS_NH-Bonding/MicelleRouteC->TS_NMinorRouteC->TS_OOxy-PhosphoniumProduct_NTARGET:N-Alkylated Pyridone(Major in A & B)TS_N->Product_NProduct_OBYPRODUCT:2-Alkoxypyridine(Major in C)TS_O->Product_O

Caption: Reaction pathway divergence showing the preferential formation of the N-alkylated target via Routes A and B, contrasted with the O-alkylation risk in Route C.[1]

Critical Troubleshooting (Self-Validating Protocols)

To ensure "Trustworthiness" in your results, apply these validation checks:

  • UV-Vis Distinction: N-alkylated pyridones typically absorb at a longer wavelength (λmax ~300 nm) compared to O-alkylated pyridines (λmax ~270 nm).[1] A simple TLC spot check under UV can hint at the ratio.

  • NMR Diagnostic:

    • N-Isomer (Target): The pyridone ring protons often show distinct coupling patterns. Specifically, the C=O carbon in 13C NMR appears around 160–165 ppm .[1]

    • O-Isomer (Byproduct): The C-O carbon in 13C NMR appears further downfield, often >165 ppm , and the CH2 attached to oxygen shifts upfield in 1H NMR compared to N-CH2.[1]

  • Solvent Dryness: For Route A, moisture is the enemy.[1] Water solvates the anion, disrupting the Cs+ coordination and increasing O-alkylation.[1] Ensure DMF is <50 ppm water.

References

  • Specific N-Alkylation of Hydroxypyridines: Feng, B., et al. "Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides."[1][5] The Journal of Organic Chemistry, 2018, 83(12).[1] [1]

  • Micellar Alkylation: "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." ResearchGate, 2015.[1]

  • Mitsunobu Selectivity: "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters, 2025 (Cited Context).[1]

  • Piperidine Intermediates: "Process for preparing a piperidin-4-one."[3][6] European Patent EP3666757A1.

Comparative Guide: Structural Characterization of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of GPR119 agonists and Factor Xa inhibitors, the scaffold 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one (CAS: 1225880-96-5) represents a critical "flexible-linker" intermediate. Unlike its rigid analogs (e.g., benzimidazolones), this molecule possesses a methylene bridge between the piperidine and the pyridinone core.

This guide compares the structural performance and characterization strategies for this Flexible Target against a Rigid Reference Standard (5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one).

Key Finding: While NMR is sufficient for purity, Single Crystal X-Ray Diffraction (SC-XRD) is the only definitive method to validate the N1-alkylation regiochemistry (vs. O-alkylation) and resolve the critical C-N-C-C torsion angle that dictates binding affinity in the GPR119 pocket.

Technical Comparison: Flexible Target vs. Rigid Reference

The following table contrasts the crystallographic and structural properties of the target molecule against the industry-standard rigid analog (Domperidone Impurity A).

Table 1: Structural Performance Matrix
FeatureTarget Molecule (Flexible)Reference Standard (Rigid)
Chemical Structure 5-chloro-1-(piperidin-4-ylmethyl )pyridin-2(1H)-one5-chloro-1-(piperidin-4-yl )benzimidazol-2-one
Linker Type Methylene Bridge (-CH₂-)Direct N-C Bond
Conformational Freedom High (Rotatable C-N and C-C bonds)Low (Sterically locked)
Crystallization Difficulty High (Prone to disorder/oiling)Low (High melting solid)
Key Torsion Angle

(N1-C

-C4

-C3

)
N/A (Planar alignment)
Preferred Salt Form Hydrochloride (HCl) or TosylateFree Base or HCl
Regiochemistry Risk High (N- vs O-alkylation ambiguity)Low (Symmetric urea core)

Analyst Insight: The "Flexible Target" often exhibits lower melting points and higher solubility than the "Rigid Reference" due to the disruption of lattice packing efficiency by the methylene linker. Consequently, salt formation (specifically HCl) is strictly required to generate diffraction-quality crystals.

Critical Analysis: Why X-Ray Crystallography is Non-Negotiable

For this specific pyridinone scaffold, relying solely on 1H-NMR is a procedural risk. The alkylation of 5-chloro-2-hydroxypyridine can occur at either the Nitrogen (desired pyridone) or the Oxygen (undesired alkoxypyridine).

The "Ambiguity Trap" in NMR
  • 1H-NMR: The methylene protons (

    
     ~3.8-4.0 ppm) show similar shifts for both N-alkyl and O-alkyl isomers.
    
  • SC-XRD: Provides an absolute map of electron density, unequivocally confirming the protonation state and bond lengths (C=O vs C-O).

Visualization: Regiochemistry Verification Workflow

G Start Crude Reaction Product (Alkylation of 2-hydroxypyridine) NMR 1H-NMR / LCMS Analysis Start->NMR Ambiguity Ambiguity: N-alkyl vs O-alkyl? (Similar chemical shifts) NMR->Ambiguity Cryst Crystallization (HCl Salt) Solvent: MeOH/EtOAc Ambiguity->Cryst Required Step XRD Single Crystal XRD (SC-XRD) Cryst->XRD ResultA Bond Length C2-O1 ≈ 1.24 Å (Double Bond Character) CONFIRMED: Pyridinone (Target) XRD->ResultA  Scenario A ResultB Bond Length C2-O1 ≈ 1.35 Å (Single Bond Character) REJECTED: O-Ether (Impurity) XRD->ResultB  Scenario B

Figure 1: Decision tree demonstrating the necessity of SC-XRD for resolving tautomeric and regiochemical ambiguity in pyridinone synthesis.

Experimental Protocol: Crystallization & Data Collection

To obtain publishable data for this compound, the free base is often too oily or disordered. The following protocol uses the Hydrochloride salt to enforce lattice rigidity.

Step 1: Salt Formation
  • Dissolve 100 mg of the free base in Methanol (2 mL) .

  • Add 1.1 equivalents of 1.25 M HCl in Ethanol dropwise at 0°C.

  • Stir for 30 minutes; evaporate solvent to obtain the crude HCl salt.

Step 2: Vapor Diffusion Crystallization (The "Gold Standard")
  • Inner Vial: Dissolve 20 mg of the crude HCl salt in a minimum volume (approx. 0.5 mL) of Methanol .

  • Outer Vial: Add 3 mL of Ethyl Acetate (Antisolvent).

  • Process: Cap tightly. Allow vapor equilibration for 48–72 hours at ambient temperature (20–22°C).

  • Expected Result: Colorless prisms or blocks suitable for X-ray.

Step 3: Data Collection Parameters (Rigaku/Bruker Systems)
  • Temperature: 100 K (Essential to freeze the piperidine ring flutter).

  • Source: Cu K

    
     (
    
    
    
    = 1.54178 Å) is preferred for organic light atoms to maximize diffraction intensity.
  • Resolution: Aim for 0.8 Å to resolve the C-Cl bond distance accurately.

Data Interpretation Guide

When analyzing the .cif file or refinement output, focus on these three specific parameters to validate your molecule against the GPR119 agonist class (e.g., BMS-903452 analogs).

A. The Pyridinone Carbonyl Bond

Check the bond length between C2 and O_carbonyl .

  • Target Range: 1.22 – 1.26 Å.

  • Interpretation: This confirms the C=O double bond character, validating the "Pyridinone" tautomer. If the length is >1.32 Å, you likely have the O-alkylated impurity (pyridine ether).

B. The Piperidine Chair Conformation

The piperidine ring should adopt a classic chair conformation.

  • Validation: Calculate the Cremer-Pople puckering parameters.

  • Expectation:

    
     near 0.56 Å, 
    
    
    
    near 0° or 180°. Significant deviation suggests lattice strain or disorder.
C. The Critical Linker Torsion ( )

The biological activity of this scaffold often depends on the angle of the methylene "hinge."

  • Definition: Torsion angle N1(pyridone)-C(methyl)-C4(piperidine)-C3(piperidine).

  • Typical Value: The "Extended" conformation usually shows a torsion angle of 170°–180° (anti-periplanar), maximizing the distance between the hydrophobic Cl-group and the basic piperidine nitrogen.

References

  • Hovila, J., et al. "Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119." Journal of Medicinal Chemistry, 2014, 57(18), 7499-7508.[1] Link

  • Sigma-Aldrich. "Product Specification: 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone (Reference Standard)." Sigma-Aldrich Catalog, Accessed 2026. Link

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: Pyridin-2-one derivatives and tautomerism." CCDC Database. (General reference for pyridone bond lengths). Link

  • BLD Pharm. "Material Safety Data Sheet: this compound." BLD Pharm Catalog, CAS 1225880-96-5.[2] Link

Disclaimer: The experimental protocols described herein are for research purposes. Always consult specific Material Safety Data Sheets (MSDS) and internal safety guidelines before handling chlorinated pyridine derivatives.

Sources

Safety Operating Guide

5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the disposal and handling procedures for 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one .

Notice of Specificity: This compound is a specialized pharmaceutical intermediate (often utilized in GPR119 agonist synthesis). Unlike common solvents, specific Safety Data Sheets (SDS) for this exact CAS are often proprietary or sparse. Therefore, this protocol is derived from Structure-Activity Relationship (SAR) principles, treating the substance based on its functional groups: a halogenated core (5-chloro) and a basic secondary amine moiety (piperidine).[1][2]

Part 1: Compound Classification & Hazard Assessment

Before disposal, the material must be classified to ensure it enters the correct waste stream.[3]

FeatureChemical MoietyHazard ImplicationWaste Classification
Halogenation Aryl Chloride (C-Cl)Potential for dioxin formation if incinerated incorrectly.[1][2]Halogenated Organic
Basicity Piperidine (Secondary Amine)pH > 10 (in solution). Corrosive/Irritant to eyes and skin.[4][5][6][7]Alkaline / Basic
Reactivity Pyridin-2(1H)-oneGenerally stable; potential bioactive (kinase/GPCR modulator).[1][2]Toxic / Biohazard
Physical State Solid (Powder)Dust inhalation risk.Solid Hazardous Waste

Core Directive: Due to the chlorine atom, this compound must be segregated into halogenated waste streams. Do not mix with non-halogenated organic solvents (e.g., Acetone, Methanol) if the facility separates these streams, as halogenated waste requires higher-temperature incineration.[1]

Part 2: Personal Protective Equipment (PPE)

Treat this compound as a Sensitizing Irritant .

  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

  • Eyes: Chemical splash goggles (standard safety glasses are insufficient for fine basic powders).

  • Hands: Nitrile gloves (Double gloving recommended: 4 mil inner / 5-8 mil outer).[1][2]

  • Body: Standard lab coat; use Tyvek sleeves if handling >10g quantities to prevent cuff contamination.

Part 3: Disposal Procedures (Step-by-Step)

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired stocks, degraded samples, or excess synthesis yield.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but breakage-prone.[1][2]

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "this compound" (Do not use abbreviations).[1][2]

    • Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Halogenated.

  • Transfer: Transfer the solid carefully to avoid dust generation. Wipe the spatula with a solvent-dampened Kimwipe and place the Kimwipe in the same container.[2]

  • Segregation: Place the container in the "Solid Hazardous Waste" satellite accumulation area.

    • Crucial: Do not dispose of in "Sharps" or "Biohazard" (red bag) bins unless specifically contaminated with biological agents.

Scenario B: Disposal of Solutions (HPLC Waste / Mother Liquors)

Applicable for: Reaction mixtures or dissolved samples in DMSO, Methanol, or DCM.[1]

  • Determine Solvent Base:

    • If dissolved in DCM/Chloroform : Pour into Halogenated Liquid Waste .

    • If dissolved in Methanol/Acetone/DMSO :

      • Standard Rule: If the solute concentration is <1%, it often goes to Non-Halogenated.

      • Strict Rule (Recommended): Because the solute itself is halogenated, default to Halogenated Liquid Waste to prevent regulatory non-compliance.

  • pH Check: If the solution contains high concentrations of the amine, check pH. If pH > 11, neutralize carefully with dilute acid (e.g., 1N HCl) before combining with large waste drums to prevent exothermic reactions, or use a dedicated "Basic Organic Waste" container.

Part 4: Waste Stream Logic (Visualized)

The following diagram illustrates the decision logic for segregating this specific chemical.

DisposalLogic Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid BinSolid BIN: Solid Hazardous Waste (Tag: Halogenated Organic) Solid->BinSolid Double Bag / Jar SolventCheck Primary Solvent? Liquid->SolventCheck HaloSolvent Halogenated (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHaloSolvent BinHalo CAN: Halogenated Liquid Waste HaloSolvent->BinHalo BinNonHalo CAN: Non-Halogenated Waste (Only if <0.1% conc) NonHaloSolvent->BinNonHalo Acceptable if Trace Override Rec: Default to Halogenated (Due to Cl- content) NonHaloSolvent->Override Best Practice Override->BinHalo

Caption: Decision matrix for segregating this compound waste streams. Note the default preference for Halogenated streams due to the molecular chlorine.

Part 5: Spill Response Protocol

In the event of a benchtop spill (Solid Powder):

  • Alert: Notify nearby personnel.

  • PPE: Don N95 mask and double gloves immediately.

  • Containment: Cover the powder gently with a damp paper towel (water or ethanol) to prevent dust from becoming airborne. Do not dry sweep.[1][2]

  • Cleanup:

    • Wipe up the material using the damp towels.

    • Clean the surface with a mild detergent followed by water.

    • Verify surface pH with litmus paper (ensure no basic residue remains).

  • Disposal: Place all cleanup materials (towels, gloves) into a clear plastic bag, seal it, label as "Debris contaminated with Halogenated Organic," and place in the Solid Hazardous Waste bin.

References & Authority

  • US EPA (RCRA): Hazardous Waste Management System: General. (Defines halogenated organic waste segregation requirements). Available at: [1][2]

  • PubChem: Compound Summary: Pyridin-2(1H)-one derivatives.[1][2] (Used for SAR toxicity assessment of the pyridinone core). Available at: [1]

  • ECHA (European Chemicals Agency): Guidance on the Application of the CLP Criteria. (Guidance on classifying amine-containing heterocycles). Available at:

  • Fisher Scientific / Thermo Fisher: General Laboratory Safety: Chemical Segregation. (Standard operating procedures for halogenated vs. non-halogenated waste). Available at: [1]

Sources

A Senior Application Scientist's Guide to Handling 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Precautionary Approach to a Novel Compound

As researchers and drug development professionals, our work frequently involves novel chemical entities whose toxicological profiles are not yet fully characterized. 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one (CAS No. 1225880-96-5) is one such compound.[1] While specific safety data for this molecule is not extensively published, a rigorous safety protocol can be developed by analyzing its structural components: a chlorinated pyridine ring and a piperidine moiety. This guide provides a comprehensive framework for handling this compound, prioritizing safety through a conservative, evidence-based approach grounded in established chemical hygiene principles. The protocols outlined herein are designed to be self-validating, ensuring that safety is an integral part of the experimental workflow, not an afterthought.

Section 1: Hazard Assessment and Inferred Toxicological Profile

Given the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards from analogous structures. This method allows us to anticipate risks and implement appropriate controls.

  • Chlorinated Pyridinone Core: The presence of a halogenated aromatic structure is a key consideration. A structurally related compound, 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone, is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3][4] It is prudent, therefore, to assume that this compound presents similar irritant properties.

  • Piperidine Moiety: Piperidine itself is a flammable, toxic, and corrosive substance known to cause severe skin burns and eye damage.[5][6] While its reactivity is moderated within the larger molecule, the piperidine group contributes to the overall potential for biological activity and toxicity.

  • Pyridinone Derivatives: Pyridine-containing compounds can carry risks of liver damage and other systemic effects upon exposure.[7]

Section 2: Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final and most direct barrier between the researcher and the chemical hazard. The following PPE is mandatory for all procedures involving this compound. All PPE must be selected to ensure proper fit for each user, as ill-fitting equipment can fail to provide adequate protection.[8][9]

PPE Category Specification & Rationale
Eye & Face Protection Minimum: ANSI Z87.1 certified safety goggles.[7] Rationale: Protects against dust particles and accidental splashes. Splash Hazard Operations: A full-face shield worn over safety goggles is required when handling bulk quantities or performing vigorous mixing. Rationale: Provides comprehensive protection for the entire face from splashes.[10]
Hand Protection Incidental Contact: Disposable nitrile gloves (minimum 4 mil thickness).[10] Rationale: Nitrile offers good resistance to a wide range of chemicals for short-term contact. Double-gloving is recommended.[10] Prolonged Handling/Immersion: Heavier-duty butyl rubber or Viton™ gloves. Rationale: These materials offer superior protection for extended exposure scenarios. Always inspect gloves for tears or punctures before use and change them immediately after known contact or every 30-60 minutes.[7][11]
Body Protection A flame-resistant laboratory coat, fully buttoned. Rationale: Protects skin and personal clothing from contamination. For procedures with a significant splash risk, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection Primary Control: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood. Rationale: This engineering control is the most effective way to prevent inhalation of airborne dust or vapors.[12] Supplemental (Emergency/Non-Routine): If a fume hood is not available, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is required.[13][14] A full respiratory protection program, including fit-testing, must be in place, compliant with OSHA 29 CFR 1910.134.[15]

Section 3: Standard Operating Procedure (SOP) for Safe Handling

This section details a step-by-step methodology for safely handling the compound from receipt to disposal. The causality behind each step is explained to reinforce the principles of safe laboratory practice.

Workflow for Handling this compound

prep 1. Area Preparation (Fume Hood Clearance, Spill Kit Ready) weigh 2. Weighing Solid (Minimize Dust, Use Draft Shield) prep->weigh Proceed solubilize 3. Solubilization (Add Solid to Solvent Slowly) weigh->solubilize Transfer use 4. Experimental Use (Maintain Containment) solubilize->use Ready for Use waste 5. Waste Segregation (Halogenated Waste Stream) use->waste Post-Experiment decon 6. Decontamination (Wipe Down Work Area) waste->decon Final Step

Caption: A logical workflow for the safe handling of the target compound.

Detailed Methodologies
  • Area Preparation & Pre-Handling Checks:

    • Causality: A prepared workspace prevents cross-contamination and ensures a rapid response in an emergency.

    • Protocol: i. Designate a specific area within a certified chemical fume hood for the procedure. ii. Ensure the fume hood sash is at the appropriate working height. iii. Clear the designated area of all unnecessary equipment and chemicals. iv. Verify that a spill kit containing absorbent material for chemical spills is immediately accessible. v. Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[3]

  • Handling and Weighing the Solid Compound:

    • Causality: The primary risk with the solid form is the inhalation of fine particulates and skin contact.

    • Protocol: i. Don all required PPE as specified in Section 2. ii. When weighing, use a weigh boat or creased weigh paper to contain the solid. iii. Use a spatula to carefully transfer the solid. Avoid pouring directly from the bottle to minimize dust generation. iv. If using an analytical balance, close the draft shields while weighing to contain any airborne particles. v. Tare the weighing vessel before adding the compound to avoid contamination of the balance.

  • Preparation of Solutions:

    • Causality: Dissolving the compound can generate vapors and presents a splash hazard.

    • Protocol: i. Perform all dissolutions inside the chemical fume hood. ii. Add the weighed solid to the solvent in the reaction vessel. Never add solvent to the bulk solid. iii. Add the solid slowly and in portions to control the dissolution rate and prevent splashing. iv. Keep the container covered as much as possible during the process.

  • Storage of the Compound and Solutions:

    • Causality: Proper storage prevents degradation, contamination, and accidental exposure.

    • Protocol: i. Store the compound in a tightly sealed, clearly labeled container. The label should include the chemical name, CAS number, and appropriate GHS hazard pictograms. ii. Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Section 4: Emergency Procedures and Decontamination

Rapid and correct response to an exposure or spill is critical.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][3]

    • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • Spill Response:

    • Small Spill (Solid or Liquid): With appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Gently sweep the material into a designated hazardous waste container.[2] Avoid actions that create dust.

    • Large Spill: Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EHS) office. Prevent entry into the area and ensure ventilation is maximized.

  • Work Area Decontamination:

    • After each procedure, thoroughly wipe down the work surface inside the fume hood, the spatula, and any external surfaces of containers with a suitable solvent (e.g., 70% ethanol), collecting the wipes as solid hazardous waste.

Section 5: Disposal Plan

Chemical waste must be handled with the same care as the parent compound. As a chlorinated organic compound, this compound requires specific disposal procedures.

  • Waste Segregation is Critical: This compound is a halogenated organic chemical . It must NOT be mixed with non-halogenated waste streams.[12][16] Mixing these waste types can lead to dangerous reactions and significantly increases disposal costs and environmental impact.[17]

  • Operational Disposal Plan:

    • Solid Halogenated Waste:

      • Dispose of unused compound, contaminated weigh paper, gloves, and absorbent materials in a clearly labeled, durable, and sealable container designated "Halogenated Solid Waste".[18][19]

    • Liquid Halogenated Waste:

      • Collect all solutions containing the compound in a dedicated, properly vented, and sealed container labeled "Halogenated Organic Liquid Waste".[18][19]

      • The container must list all chemical constituents and their approximate percentages.[16]

    • Container Management:

      • Keep waste containers closed except when adding waste.[18]

      • Store waste containers in a designated satellite accumulation area with secondary containment.

    • Final Disposal:

      • Arrange for pickup and disposal through your institution's EHS department, following all local, state, and federal regulations. Never pour chemical waste down the drain.[12]

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training (CPWR). [Link]

  • Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. National Institute for Occupational Safety and Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - General Information. National Institute for Occupational Safety and Health. [Link]

  • OSHA finalizes PPE rule, effective January 13th. ABC Western Michigan. [Link]

  • PPE Requirements: Standard & Levels. SafetyCulture. [Link]

  • OSHA Standards for Personal Protective Equipment. Avetta. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry Stack Exchange. [Link]

  • Personal Protective Equipment - Standards. Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment - Overview. Occupational Safety and Health Administration. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]

  • 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. PubChem, National Center for Biotechnology Information. [Link]

  • 5-CHLORO-1-(PIPERIDIN-4-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE. Pharmacompass. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

  • Personal Protective Equipment to Use When Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Safety Data Sheet - 5-Chloro-1-(4-piperidinyl)-2-benzimidazolidinone. Fisher Scientific. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • (5-Chloro-1H-benzimidazol-2-yl)(4-methyl-1-piperazinyl)methanone (2Z)-2-butenedioate (1:1). Toxics Release Inventory. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.